molecular formula C24H38O4 B033401 3-Oxochenodeoxycholic acid CAS No. 4185-00-6

3-Oxochenodeoxycholic acid

Katalognummer: B033401
CAS-Nummer: 4185-00-6
Molekulargewicht: 390.6 g/mol
InChI-Schlüssel: KNVADAPHVNKTEP-CIGXQKLNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid is a significant secondary bile acid and key metabolic intermediate in the intricate gut-liver axis. Its primary research value lies in its role as a biomarker and modulator of host-microbiome interactions. This compound is a product of the microbial metabolism of primary bile acids in the intestine, specifically the 7α-dehydroxylation of chenodeoxycholic acid. Researchers utilize it to investigate the dynamics of bile acid metabolism, the enzymatic activity of gut microbiota, and the resulting impact on human physiology and disease states. Its mechanism of action is multifaceted; as a bile acid, it can influence lipid digestion and absorption, but more importantly, it acts as a signaling molecule that can interact with various nuclear and membrane-bound receptors, such as the Farnesoid X Receptor (FXR) and TGR5 (GPBAR1). These interactions regulate critical pathways involved in glucose homeostasis, lipid metabolism, energy expenditure, and immune modulation. Consequently, this molecule is a vital tool for advanced studies in gastroenterology, hepatology, metabolic disorders (including NAFLD and diabetes), and the development of novel therapeutics targeting bile acid signaling pathways. Its high purity and characterized structure are essential for generating reliable and reproducible data in both in vitro and in vivo model systems.

Eigenschaften

IUPAC Name

(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-20,22,26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,17-,18+,19+,20-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVADAPHVNKTEP-CIGXQKLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601272325
Record name (5β,7α)-7-Hydroxy-3-oxocholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4185-00-6
Record name (5β,7α)-7-Hydroxy-3-oxocholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4185-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxochenodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5β,7α)-7-Hydroxy-3-oxocholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-OXOCHENODEOXYCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MY7NM9XNW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

88 - 90 °C
Record name 7alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Crossroads of Bile Acid Synthesis: A Technical Guide to the 3-Oxo-Intermediate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), from cholesterol is a complex, multi-step process crucial for lipid digestion, absorption, and cholesterol homeostasis. While the overall classical and alternative pathways are well-documented, a critical juncture in this synthesis involves the formation and metabolism of 3-oxo-Δ4-bile acid intermediates. This technical guide provides an in-depth exploration of the core pathway involving the key intermediate, 7α-hydroxy-4-cholesten-3-one, its enzymatic conversion, regulatory networks, and the experimental methodologies used in its study. A comprehensive understanding of this nexus is vital for researchers investigating liver diseases, metabolic disorders, and for the development of novel therapeutics targeting bile acid metabolism.

The Core Pathway: Conversion of 7α-hydroxy-4-cholesten-3-one

The central intermediate in the formation of both cholic and chenodeoxycholic acid is 7α-hydroxy-4-cholesten-3-one (C4).[1] This molecule stands at a metabolic crossroads, where its fate determines the ultimate ratio of the two primary bile acids. The biosynthesis of chenodeoxycholic acid from this intermediate involves a two-step enzymatic process.

  • 5β-Reduction by AKR1D1: The initial and rate-limiting step in the conversion of the 3-oxo-Δ4 structure is the reduction of the double bond between carbons 4 and 5. This reaction is catalyzed by the enzyme Δ4-3-oxosteroid 5β-reductase , also known as aldo-keto reductase family 1 member D1 (AKR1D1) .[2][3] This enzyme utilizes NADPH as a cofactor to stereospecifically add a hydride ion to the C-5 position, resulting in the formation of 7α-hydroxy-5β-cholestan-3-one. A deficiency in AKR1D1 leads to the accumulation of hepatotoxic 3-oxo-Δ4 bile acids.[4][5]

  • 3α-Reduction by 3α-Hydroxysteroid Dehydrogenase: The resulting 3-oxo group of 7α-hydroxy-5β-cholestan-3-one is then reduced to a 3α-hydroxyl group by a 3α-hydroxysteroid dehydrogenase (3α-HSD) .[6] This reaction completes the formation of the steroid nucleus of chenodeoxycholic acid.

The following diagram illustrates this core biosynthetic pathway:

3_Oxochenodeoxycholic_Acid_Biosynthesis cluster_pathway Core Biosynthesis Pathway 7a_hydroxy_4_cholesten_3_one 7α-hydroxy-4-cholesten-3-one (C4) 7a_hydroxy_5b_cholestan_3_one 7α-hydroxy-5β-cholestan-3-one 7a_hydroxy_4_cholesten_3_one->7a_hydroxy_5b_cholestan_3_one AKR1D1 (Δ4-3-oxosteroid 5β-reductase) NADPH -> NADP+ Chenodeoxycholic_Acid Chenodeoxycholic Acid (CDCA) 7a_hydroxy_5b_cholestan_3_one->Chenodeoxycholic_Acid 3α-Hydroxysteroid Dehydrogenase NADPH -> NADP+

Core pathway of chenodeoxycholic acid synthesis from 7α-hydroxy-4-cholesten-3-one.

Quantitative Data

The enzymatic conversion of 7α-hydroxy-4-cholesten-3-one is a tightly regulated process. The following tables summarize key quantitative data related to the enzymes and metabolites in this pathway.

Table 1: Kinetic Parameters of Human AKR1D1

SubstrateKm (µM)kcat (min-1)kcat/Km (min-1µM-1)Reference
7α-hydroxy-4-cholesten-3-one0.3 - 15.1< 2-[2]
Cortisone---[1]
Testosterone (B1683101)10 (inhibition above)> 8-[2][7]
Androst-4-ene-3,17-dione-6.0-[7]
17β-hydroxyestr-4-en-3-one-2.7-[7]

Table 2: Representative Concentrations of 7α-hydroxy-4-cholesten-3-one (C4)

Biological MatrixSpeciesConcentration RangeReference
PlasmaHuman (healthy)3 - 40 ng/mL[8]
PlasmaRat53.0 ± 16.5 ng/mL[9]
PlasmaMonkey6.8 ± 5.6 ng/mL[9]
SerumHuman (for bioanalysis)LLOQ: 0.50 ng/mL[10]

Experimental Protocols

AKR1D1 (Δ4-3-oxosteroid 5β-reductase) Activity Assay

This protocol is adapted from radiometric and fluorometric methods used to measure AKR1D1 activity.[9][11]

a) Radiometric Assay

  • Principle: This assay measures the conversion of a radiolabeled substrate, such as [4-14C]-testosterone, to its 5β-reduced product.

  • Reagents:

    • 100 mM Potassium phosphate (B84403) buffer, pH 6.0

    • [4-14C]-testosterone (specific activity ~40,000 dpm/nmol)

    • Unlabeled testosterone

    • NADPH

    • Acetonitrile (B52724)

    • Ice-cold water-saturated ethyl acetate

    • Purified recombinant AKR1D1 or cell/tissue lysate

  • Procedure:

    • Prepare a reaction mixture containing:

      • 100 mM Potassium phosphate buffer, pH 6.0

      • 2 µM [4-14C]-testosterone

      • 8 µM unlabeled testosterone

      • 200 µM NADPH

      • 5% Acetonitrile

    • Pre-incubate the reaction mixture at 37°C.

    • Initiate the reaction by adding the enzyme source (e.g., purified AKR1D1 or cell lysate).

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding 1 mL of ice-cold water-saturated ethyl acetate.

    • Vortex and centrifuge to separate the organic and aqueous phases.

    • Transfer the organic phase containing the steroid products to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the residue in a small volume of mobile phase.

    • Separate the substrate and product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the radioactivity in the substrate and product spots/peaks using a scintillation counter.

    • Calculate the enzyme activity as nmol of product formed per minute per mg of protein.

b) Fluorometric Assay

  • Principle: This continuous assay monitors the decrease in NADPH fluorescence as it is oxidized to NADP+ during the enzymatic reaction.

  • Reagents:

    • 100 mM Potassium phosphate buffer, pH 6.0

    • Substrate (e.g., testosterone or 7α-hydroxy-4-cholesten-3-one) dissolved in acetonitrile

    • NADPH

    • Purified recombinant AKR1D1

  • Procedure:

    • Set up a spectrofluorometer with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

    • In a quartz cuvette, prepare a reaction mixture containing:

      • 100 mM Potassium phosphate buffer, pH 6.0

      • 15 µM NADPH

      • Desired concentration of substrate (e.g., 10 µM testosterone)

    • Pre-incubate the mixture at 37°C in the fluorometer.

    • Initiate the reaction by adding a known amount of purified AKR1D1 (e.g., 7.8 µM).

    • Monitor the decrease in fluorescence over time (e.g., for 45 minutes).

    • Calculate the initial rate of NADPH consumption from the linear portion of the curve.

    • Determine the enzyme activity based on the stoichiometry of the reaction (1 mole of NADPH consumed per mole of substrate reduced).

Quantification of 7α-hydroxy-4-cholesten-3-one (C4) by LC-MS/MS

This protocol provides a general workflow for the quantification of C4 in biological matrices, based on published methods.[9][10]

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules in complex biological samples.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of serum or plasma, add a known amount of a stable isotope-labeled internal standard (e.g., C4-d7).

    • Add 400 µL of ice-cold acetonitrile containing 2% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50% methanol (B129727) in water).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A reverse-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 100 mm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

      • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the analyte of interest.

      • Flow Rate: e.g., 0.4 mL/min.

      • Injection Volume: e.g., 10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (C4) and the internal standard (C4-d7).

  • Quantification:

    • Generate a calibration curve using known concentrations of C4 standards.

    • Calculate the concentration of C4 in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Regulation

The biosynthesis of 3-oxo-intermediates and their subsequent conversion are regulated by a complex network of signaling pathways, ensuring tight control over bile acid homeostasis.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family, plays a significant role in the negative feedback regulation of bile acid synthesis.[12][13] High concentrations of bile acids, particularly chenodeoxycholic acid, can activate the JNK pathway. Activated JNK can then phosphorylate and inhibit the activity of key transcription factors, such as Hepatocyte Nuclear Factor 4α (HNF4α), which is essential for the expression of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway.[14] This leads to a reduction in the overall production of bile acids, including the 3-oxo-intermediates.

JNK_Signaling cluster_jnk JNK Signaling Pathway Bile_Acids High Bile Acids (e.g., CDCA) Upstream_Kinases Upstream Kinases (e.g., MKK4/7) Bile_Acids->Upstream_Kinases Activates JNK JNK Upstream_Kinases->JNK Phosphorylates (Activates) HNF4a HNF4α JNK->HNF4a Phosphorylates (Inhibits) CYP7A1_Expression CYP7A1 Gene Expression HNF4a->CYP7A1_Expression Promotes Bile_Acid_Synthesis Bile Acid Synthesis (including 3-oxo-intermediates) CYP7A1_Expression->Bile_Acid_Synthesis Leads to

Simplified diagram of the JNK signaling pathway in bile acid synthesis regulation.
Regulation by Nuclear Receptors: FXR and SHP

The farnesoid X receptor (FXR) is a nuclear receptor that acts as a primary sensor for bile acids. Upon activation by bile acids, FXR initiates a negative feedback loop to suppress bile acid synthesis.[15] One of the key mechanisms involves the induction of the Small Heterodimer Partner (SHP), another nuclear receptor that lacks a DNA-binding domain. SHP, in turn, can inhibit the transcriptional activity of other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1) and HNF4α, which are crucial for the expression of CYP7A1.[5]

While the FXR/SHP pathway is a major regulator of overall bile acid synthesis, its direct role in regulating AKR1D1 expression is less clear and appears to be context-dependent. Some studies suggest that the regulation of AKR1D1 by bile acids is independent of FXR signaling. However, adenoviral-mediated overexpression of AKR1D1 has been shown to engage the FXR feedback loop, leading to the induction of SHP and subsequent repression of CYP7A1. This indicates a complex interplay between AKR1D1 activity and the FXR/SHP signaling axis.

FXR_SHP_Regulation cluster_fxr_shp FXR/SHP Regulatory Pathway Bile_Acids Bile Acids FXR FXR Bile_Acids->FXR Activates AKR1D1_Expression AKR1D1 Gene Expression Bile_Acids->AKR1D1_Expression Regulates (FXR-independent?) SHP SHP FXR->SHP Induces Expression FXR->AKR1D1_Expression Indirect Regulation? LRH1_HNF4a LRH-1 / HNF4α SHP->LRH1_HNF4a Inhibits CYP7A1_Expression CYP7A1 Gene Expression LRH1_HNF4a->CYP7A1_Expression Promotes

Overview of the FXR/SHP regulatory pathway and its potential influence on AKR1D1.

Conclusion

The biosynthesis of chenodeoxycholic acid through the 3-oxo-intermediate pathway, centered around the conversion of 7α-hydroxy-4-cholesten-3-one by AKR1D1, represents a critical control point in overall bile acid metabolism. Dysregulation of this pathway is implicated in various liver diseases and metabolic disorders. The detailed understanding of the enzymes, their kinetics, and the complex signaling networks that govern this process is paramount for the development of targeted therapeutic strategies. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this pivotal area of metabolic science. As our knowledge of the intricate interplay between bile acid synthesis and cellular signaling continues to expand, so too will the opportunities for innovative drug discovery and development.

References

The Pivotal Role of 3-Oxochenodeoxycholic Acid in Shaping the Gut Microbiota Landscape: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the emerging role of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA), a microbially-modified secondary bile acid, in the intricate interplay between the host and the gut microbiota. While research has historically focused on primary and major secondary bile acids, the significance of oxo-bile acids in intestinal homeostasis, immune regulation, and disease pathogenesis is becoming increasingly apparent. This document details the microbial biotransformation of chenodeoxycholic acid (CDCA) into 3-Oxo-CDCA, its potential signaling mechanisms through host receptors like the Farnesoid X Receptor (FXR), and its immunomodulatory functions. Detailed experimental protocols for the in vitro study of 3-Oxo-CDCA's effects on gut microbiota and its quantification are provided, alongside structured data summaries and visual representations of key pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Emerging Significance of Oxo-Bile Acids

The gut microbiota orchestrates a vast array of metabolic transformations that are critical for host health. Among these, the metabolism of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), into a diverse pool of secondary bile acids is of paramount importance.[1][2] These secondary bile acids act as signaling molecules, modulating host metabolism, immune responses, and the composition of the gut microbiota itself.[3][4]

While deoxycholic acid (DCA) and lithocholic acid (LCA) have been extensively studied, a growing body of evidence highlights the functional significance of other microbially-modified bile acids, including oxo-bile acids.[5] this compound (3-Oxo-CDCA) is a secondary bile acid formed through the oxidation of the 3-hydroxyl group of CDCA by microbial hydroxysteroid dehydrogenases (HSDHs).[6] This technical guide delves into the multifaceted role of 3-Oxo-CDCA within the gut ecosystem, providing a foundational resource for its further investigation as a potential therapeutic target.

Microbial Biotransformation of Chenodeoxycholic Acid to 3-Oxo-CDCA

The conversion of primary bile acids to their secondary counterparts is a multi-step process carried out by a consortium of gut bacteria. The formation of 3-Oxo-CDCA from CDCA is a key enzymatic reaction.

Key Microbial Players and Enzymes:

Several bacterial species possessing 3α-hydroxysteroid dehydrogenase (3α-HSDH) activity are capable of oxidizing CDCA to 3-Oxo-CDCA. These enzymes are prevalent in various gut commensals. The reverse reaction, the reduction of 3-Oxo-CDCA, is also carried out by gut microbes, contributing to the dynamic equilibrium of this bile acid in the gut.

Metabolic Pathway:

The biotransformation of CDCA to 3-Oxo-CDCA is a critical node in the complex network of bile acid metabolism. 3-Oxo-CDCA can be further metabolized by the gut microbiota into other secondary bile acids, such as lithocholic acid (LCA) through 7α-dehydroxylation, or be a substrate for the formation of microbially conjugated bile acids (MCBAs).[7]

Bile_Acid_Metabolism cluster_microbiota Gut Microbiota Metabolism CDCA Chenodeoxycholic Acid (CDCA) 3a-HSDH 3α-HSDH CDCA->3a-HSDH Three_Oxo_CDCA This compound (3-Oxo-CDCA) 7a-dehydroxylation 7α-dehydroxylation Three_Oxo_CDCA->7a-dehydroxylation Conjugation Microbial Conjugation Three_Oxo_CDCA->Conjugation LCA Lithocholic Acid (LCA) MCBAs Microbially Conjugated Bile Acids (MCBAs) 3a-HSDH->Three_Oxo_CDCA 7a-dehydroxylation->LCA Conjugation->MCBAs

Caption: Microbial conversion of CDCA to 3-Oxo-CDCA and its subsequent metabolism.

Data Presentation: Quantitative Effects on Gut Microbiota

Direct quantitative data on the effects of 3-Oxo-CDCA on the relative abundance of gut microbial species is currently limited in the scientific literature. However, studies on its precursor, CDCA, provide valuable insights into the potential modulatory effects. The following tables summarize the observed changes in gut microbiota composition following treatment with CDCA. It is plausible that 3-Oxo-CDCA exerts similar, or distinct, selective pressures on the gut microbial community.

Table 1: Effects of Chenodeoxycholic Acid (CDCA) on Gut Microbiota in Rat Models

Bacterial FamilyChange ObservedReference
ClostridiaceaeSignificantly Reduced[8]
CoriobacteriaceaeSignificantly Reduced[8]
ErysipelotrichaceaeSignificantly Reduced[8]

Table 2: Changes in Gut Microbiota in Gallbladder Stone Patients after UDCA/CDCA Treatment

Bacterial Phylum/GenusChange Observed (Pre- vs. Post-treatment)Reference
Proteobacteria (Phylum)Significantly lower in pre-treatment vs. controls[9][10]
Roseburia (Genus)Abundance restored after treatment[9][10]

Signaling Pathways of 3-Oxo-CDCA

While direct evidence for 3-Oxo-CDCA signaling is still emerging, its structural similarity to other biologically active bile acids, such as 3-oxo-lithocholic acid (3-oxo-LCA) and CDCA, suggests potential interactions with key host receptors, including the Farnesoid X Receptor (FXR).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that plays a central role in bile acid homeostasis, lipid metabolism, and inflammation. The activation of FXR by bile acids initiates a signaling cascade that regulates the expression of numerous target genes. Studies on the related molecule, 3-oxo-LCA, have demonstrated its function as a potent FXR agonist, leading to the inhibition of colorectal cancer progression.[4][11][12] It is hypothesized that 3-Oxo-CDCA may also act as an FXR agonist.

FXR_Signaling cluster_nucleus Nucleus Three_Oxo_CDCA 3-Oxo-CDCA FXR FXR Three_Oxo_CDCA->FXR Binds and Activates RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element (FXRE) RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates

Caption: Hypothesized FXR signaling pathway activated by 3-Oxo-CDCA.

Experimental Protocols

In Vitro Anaerobic Incubation of 3-Oxo-CDCA with Human Fecal Microbiota

This protocol is adapted from studies investigating the microbial metabolism of bile acids.[7]

Objective: To assess the transformation of 3-Oxo-CDCA by the human gut microbiota and its impact on the microbial community structure.

Materials:

  • Fresh human fecal samples from healthy donors (screened for antibiotic use and gastrointestinal diseases).

  • Anaerobic chamber (e.g., with an atmosphere of N₂/H₂/CO₂).

  • Sterile anaerobic phosphate-buffered saline (PBS).

  • Stomacher with sterile filter bags.

  • Anaerobic culture medium (e.g., Gifu Anaerobic Medium, GAM).

  • This compound (3-Oxo-CDCA) stock solution.

  • Sterile culture tubes or vials.

  • Incubator (37°C).

  • Centrifuge.

  • Reagents for DNA extraction and 16S rRNA gene sequencing.

  • LC-MS/MS system for bile acid analysis.

Procedure:

  • Fecal Slurry Preparation:

    • All procedures should be performed under strict anaerobic conditions.

    • Homogenize fresh fecal sample (10% w/v) in anaerobic PBS using a stomacher for 2 minutes.

    • Filter the slurry to remove large particulate matter.

  • Incubation:

    • Inoculate anaerobic culture medium with the fecal slurry (e.g., 1% v/v).

    • Add 3-Oxo-CDCA to the desired final concentration (e.g., 50 µM). Prepare a control culture without 3-Oxo-CDCA.

    • Incubate the cultures at 37°C for a specified time course (e.g., 0, 12, 24, and 48 hours).

  • Sampling and Analysis:

    • At each time point, collect aliquots for microbial and metabolite analysis.

    • For microbiota analysis, centrifuge an aliquot, discard the supernatant, and store the pellet at -80°C for DNA extraction and subsequent 16S rRNA gene sequencing.

    • For bile acid analysis, centrifuge an aliquot, collect the supernatant, and store at -80°C until LC-MS/MS analysis.

LC-MS/MS Quantification of 3-Oxo-CDCA in Fecal Samples

This protocol is a generalized procedure based on established methods for fecal bile acid quantification.[3][13]

Objective: To accurately quantify the concentration of 3-Oxo-CDCA in human fecal samples.

Materials:

  • Lyophilizer (optional, for dry weight measurement).

  • Homogenizer (e.g., bead beater).

  • Extraction solvent (e.g., methanol (B129727) or ethanol).

  • Internal standards (deuterated bile acid standards).

  • Centrifuge.

  • Syringe filters (0.22 µm).

  • LC-MS/MS system with a suitable C18 column.

  • Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of fecal sample (wet or lyophilized) in the extraction solvent containing internal standards.

    • Vortex and/or sonicate the mixture to ensure thorough extraction.

    • Centrifuge to pellet solid debris.

  • Extract Cleanup (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering substances.

  • LC-MS/MS Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

    • Inject the sample onto the LC-MS/MS system.

    • Separate the bile acids using a gradient elution on a C18 column.

    • Detect and quantify 3-Oxo-CDCA using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 3-Oxo-CDCA.

    • Calculate the concentration of 3-Oxo-CDCA in the fecal sample based on the peak area ratio to the internal standard and the standard curve.

Conclusion and Future Directions

This compound is an integral component of the complex bile acid pool in the gut, with the potential to significantly influence the composition and function of the gut microbiota and modulate host signaling pathways. While research into the specific roles of oxo-bile acids is still in its early stages, the available evidence suggests that these molecules are not mere metabolic byproducts but active participants in the host-microbe dialogue.

Future research should focus on:

  • Quantitative Microbiome Studies: Directly assessing the impact of 3-Oxo-CDCA on the gut microbiota composition using in vitro and in vivo models.

  • Receptor Binding and Activation: Characterizing the binding affinity and activation potential of 3-Oxo-CDCA for nuclear and membrane receptors, such as FXR and TGR5.

  • Immunomodulatory Effects: Elucidating the specific effects of 3-Oxo-CDCA on different immune cell populations in the gut.

  • Clinical Relevance: Investigating the association between fecal concentrations of 3-Oxo-CDCA and various gastrointestinal and metabolic diseases.

A deeper understanding of the biological activities of 3-Oxo-CDCA will undoubtedly open new avenues for the development of novel therapeutic strategies targeting the gut microbiota and bile acid signaling for the treatment of a range of human diseases.

References

3-Oxochenodeoxycholic Acid: A Technical Guide to its Discovery, Significance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxochenodeoxycholic acid (3-oxo-CDCA) is a keto-bile acid increasingly recognized for its significant role in gut homeostasis and immune regulation. As a metabolite of the primary bile acid chenodeoxycholic acid (CDCA), its formation is mediated by the gut microbiota. 3-oxo-CDCA has emerged as a key signaling molecule, primarily through its activity as an agonist for the farnesoid X receptor (FXR) and as a modulator of T helper 17 (Th17) cell differentiation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 3-oxo-CDCA. It includes detailed experimental protocols for its quantification and functional characterization, alongside a summary of relevant quantitative data to support further research and drug development in areas such as inflammatory bowel disease and metabolic disorders.

Introduction

Bile acids, traditionally known for their role in lipid digestion, are now understood to be critical signaling molecules that influence a wide range of physiological processes.[1] The gut microbiota plays a pivotal role in transforming primary bile acids, synthesized in the liver, into a diverse pool of secondary and tertiary bile acid metabolites.[2] Among these is this compound (3-oxo-CDCA), a ketone derivative of chenodeoxycholic acid (CDCA).[2]

The presence of an oxo-group at the 3-position of the steroid nucleus confers unique biological activities to this molecule. Notably, 3-oxo-CDCA is an agonist of the farnesoid X receptor (FXR), a nuclear receptor that is a master regulator of bile acid, lipid, and glucose metabolism.[3][4] Furthermore, emerging evidence highlights its role in immunomodulation, particularly in the regulation of T helper 17 (Th17) cells, which are implicated in the pathogenesis of autoimmune and inflammatory diseases.[5][6] This guide aims to provide a detailed technical resource on 3-oxo-CDCA for the scientific community.

Discovery and Synthesis

Discovery
Biological Synthesis

The primary route of 3-oxo-CDCA formation in the human body is through the enzymatic action of the gut microbiota on chenodeoxycholic acid.[2] This biotransformation is a key step in the intricate interplay between the host and its gut symbionts.

Chemical Synthesis

The chemical synthesis of 3-oxo-CDCA can be achieved through the selective oxidation of the 3α-hydroxyl group of chenodeoxycholic acid. A general approach involves protecting other reactive groups, followed by oxidation and deprotection. A multi-step synthesis starting from cholic acid has also been described for producing chenodeoxycholic acid, which can then be converted to its 3-oxo derivative.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name (4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Molecular Formula C₂₄H₃₈O₄
Molecular Weight 390.56 g/mol
CAS Number 4185-00-6
Appearance White to off-white solid
Solubility Soluble in methanol (B129727), ethanol, and other organic solvents. Insoluble in water.

Biological Significance and Signaling Pathways

This compound exerts its biological effects primarily through its interaction with nuclear receptors and its influence on immune cell differentiation.

Farnesoid X Receptor (FXR) Agonism

3-oxo-CDCA is an agonist of the farnesoid X receptor (FXR).[3] FXR is highly expressed in the liver and intestine and plays a central role in maintaining bile acid homeostasis.[3][8] Activation of FXR by bile acids, including 3-oxo-CDCA, initiates a signaling cascade that regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. This feedback loop is crucial for preventing the accumulation of cytotoxic levels of bile acids.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space / Gut Lumen 3_oxo_CDCA This compound

Modulation of Th17 Cell Differentiation

Recent studies have identified a crucial role for 3-oxo bile acids in regulating the differentiation of T helper 17 (Th17) cells.[5] Th17 cells are a subset of T lymphocytes that produce pro-inflammatory cytokines, such as IL-17, and are implicated in the pathogenesis of various autoimmune and inflammatory conditions, including inflammatory bowel disease (IBD).[5][6] 3-oxo-CDCA, and more potently its counterpart 3-oxolithocholic acid (3-oxo-LCA), have been shown to inhibit Th17 cell differentiation by directly binding to the nuclear receptor RORγt, which is the master transcriptional regulator of Th17 cell lineage commitment.[5][9] This interaction prevents RORγt from driving the expression of Th17-associated genes.

Th17_Inhibition_Pathway 3_oxo_CDCA This compound RORgt RORgt Th17_Differentiation Th17_Differentiation Inflammation Inflammation

Quantitative Data

The following table summarizes key quantitative data related to 3-oxo-CDCA and its precursor, CDCA. Data for the closely related 3-oxolithocholic acid (3-oxo-LCA) is also included for comparative purposes where direct data for 3-oxo-CDCA is not available.

ParameterMoleculeValueAssay/System
FXR Activation (EC₅₀) Chenodeoxycholic Acid (CDCA)8.66 µMFull-length human FXR HEK293 reporter assay
RORγt Binding Affinity (Kd) 3-Oxolithocholic Acid (3-oxo-LCA)~1 µMMicroscale thermophoresis (MST) with recombinant human RORγt ligand binding domain
RORγt Binding Affinity (Kd) 3-Oxocholic Acid (3-oxo-CA)~20 µMMicroscale thermophoresis (MST) with recombinant human RORγt ligand binding domain
RORγt Binding Affinity (Kd) 3-Oxodeoxycholic Acid (3-oxo-DCA)~20 µMMicroscale thermophoresis (MST) with recombinant human RORγt ligand binding domain
Colonic Concentration (Healthy Humans) Secondary Bile Acids (in general)Hundreds of micromolar rangeGeneral literature values

EC₅₀: Half-maximal effective concentration; Kd: Dissociation constant.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of 3-oxo-CDCA in biological matrices such as serum and feces. Optimization will be required for specific instrumentation and sample types.

LCMS_Workflow Sample_Prep Sample Preparation (Protein Precipitation/Extraction) LC_Separation LC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (Negative Ion Mode, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Materials:

  • Biological sample (serum, plasma, or fecal homogenate)

  • Internal standard (e.g., deuterated 3-oxo-CDCA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • LC-MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation (Protein Precipitation for Serum/Plasma):

    • To 50 µL of serum or plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Sample Preparation (Extraction for Feces):

    • Homogenize a known weight of fecal material in a suitable solvent (e.g., methanol).

    • Centrifuge to pellet solid debris.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to further purify the bile acid fraction.

    • Evaporate the purified extract and reconstitute as described above.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Methanol (e.g., 1:1 v/v) with 0.1% formic acid.

      • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute and separate the bile acids.

      • Flow Rate: Typically 0.3-0.5 mL/min.

      • Column Temperature: 40-50°C.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for 3-oxo-CDCA and its internal standard need to be determined by direct infusion of standards.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 3-oxo-CDCA.

    • Quantify the concentration of 3-oxo-CDCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Farnesoid X Receptor (FXR) Activation Assay (Reporter Gene Assay)

This protocol describes a cell-based reporter gene assay to determine the ability of 3-oxo-CDCA to activate the farnesoid X receptor.

Materials:

  • HEK293T or HepG2 cells

  • Expression plasmids for human FXR and its heterodimeric partner RXRα

  • Reporter plasmid containing an FXR response element (FXRE) upstream of a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Positive control (e.g., GW4064 or CDCA)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Plate cells in a 96-well plate at an appropriate density.

    • Co-transfect the cells with the FXR, RXRα, and FXRE-luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.

    • Include a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 3-oxo-CDCA, the positive control, or vehicle (DMSO).

    • Incubate the cells for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the concentration of 3-oxo-CDCA to generate a dose-response curve and determine the EC₅₀ value.

In Vitro Th17 Cell Differentiation Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of 3-oxo-CDCA on the differentiation of naive CD4+ T cells into Th17 cells.

Materials:

  • Human or mouse naive CD4+ T cells

  • T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-1β, IL-23)

  • Neutralizing antibodies against IFN-γ and IL-4

  • This compound

  • Cell stimulation reagents (e.g., PMA, ionomycin) and a protein transport inhibitor (e.g., Brefeldin A)

  • Flow cytometry antibodies for CD4 and IL-17A

  • Flow cytometer

Procedure:

  • T Cell Culture and Differentiation:

    • Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen.

    • Culture the cells in a plate pre-coated with anti-CD3 and in the presence of soluble anti-CD28 antibodies.

    • Add the Th17 polarizing cytokine cocktail and neutralizing anti-IFN-γ and anti-IL-4 antibodies.

    • Concurrently, treat the cells with various concentrations of 3-oxo-CDCA or vehicle control.

    • Culture for 3-5 days.

  • Restimulation and Intracellular Staining:

    • On the final day of culture, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor for 4-6 hours.

    • Harvest the cells and stain for the surface marker CD4.

    • Fix and permeabilize the cells, followed by intracellular staining for IL-17A.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the percentage of CD4+IL-17A+ cells in the different treatment groups.

  • Data Analysis:

    • Compare the percentage of Th17 cells in the 3-oxo-CDCA-treated groups to the vehicle control to determine the inhibitory effect.

Significance in Disease and Therapeutic Potential

The dual role of 3-oxo-CDCA as an FXR agonist and an inhibitor of Th17 cell differentiation positions it as a molecule of significant interest in various disease contexts.

  • Inflammatory Bowel Disease (IBD): Given its ability to suppress the pro-inflammatory Th17 cell lineage, 3-oxo-CDCA and other related 3-oxo bile acids are being investigated for their therapeutic potential in IBD, including Crohn's disease and ulcerative colitis.[6][10] Reduced levels of 3-oxo bile acids have been observed in patients with IBD, suggesting that restoring their levels could be a novel therapeutic strategy.[6]

  • Metabolic Syndrome: As an FXR agonist, 3-oxo-CDCA has the potential to influence lipid and glucose metabolism, making it a candidate for further investigation in the context of metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes.

  • Colorectal Cancer: The activation of FXR by bile acids can have protective effects in the intestine. The role of specific oxo-bile acids like 3-oxo-CDCA in colorectal carcinogenesis is an active area of research.[11]

Conclusion and Future Directions

This compound is a microbially-produced metabolite of a primary bile acid with potent signaling capabilities. Its ability to activate FXR and inhibit Th17 cell differentiation underscores its importance in maintaining gut homeostasis and regulating immune responses. The detailed methodologies and data presented in this technical guide are intended to facilitate further research into the precise mechanisms of action and therapeutic potential of this intriguing molecule.

Future research should focus on:

  • Elucidating the specific gut microbial species and enzymes responsible for 3-oxo-CDCA production.

  • Determining the precise concentrations of 3-oxo-CDCA in different gut segments and in circulation in both healthy individuals and in various disease states.

  • Conducting preclinical and clinical studies to evaluate the therapeutic efficacy and safety of 3-oxo-CDCA or its derivatives in inflammatory and metabolic diseases.

The continued exploration of 3-oxo-CDCA and other microbially-modified bile acids holds great promise for the development of novel therapeutics that target the intricate interplay between the gut microbiota and host physiology.

References

3-Oxochenodeoxycholic Acid: A Pivotal Metabolic Intermediate in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxochenodeoxycholic acid (3-Oxo-CDCA), a ketonic bile acid intermediate, holds a critical position in the intricate network of bile acid metabolism. While transient in nature, its formation and subsequent conversion are vital for the synthesis of primary bile acids. Dysregulation in its metabolic pathway can lead to the accumulation of toxic precursors, culminating in severe cholestatic liver disease. This technical guide provides a comprehensive overview of 3-Oxo-CDCA as a metabolic intermediate, detailing its synthesis, metabolic fate, and pathophysiological significance. It is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering insights into the experimental methodologies and signaling pathways associated with this crucial molecule.

Metabolic Pathway of this compound

The synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), occurs predominantly in the liver via two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.[1][2] 3-Oxo-CDCA is an intermediate in the pathway leading to the formation of CDCA.

The formation of 3-Oxo-CDCA begins with the conversion of cholesterol to 7α-hydroxycholesterol by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1).[3] Following this, 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7) catalyzes the conversion of 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one.[4][5] This intermediate is a crucial branch point. To form CDCA, 7α-hydroxy-4-cholesten-3-one is then reduced by Δ⁴-3-oxosteroid 5β-reductase (AKR1D1) to produce 7α-hydroxy-5β-cholestan-3-one.[6][7] Finally, a 3α-hydroxysteroid dehydrogenase (3α-HSD) reduces the 3-oxo group to a 3α-hydroxyl group, yielding chenodeoxycholic acid.[4] 3-Oxo-CDCA is a general term for the 3-oxo intermediate in the CDCA synthesis pathway, with 7α-hydroxy-4-cholesten-3-one and 7α-hydroxy-5β-cholestan-3-one being the specific molecular forms.

A deficiency in AKR1D1 leads to a buildup of hepatotoxic 3-oxo-Δ⁴ bile acids, resulting in neonatal cholestasis and progressive liver disease.[6][8]

Quantitative Data

The enzymatic reactions involved in the metabolism of 3-Oxo-CDCA precursors are tightly regulated. The kinetic parameters of the key human enzymes are summarized below.

EnzymeSubstrateK_m_ (µM)k_cat_ (min⁻¹)k_cat_/K_m_ (min⁻¹µM⁻¹)Reference
AKR1D1 7α-hydroxy-4-cholesten-3-one0.82.02.5[6]
AKR1D1 Cortisone (for comparison)15.111.20.74[6]

Experimental Protocols

Synthesis of 7α-hydroxy-4-cholesten-3-one (Precursor to 3-Oxo-CDCA)

a) Chemical Synthesis:

A multi-step chemical synthesis starting from cholesterol has been described.[1][2] A key step involves the regioselective C3-allylic oxidation of a 3-desoxy-Δ⁴-7α-formate steroid precursor to form 7α-formyloxy-cholest-4-en-3-one, which is then saponified to yield 7α-hydroxy-cholest-4-en-3-one.[2]

b) Enzymatic Synthesis:

An efficient enzymatic synthesis utilizes cholesterol oxidase.[9]

  • Substrate Preparation: 3β,7α-cholest-5-ene-3,7-diol is prepared from 3β-(benzoyloxy)-cholest-5-en-7-one by reduction and solvolysis.

  • Complexation: The diol is complexed with hydroxypropyl-β-cyclodextrin to improve its solubility in the aqueous reaction medium.

  • Enzymatic Conversion: The complex is suspended in a neutral phosphate (B84403) buffer and treated with Brevibacterium sp. cholesterol oxidase and catalase.

  • Purification: The product, 7α-hydroxycholest-4-en-3-one, is extracted and purified by silica (B1680970) gel chromatography.

Purification of 3-Oxo-Bile Acids

Purification of 3-oxo-bile acids from a reaction mixture or biological extract can be achieved using chromatographic techniques.

  • Thin-Layer Chromatography (TLC): A system of chloroform/methanol (B129727)/acetic acid can be used for the separation and preliminary identification of 3-oxo-bile acids.

  • Column Chromatography: Silica gel column chromatography is effective for the preparative purification of these compounds.[9]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for analytical and semi-preparative purification.

Quantification of 3-Oxo-CDCA in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids, including 3-oxo-CDCA, in biological matrices such as serum, plasma, urine, and tissue homogenates.[10][11][12]

a) Sample Preparation:

  • Protein Precipitation: For serum or plasma, proteins are precipitated by adding a cold organic solvent (e.g., methanol or acetonitrile) containing internal standards (deuterated bile acids).

  • Centrifugation: The mixture is vortexed and centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the bile acids is transferred for analysis.

b) LC-MS/MS Conditions:

  • Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile/methanol) containing a modifier like formic acid or ammonium (B1175870) acetate.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is typically used. Multiple reaction monitoring (MRM) is employed for selective and sensitive detection of the target analytes.

AKR1D1 Enzyme Activity Assay

The activity of AKR1D1 can be measured using a continuous spectrofluorometric assay by monitoring the consumption of NADPH.[13]

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate, pH 6.0) containing the enzyme, NADPH, and the substrate (e.g., 7α-hydroxy-4-cholesten-3-one).

  • Fluorescence Measurement: Monitor the decrease in NADPH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm over time.

  • Calculation: The rate of the reaction is determined from the rate of change in fluorescence.

Signaling Pathways and Logical Relationships

While the direct signaling roles of 3-Oxo-CDCA are still under investigation, related 3-oxo bile acids have been shown to interact with nuclear receptors. For instance, 3-oxo-lithocholic acid (3-oxo-LCA) has been identified as an antagonist of the nuclear receptor RORγt, thereby inhibiting the differentiation of Th17 cells.[14] Bile acid precursors have also been shown to activate the pregnane (B1235032) X receptor (PXR).[15] The broader family of bile acids are well-known ligands for the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5, which are master regulators of bile acid, lipid, and glucose metabolism.[16][17]

Below are diagrams illustrating the metabolic pathway of 3-Oxo-CDCA, a general experimental workflow for its study, and the known signaling interactions of related molecules.

Bile_Acid_Synthesis Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 seven_alpha_hydroxycholesterol 7α-hydroxycholesterol CYP7A1->seven_alpha_hydroxycholesterol HSD3B7 HSD3B7 seven_alpha_hydroxycholesterol->HSD3B7 seven_alpha_hydroxy_4_cholesten_3_one 7α-hydroxy-4-cholesten-3-one HSD3B7->seven_alpha_hydroxy_4_cholesten_3_one AKR1D1 AKR1D1 seven_alpha_hydroxy_4_cholesten_3_one->AKR1D1 seven_alpha_hydroxy_5_beta_cholestan_3_one 7α-hydroxy-5β-cholestan-3-one AKR1D1->seven_alpha_hydroxy_5_beta_cholestan_3_one three_alpha_HSD 3α-HSD seven_alpha_hydroxy_5_beta_cholestan_3_one->three_alpha_HSD CDCA Chenodeoxycholic Acid three_alpha_HSD->CDCA

Caption: Metabolic pathway for the synthesis of Chenodeoxycholic Acid (CDCA) highlighting 3-oxo intermediates.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_functional Functional Studies synthesis Chemical or Enzymatic Synthesis of 3-Oxo-CDCA Precursor purification Chromatographic Purification synthesis->purification quantification LC-MS/MS Quantification in Biological Samples purification->quantification enzyme_assay Enzyme Kinetic Assays (AKR1D1, 3α-HSD) purification->enzyme_assay cell_culture Cell-based Assays (Hepatocytes, Immune Cells) purification->cell_culture signaling Signaling Pathway Analysis (Reporter Assays, Gene Expression) cell_culture->signaling

Caption: General experimental workflow for the study of 3-Oxo-CDCA.

Signaling_Pathways cluster_ligands Bile Acids & Intermediates cluster_receptors Nuclear & Membrane Receptors cluster_responses Cellular Responses BA_precursors Bile Acid Precursors (e.g., 7α-hydroxy-4-cholesten-3-one) PXR PXR BA_precursors->PXR three_oxo_LCA 3-Oxo-LCA RORgt RORγt three_oxo_LCA->RORgt Primary_BAs Primary Bile Acids (CDCA, CA) FXR FXR Primary_BAs->FXR TGR5 TGR5 Primary_BAs->TGR5 Gene_Expression Regulation of Gene Expression (Metabolism, Inflammation) PXR->Gene_Expression Th17_diff Inhibition of Th17 Differentiation RORgt->Th17_diff FXR->Gene_Expression TGR5->Gene_Expression

Caption: Known signaling interactions of bile acids and their precursors with cellular receptors.

Conclusion

This compound is a critical, albeit transient, intermediate in bile acid biosynthesis. The precise regulation of its formation and conversion is paramount for maintaining hepatic health. Deficiencies in the enzymes metabolizing 3-oxo-bile acids underscore their importance, leading to severe cholestatic liver disease. Further research into the direct signaling roles of 3-Oxo-CDCA may unveil novel therapeutic targets for a range of metabolic and inflammatory disorders. The methodologies and data presented in this guide provide a solid foundation for researchers to delve deeper into the multifaceted roles of this pivotal metabolic intermediate.

References

chemical and physical properties of 3-Oxochenodeoxycholic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Oxochenodeoxycholic acid (3-oxo-CDCA) is a keto-derivative of the primary bile acid chenodeoxycholic acid. As an intermediate in bile acid metabolism and a product of gut microbial activity, it plays a role in the complex signaling network governing lipid and glucose homeostasis. This document provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in biological signaling pathways, particularly through the farnesoid X receptor (FXR).

Chemical and Physical Properties

This compound, systematically named (5β,7α)-7-hydroxy-3-oxo-cholan-24-oic acid, is classified as a 3-oxo-5β-steroid.[1] It is a human metabolite found in feces and is recognized as an intermediate in the metabolism of chenodeoxycholic acid.[1]

Data Summary

The key chemical and physical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name (5β,7α)-7-hydroxy-3-oxo-cholan-24-oic acid[1]
Synonyms This compound, 7α-Hydroxy-3-oxo-5β-cholan-24-oic acid[1]
CAS Number 4185-00-6
Molecular Formula C₂₄H₃₈O₄
Molecular Weight 390.56 g/mol
Appearance White to off-white solid
Solubility Soluble in ethanol, methanol (B129727), acetonitrile (B52724), DMSO.[2]
Storage Store as a powder at -20°C for long-term stability.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its study. The following protocols are based on established methods for keto bile acids.

Synthesis of this compound

A common method for preparing 3-keto bile acids involves the selective oxidation of the 3-hydroxyl group of the corresponding bile acid methyl ester.[3][4]

Protocol: Selective Oxidation using Silver Carbonate-Celite [3][4]

  • Esterification of Chenodeoxycholic Acid (CDCA):

    • Suspend 10 g of chenodeoxycholic acid in 100 mL of absolute methanol.

    • Bubble dry hydrogen chloride gas through the suspension for 30 minutes while maintaining the temperature below 10°C.

    • Allow the reaction mixture to stand at room temperature overnight.

    • Remove the methanol under reduced pressure. The resulting residue is methyl chenodeoxycholate.

  • Selective Oxidation:

    • Dissolve the crude methyl chenodeoxycholate in 150 mL of toluene.

    • Add 20 g of silver carbonate-Celite reagent. The reagent is prepared by adding a solution of silver nitrate (B79036) to a stirred aqueous solution of sodium carbonate containing Celite.[4]

    • Reflux the mixture with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Isolation of Methyl 3-Oxochenodeoxycholate:

    • Filter the reaction mixture through a pad of Celite to remove the silver salts and Celite.

    • Wash the filter cake with hot toluene.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product, methyl 3-oxochenodeoxycholate.

  • Hydrolysis to this compound:

    • Dissolve the crude methyl ester in a solution of 10% potassium hydroxide (B78521) in 90% ethanol.

    • Reflux the mixture for 4 hours.

    • Cool the solution and acidify with 6N hydrochloric acid (HCl) to precipitate the free acid.

    • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield crude this compound.

Purification Protocol

Purification is typically achieved through column chromatography followed by crystallization.

Protocol: Column Chromatography and Crystallization

  • Column Preparation:

    • Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry to create a stationary phase.

    • Equilibrate the column with the starting eluent (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297), 9:1 v/v).

  • Chromatography:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a gradient of increasing polarity, for example, from hexane:ethyl acetate (9:1) to hexane:ethyl acetate (1:1).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Crystallization:

    • Combine the pure fractions and evaporate the solvent.

    • Dissolve the resulting solid in a minimal amount of a hot solvent mixture, such as methanol/water or ethyl acetate/hexane.

    • Allow the solution to cool slowly to room temperature, then place it at 4°C to promote crystallization.

    • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard for quantitative analysis, while NMR is used for structural confirmation.

Protocol: HPLC-MS/MS Analysis [5][6][7]

  • Sample Preparation (from biological matrix):

    • To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile containing deuterated internal standards (e.g., d4-CDCA).[7]

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 µm).[8]

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.

    • Gradient: A linear gradient from 20% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.[8]

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Protocol: NMR Spectroscopy for Structural Analysis [9][10][11]

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or Chloroform-d).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Use standard pulse programs for each experiment.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Assign proton and carbon signals based on chemical shifts, coupling constants, and correlations observed in the 2D spectra to confirm the structure.

Biological Role and Signaling Pathways

This compound is an intermediate in the "classic" or "neutral" pathway of bile acid biosynthesis from cholesterol.[12][13][14] This pathway, primarily occurring in the liver, is responsible for producing the primary bile acids, cholic acid and chenodeoxycholic acid. The conversion of the 3β-hydroxyl group of a cholesterol precursor to a 3α-hydroxyl group proceeds through a 3-oxo intermediate.[12]

Bile Acid Biosynthesis Cholesterol Cholesterol Hydroxycholesterol 7α-Hydroxycholesterol Cholesterol->Hydroxycholesterol CYP7A1 (Rate-limiting step) Cholestenone 7α-Hydroxy-4-cholesten-3-one Hydroxycholesterol->Cholestenone HSD3B7 Intermediates Further Intermediates (including 3-oxo-CDCA precursor) Cholestenone->Intermediates AKR1D1 (5β-reductase) CDCA Chenodeoxycholic Acid (CDCA) Intermediates->CDCA

Classic pathway of Chenodeoxycholic Acid synthesis.

Furthermore, 3-oxo bile acids have been identified as potent signaling molecules that can activate nuclear receptors, most notably the Farnesoid X Receptor (FXR).[15] FXR is a master regulator of bile acid, lipid, and glucose homeostasis.[16][17] The activation of FXR in intestinal epithelial cells by microbial bile acid metabolites like 3-oxo-lithocholic acid (a related 3-oxo bile acid) can inhibit the proliferation of cancer stem cells and induce apoptosis, suggesting a potential therapeutic role for these compounds.[15]

FXR_Signaling cluster_EC Extracellular cluster_cell Intestinal Epithelial Cell 3_oxo_BA 3-Oxo-Bile Acid (e.g., 3-oxo-CDCA) FXR FXR 3_oxo_BA->FXR Enters cell & binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (on DNA) FXR_RXR->FXRE Binds TargetGenes Target Gene Transcription FXRE->TargetGenes Regulates Response ↓ Proliferation ↑ Apoptosis TargetGenes->Response Experimental_Workflow Start Start: Chenodeoxycholic Acid Esterification 1. Esterification (MeOH/HCl) Start->Esterification Oxidation 2. Selective Oxidation (Silver Carbonate-Celite) Esterification->Oxidation Hydrolysis 3. Hydrolysis (KOH/EtOH) Oxidation->Hydrolysis Crude Crude 3-oxo-CDCA Hydrolysis->Crude Purification 4. Purification (Column Chromatography) Crude->Purification Pure Pure 3-oxo-CDCA Purification->Pure Analysis 5. Analysis Pure->Analysis NMR NMR (Structure Confirmation) Analysis->NMR HPLC_MS HPLC-MS/MS (Purity & Quantitation) Analysis->HPLC_MS

References

The Role of 3-Oxochenodeoxycholic Acid in Farnesoid X Receptor (FXR) Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The farnesoid X receptor (FXR), a nuclear bile acid receptor, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its activation by endogenous and synthetic ligands has made it a promising therapeutic target for a variety of metabolic and cholestatic diseases. Chenodeoxycholic acid (CDCA) is a primary human bile acid and a well-established natural agonist of FXR.[1] This technical guide delves into the interaction between FXR and 3-Oxochenodeoxycholic acid, a metabolic intermediate of CDCA. While direct quantitative data on the binding and activation of FXR by this compound is limited in publicly available literature, this document provides a comprehensive overview of the FXR activation pathway, detailed experimental protocols for assessing ligand-receptor interaction, and a comparative analysis of the potency of closely related bile acid derivatives.

The Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR).[2] Upon binding to an agonist, such as a bile acid, FXR undergoes a conformational change that facilitates the recruitment of coactivator proteins.[3] This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[4]

Key downstream targets of FXR activation include:

  • Small Heterodimer Partner (SHP): An atypical nuclear receptor that lacks a DNA-binding domain. SHP is a primary FXR target gene and acts as a corepressor of other nuclear receptors, playing a crucial role in the negative feedback regulation of bile acid synthesis.[5][6]

  • Fibroblast Growth Factor 19 (FGF19): An intestinal hormone induced by FXR activation in enterocytes. FGF19 is secreted into the portal circulation and signals in the liver to repress bile acid synthesis.[4][7][8]

  • Bile Salt Export Pump (BSEP): A canalicular transporter responsible for the efflux of bile acids from hepatocytes into the bile.[1]

  • Organic Solute Transporter alpha and beta (OSTα/OSTβ): Basolateral transporters that facilitate the efflux of bile acids from hepatocytes back into the sinusoidal blood.[9]

The activation of FXR by bile acids initiates a cascade of events that collectively maintain bile acid homeostasis and influence lipid and glucose metabolism.[10][11]

Signaling Pathway Diagram

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm_translation 3-Oxo-CDCA This compound FXR_inactive FXR (inactive) 3-Oxo-CDCA->FXR_inactive Binds FXR_RXR_inactive FXR-RXR Heterodimer FXR_inactive->FXR_RXR_inactive RXR_inactive RXR (inactive) RXR_inactive->FXR_RXR_inactive FXR_RXR_active Active FXR-RXR Complex FXR_RXR_inactive->FXR_RXR_active Translocates to Nucleus & Conformational Change FXRE FXRE FXR_RXR_active->FXRE Binds to SHP_gene SHP Gene FXRE->SHP_gene Activates Transcription FGF19_gene FGF19 Gene FXRE->FGF19_gene Activates Transcription BSEP_gene BSEP Gene FXRE->BSEP_gene Activates Transcription SHP_mRNA SHP mRNA SHP_gene->SHP_mRNA FGF19_mRNA FGF19 mRNA FGF19_gene->FGF19_mRNA BSEP_mRNA BSEP mRNA BSEP_gene->BSEP_mRNA SHP_protein SHP Protein SHP_mRNA->SHP_protein Translation FGF19_protein FGF19 Protein FGF19_mRNA->FGF19_protein Translation BSEP_protein BSEP Protein BSEP_mRNA->BSEP_protein Translation SHP_protein->FXR_RXR_active Inhibits (Feedback) FGF19_protein->FXR_RXR_active Inhibits (Feedback)

Caption: FXR Signaling Pathway Activation by this compound.

Quantitative Analysis of FXR Agonists

While specific quantitative data for this compound is scarce, the potencies of its precursor, chenodeoxycholic acid (CDCA), and the synthetic agonist obeticholic acid (OCA) are well-documented and provide a valuable benchmark for comparison.

CompoundEC50 (µM)Efficacy (relative to CDCA)ReceptorAssay TypeReference
Chenodeoxycholic Acid (CDCA)8.3 - 50100%Human FXRLuciferase Reporter[1][3][9]
Obeticholic Acid (OCA)0.099~100-fold > CDCAHuman FXRLuciferase Reporter[2][9]
3-Deoxy-CDCA1.30> CDCAHuman FXRNot Specified[12]
Lithocholic Acid (LCA)> CDCA< CDCAHuman FXRLuciferase Reporter[1]
Deoxycholic Acid (DCA)> CDCA< CDCAHuman FXRLuciferase Reporter[1]
Cholic Acid (CA)~600< CDCAHuman FXRLuciferase Reporter[1]
Ursodeoxycholic Acid (UDCA)Very Weak AgonistPartial AntagonistHuman FXRLuciferase Reporter[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with FXR.

Luciferase Reporter Gene Assay

This cell-based assay is a cornerstone for quantifying the transcriptional activation of FXR by a test compound.

Principle: Cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXRE promoter. Agonist binding to FXR activates the transcription of the luciferase gene, and the resulting luminescence is measured as a proxy for FXR activity.

Detailed Protocol:

  • Cell Culture:

    • Maintain HepG2 or HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Transfection (96-well plate format):

    • Seed cells at a density of 2 x 10⁴ cells per well and incubate overnight.

    • For each well, prepare a transfection mix in serum-free medium (e.g., Opti-MEM) containing:

      • 50 ng of an FXR expression plasmid (e.g., pCMX-hFXR).

      • 50 ng of an FXRE-driven luciferase reporter plasmid (e.g., p(hsp27)tk-luc).

      • 5 ng of a control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).

    • Add a lipid-based transfection reagent (e.g., Lipofectamine 2000) to the DNA mixture, incubate for 20 minutes at room temperature to allow complex formation.

    • Add 50 µL of the transfection complex to each well.

  • Compound Treatment:

    • After 6 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., this compound) or a positive control (e.g., CDCA at concentrations from 0.1 to 100 µM).[13] A vehicle control (e.g., 0.1% DMSO) should also be included.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Measurement:

    • Remove the medium and wash the cells with Phosphate-Buffered Saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal response.

Luciferase_Assay_Workflow start Start cell_seeding Seed HepG2/HEK293T cells in 96-well plate start->cell_seeding transfection Co-transfect with: - FXR expression vector - FXRE-luciferase reporter - Renilla control vector cell_seeding->transfection compound_treatment Treat cells with 3-Oxo-CDCA or controls transfection->compound_treatment incubation Incubate for 24 hours compound_treatment->incubation cell_lysis Lyse cells incubation->cell_lysis luminescence_measurement Measure Firefly and Renilla luminescence cell_lysis->luminescence_measurement data_analysis Normalize data and calculate EC50 luminescence_measurement->data_analysis end End data_analysis->end

Caption: Luciferase Reporter Assay Workflow.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is used to study the direct interaction between a test compound, FXR, and a coactivator peptide.

Principle: Donor and acceptor beads are brought into close proximity when the test compound facilitates the binding of the FXR ligand-binding domain (LBD) to a coactivator peptide. Laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute biotinylated coactivator peptide (e.g., SRC-1), GST-tagged FXR-LBD, and the test compound (this compound) in an appropriate assay buffer.

    • Prepare streptavidin-coated donor beads and anti-GST antibody-coated acceptor beads according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add the test compound at various concentrations to the assay wells.

    • Add the GST-tagged FXR-LBD and biotinylated coactivator peptide to the wells.

    • Incubate for 30 minutes at room temperature to allow for binding.

    • Add the anti-GST acceptor beads and incubate for 1 hour in the dark.

    • Add the streptavidin donor beads and incubate for another 2 hours in the dark.

  • Signal Detection:

    • Read the plate on an AlphaScreen-compatible microplate reader.

  • Data Analysis:

    • Plot the AlphaScreen signal against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

AlphaScreen_Workflow start Start add_reagents Add to 384-well plate: - 3-Oxo-CDCA - GST-FXR-LBD - Biotinylated coactivator peptide start->add_reagents incubate1 Incubate for 30 min add_reagents->incubate1 add_acceptor Add anti-GST acceptor beads incubate1->add_acceptor incubate2 Incubate for 1 hour (dark) add_acceptor->incubate2 add_donor Add streptavidin donor beads incubate2->add_donor incubate3 Incubate for 2 hours (dark) add_donor->incubate3 read_plate Read plate on AlphaScreen reader incubate3->read_plate analyze_data Analyze data and determine EC50 read_plate->analyze_data end End analyze_data->end

Caption: AlphaScreen Assay Workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding (association and dissociation rates) between a ligand and an analyte in real-time.

Principle: One interacting partner (the ligand, e.g., FXR-LBD) is immobilized on a sensor chip. The other partner (the analyte, e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of polarized light.

Detailed Protocol:

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization:

    • Inject a solution of purified FXR-LBD over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the test compound (this compound) in a suitable running buffer.

    • Inject the analyte solutions over the immobilized FXR-LBD surface at a constant flow rate.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

  • Data Analysis:

    • Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

SPR_Workflow start Start prepare_chip Activate CM5 sensor chip start->prepare_chip immobilize_ligand Immobilize FXR-LBD on the chip prepare_chip->immobilize_ligand prepare_analyte Prepare serial dilutions of 3-Oxo-CDCA immobilize_ligand->prepare_analyte inject_analyte Inject analyte over the sensor surface prepare_analyte->inject_analyte monitor_binding Monitor association and dissociation in real-time inject_analyte->monitor_binding analyze_kinetics Analyze sensorgrams and determine ka, kd, and KD monitor_binding->analyze_kinetics end End analyze_kinetics->end

Caption: Surface Plasmon Resonance (SPR) Workflow.

Synthesis of this compound

The preparation of this compound for in vitro studies typically involves the selective oxidation of the 3α-hydroxyl group of chenodeoxycholic acid.

General Synthetic Approach:

  • Protection of the Carboxylic Acid: The carboxylic acid group of CDCA is often protected as a methyl ester to prevent side reactions.

  • Selective Oxidation: The 3α-hydroxyl group can be selectively oxidized to a ketone using various oxidizing agents.

  • Deprotection: The protecting group on the carboxylic acid is removed to yield the final product, this compound.

Purification is typically achieved through recrystallization or column chromatography.[14][15][16][17]

Conclusion

References

role of 3-Oxochenodeoxycholic acid in liver disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Role of 3-Oxochenodeoxycholic Acid and the Chenodeoxycholic Acid Family in Liver Disease

Audience: Researchers, scientists, and drug development professionals.

Abstract

Bile acids, traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules that regulate a complex network of metabolic and inflammatory pathways, primarily through the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5).[1][2] This guide delves into the multifaceted role of the chenodeoxycholic acid (CDCA) family in liver health and disease. We specifically address the pathophysiology of 3-oxo-Δ4-bile acid accumulation, a hallmark of certain inborn errors of bile acid synthesis that leads to severe cholestatic liver disease.[3] Furthermore, we explore the broader signaling functions of CDCA, its involvement in cholestasis, inflammation, and fibrosis, and the therapeutic application of its potent synthetic analogue, obeticholic acid (OCA), in chronic liver diseases such as non-alcoholic steatohepatitis (NASH). This document provides detailed signaling pathways, experimental protocols, and quantitative data to serve as a comprehensive resource for researchers in hepatology and drug development.

Bile Acid Synthesis and the Emergence of 3-Oxo Intermediates

The liver synthesizes primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), from cholesterol through two main pathways: the classical (or neutral) and alternative (or acidic) pathways.[2] The classical pathway, which is predominant in adults, is initiated by cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2][4]

A critical step in the formation of CDCA involves the enzyme Δ4-3-oxosteroid 5β-reductase (AKR1D1). A deficiency in this enzyme disrupts the normal synthesis pathway, leading to the accumulation of atypical and cytotoxic 3-oxo-Δ4-bile acids.[3][5] This accumulation is a primary driver of liver injury in affected individuals, typically presenting as progressive cholestatic liver disease in infancy.[3]

Bile_Acid_Synthesis_Pathway cluster_pathway Simplified Chenodeoxycholic Acid Synthesis Cholesterol Cholesterol Seven_alpha_hydroxycholesterol 7α-hydroxycholesterol Cholesterol->Seven_alpha_hydroxycholesterol CYP7A1 Oxo_intermediate 7α-hydroxy-4-cholesten-3-one Seven_alpha_hydroxycholesterol->Oxo_intermediate HSD3B7 CDCA_precursor 5β-cholestan-3α,7α-diol Oxo_intermediate->CDCA_precursor AKR1D1 (Δ4-3-oxosteroid 5β-reductase) Error_path Accumulation of 3-oxo-Δ4 bile acids Oxo_intermediate->Error_path AKR1D1 Deficiency CDCA Chenodeoxycholic Acid (CDCA) CDCA_precursor->CDCA Multiple Steps

Caption: Simplified pathway of CDCA synthesis highlighting the role of AKR1D1.

Pathophysiological Roles in Liver Disease

Cholestasis, Inflammation, and Fibrosis

The accumulation of hydrophobic bile acids is a central mechanism of injury in cholestatic liver diseases.[6] CDCA, in particular, has been shown to induce a potent inflammatory response by activating the NLRP3 inflammasome in macrophages.[6] This activation leads to the secretion of the pro-inflammatory cytokine IL-1β, which recruits other inflammatory cells and exacerbates liver damage.[6] Mechanistically, CDCA triggers this response by promoting the generation of reactive oxygen species (ROS) and inducing potassium (K+) efflux.[6]

Persistent cholestasis and the resulting inflammation drive the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[6] Studies have shown that glycochenodeoxycholate (GCDCA), a conjugated form of CDCA, directly promotes the proliferation of HSCs and the deposition of collagen, contributing to the progression of fibrosis.[7] In cholestatic mouse models, the development of significant liver fibrosis was dependent on supplementation with GCDCA, highlighting its pro-fibrotic role.[7]

Nonalcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by a dysregulation of bile acid homeostasis.[8][9] Patients with NAFLD and its progressive form, nonalcoholic steatohepatitis (NASH), often exhibit elevated serum levels of total bile acids and an altered bile acid composition.[9][10] Specifically, individuals with NAFLD have been found to have significantly higher concentrations of conjugated primary bile acids like glycocholic acid (GCA) and taurochenodeoxycholic acid (TCDCA).[10] Furthermore, subjects with significant liver fibrosis show a notable increase in total bile acids, with CDCA displaying the greatest elevation among individual bile acids.[11]

Key Signaling Pathways

Farnesoid X Receptor (FXR) Activation

CDCA is a potent natural agonist for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[12][13][14] FXR activation is a cornerstone of bile acid homeostasis, regulating lipid, glucose, and energy metabolism.[2][15]

Upon binding CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus. This complex then binds to FXR response elements (FXREs) on the promoter regions of target genes.[13] A key target is the small heterodimer partner (SHP), which in turn inhibits the expression of CYP7A1.[13] This negative feedback loop is crucial for preventing the overproduction of bile acids.[4] Beyond bile acid regulation, FXR activation exerts anti-inflammatory and anti-fibrotic effects, in part by reducing the pro-fibrotic activities of TGF-β1 and NLRP3 inflammasome activation.[15]

FXR_Activation_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus CDCA CDCA FXR FXR CDCA->FXR Binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Dimerizes RXR RXR RXR->FXR_RXR SHP SHP Gene FXR_RXR->SHP Upregulates CYP7A1 CYP7A1 Gene SHP->CYP7A1 Inhibits Transcription outside Bile Acid Synthesis (↓) CYP7A1->outside

Caption: FXR activation by CDCA leads to feedback inhibition of bile acid synthesis.

TGR5-Mediated Inflammasome Activation

While FXR is the primary nuclear receptor for CDCA, some effects, particularly inflammatory ones, are mediated by the membrane-bound Takeda G protein-coupled receptor 5 (TGR5).[1][6] In macrophages, CDCA-induced NLRP3 inflammasome activation is dependent on TGR5, not FXR.[6] The signaling cascade involves TGR5-mediated transactivation of the epidermal growth factor receptor (EGFR), which subsequently activates downstream pathways including AKT, ERK, and JNK, leading to ROS production.[6]

TGR5_NLRP3_Pathway cluster_cell Macrophage CDCA CDCA TGR5 TGR5 CDCA->TGR5 Activates EGFR EGFR TGR5->EGFR Transactivates Downstream AKT/ERK/JNK Pathways EGFR->Downstream ROS ROS Production Downstream->ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 IL1b IL-1β Secretion NLRP3->IL1b Experimental_Workflow start Isolate/Culture Macrophages prime Prime with LPS (Upregulates pro-IL-1β) start->prime treat Treat with CDCA prime->treat collect Collect Supernatant treat->collect measure Quantify IL-1β (ELISA) collect->measure

References

3-Oxochenodeoxycholic acid in primary bile acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Oxo Intermediates in Primary Bile Acid Synthesis

Authored by: Gemini AI
December 2025

Abstract

Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver through two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway.[1][2] The synthesis of these crucial physiological detergents involves a series of enzymatic modifications to the cholesterol structure. A key step in the formation of chenodeoxycholic acid is the generation and subsequent metabolism of 3-oxo intermediates. This technical guide provides a comprehensive overview of the role of these 3-oxo intermediates, particularly 7α-hydroxy-4-cholesten-3-one (C4) and 7α-hydroxy-5β-cholestan-3-one, in the synthesis of CDCA. It details the biochemical pathways, regulatory enzymes, analytical methodologies for their quantification, and their clinical significance, particularly in inborn errors of metabolism. This document is intended for researchers, scientists, and professionals in drug development with an interest in liver metabolism and bile acid homeostasis.

Introduction to Primary Bile Acid Synthesis

Bile acids are amphipathic molecules derived from cholesterol catabolism in the liver.[3] They are essential for the intestinal absorption of dietary lipids and fat-soluble vitamins, and they also function as signaling molecules that regulate various metabolic pathways.[3] The two primary bile acids synthesized in humans are the tri-hydroxylated cholic acid (CA) and the di-hydroxylated chenodeoxycholic acid (CDCA).[4]

The biosynthesis of primary bile acids occurs through two main pathways:

  • The Classic (Neutral) Pathway: This is the major pathway in humans, initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step.[1][5][6] This pathway produces both CA and CDCA.[2]

  • The Alternative (Acidic) Pathway: This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and primarily contributes to the synthesis of CDCA.[1][7]

This guide will focus on the classic pathway and the critical role of 3-oxo intermediates in the formation of chenodeoxycholic acid.

The Role of 3-Oxo Intermediates in Chenodeoxycholic Acid Synthesis

The formation of chenodeoxycholic acid from cholesterol involves a series of enzymatic reactions that modify the steroid nucleus and shorten the side chain. A pivotal intermediate in this process is 7α-hydroxy-4-cholesten-3-one (C4).[1]

The pathway proceeds as follows:

  • Cholesterol is first converted to 7α-hydroxycholesterol by cholesterol 7α-hydroxylase (CYP7A1) .[1]

  • 7α-hydroxycholesterol is then oxidized to 7α-hydroxy-4-cholesten-3-one (C4) by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) .[5]

  • At this branch point, C4 can be directed towards either cholic acid or chenodeoxycholic acid synthesis. For CDCA synthesis, C4 is acted upon by Δ4-3-oxosteroid 5β-reductase (AKR1D1) .[8]

  • AKR1D1 reduces the double bond at the C4-C5 position of C4 to produce 7α-hydroxy-5β-cholestan-3-one .[8] This step is crucial for establishing the cis-conformation of the A and B rings of the steroid nucleus, a characteristic feature of the major human bile acids.[9]

  • Finally, the 3-oxo group of 7α-hydroxy-5β-cholestan-3-one is reduced to a 3α-hydroxyl group by a 3α-hydroxysteroid dehydrogenase (3α-HSD) , leading to the formation of 5β-cholestane-3α,7α-diol, a direct precursor which then undergoes side-chain oxidation to form chenodeoxycholic acid .[1][10]

Biochemical Pathway Diagram

BileAcidSynthesis Cholesterol Cholesterol Hydroxycholesterol 7α-Hydroxycholesterol Cholesterol->Hydroxycholesterol CYP7A1 (Rate-limiting) C4 7α-Hydroxy-4-cholesten-3-one (C4) Hydroxycholesterol->C4 HSD3B7 CA_Intermediate 7α,12α-Dihydroxy-4-cholesten-3-one C4->CA_Intermediate CYP8B1 CDCA_Intermediate1 7α-Hydroxy-5β-cholestan-3-one C4->CDCA_Intermediate1 AKR1D1 (Δ4-3-oxosteroid 5β-reductase) CA Cholic Acid CA_Intermediate->CA ... CDCA_Intermediate2 5β-Cholestane-3α,7α-diol CDCA_Intermediate1->CDCA_Intermediate2 3α-HSD CDCA Chenodeoxycholic Acid CDCA_Intermediate2->CDCA Side-chain oxidation

Caption: Pathway of Chenodeoxycholic Acid Synthesis.

Quantitative Data on Bile Acid Intermediates

The plasma concentration of 7α-hydroxy-4-cholesten-3-one (C4) is a reliable surrogate marker for the rate of bile acid synthesis, as it reflects the activity of the rate-limiting enzyme CYP7A1.[5][11] Its levels are altered in various physiological and pathological conditions.

Table 1: Serum/Plasma Concentrations of 7α-hydroxy-4-cholesten-3-one (C4)
ConditionMean/Median Concentration (ng/mL)Range (ng/mL)Reference
Healthy Subjects12 (median)3-40[5]
Healthy Controls19.6 ± 10.4 (mean ± SD)6-60.7 (5th-95th percentile)[12]
Bile Acid Malabsorption (Ileal Resection)397 (median)128-750[5]
Cholestyramine Treatment188 (median)54-477[5]
Liver Cirrhosis<1.5 (median)<0.9-38[5]
Extrahepatic Cholestasis<1.5 (median)<0.9-3[5]
Irritable Bowel Syndrome with Diarrhea (IBS-D)Significantly higher than controls-[12]

Experimental Protocols

The quantification of 3-oxo intermediates of bile acid synthesis is crucial for both research and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive measurement.

Protocol 1: Quantification of 7α-hydroxy-4-cholesten-3-one (C4) in Human Serum by LC-MS/MS

This protocol is adapted from methodologies described by Camilleri et al. and Ducati et al.[12][13]

4.1. Materials and Reagents
  • 7α-hydroxy-4-cholesten-3-one (C4) standard (e.g., from Steraloids, Inc.)

  • Deuterium-labeled C4 internal standard (e.g., d7-7αC4)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) acetate

  • Human serum (calibrator matrix and samples)

  • Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis PRiME HLB)

4.2. Sample Preparation
  • Standard and Internal Standard Preparation: Prepare a stock solution of C4 (e.g., 1 mg/mL in methanol). Create a calibration curve by serial dilution (e.g., 0.2-200 ng/mL) in a surrogate matrix or charcoal-stripped serum. Prepare a working internal standard solution (e.g., 25 ng/mL d7-7αC4 in methanol).

  • Protein Precipitation: To 100-200 µL of serum sample, standard, or control, add the internal standard (e.g., 50 µL of 25 ng/mL d7-7αC4). Precipitate proteins by adding 3-4 volumes of cold acetonitrile or by using an acid-assisted precipitation method.[13]

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE):

    • Load the supernatant onto a pre-conditioned SPE plate/cartridge.

    • Wash the cartridge to remove interfering substances (e.g., with a low percentage of organic solvent).

    • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of methanol/water 1:1 v/v) for LC-MS/MS analysis.

4.3. LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 100 × 2.1 mm, 1.7 µm).[13]

    • Mobile Phase A: Water with 0.1% formic acid and/or ammonium acetate.

    • Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid.

    • Gradient: A suitable gradient to separate C4 from other matrix components.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both C4 and its deuterated internal standard must be optimized.

Experimental Workflow Diagram```dot

LCMS_Workflow start Start: Serum Sample (200 µL) add_is Add Internal Standard (d7-C4) start->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation (16,000 x g, 10 min) precipitate->centrifuge spe Solid Phase Extraction (SPE) (Load Supernatant) centrifuge->spe wash SPE Wash spe->wash elute SPE Elution wash->elute evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Negative Feedback Regulation of Bile Acid Synthesis.

Conclusion

The 3-oxo intermediates, particularly 7α-hydroxy-4-cholesten-3-one (C4) and its 5β-reduced product, are central to the biosynthesis of chenodeoxycholic acid. The enzyme AKR1D1, which catalyzes the 5β-reduction of C4, is a critical control point in this pathway. Dysregulation or deficiency of this enzyme leads to severe liver disease due to the accumulation of toxic 3-oxo-Δ4 bile acids and a lack of mature primary bile acids. The quantification of C4 in serum has emerged as a valuable clinical biomarker for assessing the rate of bile acid synthesis and diagnosing disorders of bile acid malabsorption. A thorough understanding of the biochemistry and regulation of these 3-oxo intermediates is vital for developing diagnostics and therapeutic strategies for a range of metabolic and liver diseases.

References

Enzymatic Conversion to 3-Oxochenodeoxycholic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of chenodeoxycholic acid (CDCA) to 3-Oxochenodeoxycholic acid (3-OxoCDCA). This biotransformation is of significant interest due to the role of 3-OxoCDCA and other keto bile acids in various physiological and pathological processes. This document details the enzymatic reaction, presents key quantitative data, provides in-depth experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. Its enzymatic oxidation at the C-3 position, yielding this compound, is a critical step in the metabolic pathway of bile acids and is primarily catalyzed by hydroxysteroid dehydrogenases (HSDHs). Understanding and optimizing this conversion is crucial for studying bile acid signaling, developing diagnostic markers, and synthesizing novel therapeutic agents.

The Enzymatic Reaction

The conversion of chenodeoxycholic acid to this compound is an oxidation reaction catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSDH). This enzyme belongs to the oxidoreductase family and utilizes a nicotinamide (B372718) cofactor, typically NAD⁺ or NADP⁺, as an electron acceptor.

Reaction:

Chenodeoxycholic acid + NAD(P)⁺ ⇌ this compound + NAD(P)H + H⁺

The regioselectivity of HSDHs allows for the specific oxidation of the hydroxyl group at the C-3 position without the need for protecting other hydroxyl groups on the steroid nucleus, offering a significant advantage over chemical synthesis methods.[1]

Quantitative Data

The efficiency of the enzymatic conversion is influenced by various factors, including the source of the enzyme, substrate concentration, cofactor concentration, pH, and temperature. The following tables summarize key quantitative data for relevant enzymes.

Table 1: Kinetic Parameters of 7α-Hydroxysteroid Dehydrogenase from Escherichia coli [1][2][3]

SubstrateK_m_ (mM)
Chenodeoxycholic acid0.12
Cholic acid0.83

Note: While this data is for 7α-HSDH, it provides a relevant example of the kinetic parameters for an HSDH acting on chenodeoxycholic acid.

Table 2: Optimal Conditions for a Novel Acidophilic 7α-Hydroxysteroid Dehydrogenase *[4]

ParameterOptimal Value
pH5.5
Temperature37°C
CofactorNADP⁺

Note: This enzyme is specific for the 7α-hydroxyl group, but the data illustrates the typical parameters optimized for HSDH activity.

Table 3: Effect of Metal Ions on a Novel Acidophilic 7α-HSDH Activity *[4]

Metal Ion (at optimal concentration)Effect on Activity
K⁺ (25.0 mM)+64.4%
Na⁺ (1.0 mM)+51.3%
Mg²⁺Increased activity
Cu²⁺Inhibitory
Mn²⁺Inhibitory

Note: This data is for a 7α-HSDH and serves as an example of how metal ions can influence enzyme activity.

Experimental Protocols

Enzymatic Synthesis of this compound with Cofactor Regeneration

This protocol describes the enzymatic synthesis of this compound from chenodeoxycholic acid using a 3α-HSDH coupled with a cofactor regeneration system to ensure a continuous supply of the oxidized cofactor (NAD⁺).

Materials:

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve chenodeoxycholic acid in potassium phosphate buffer (50 mM, pH 8.0) to a final concentration of 10-50 mM.

  • Cofactor and Regeneration System: Add NAD⁺ to a final concentration of 0.5-1 mM. Add sodium pyruvate to a final concentration of 1.2-1.5 equivalents relative to the substrate. Add lactate dehydrogenase (e.g., from bovine heart) to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding 3α-hydroxysteroid dehydrogenase to the mixture. The amount of enzyme will depend on its specific activity and should be optimized for the desired reaction time.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation for 16-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination and Product Extraction: Once the reaction is complete (as determined by the consumption of the starting material), stop the reaction by acidifying the mixture to pH 2-3 with HCl. Extract the product, this compound, with an organic solvent such as ethyl acetate. Repeat the extraction 2-3 times.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using silica gel column chromatography. Elute with a suitable solvent system (e.g., a gradient of methanol in chloroform).

  • Analysis: Confirm the identity and purity of the final product using techniques such as TLC, HPLC, Mass Spectrometry, and NMR.

Analytical Methods

Procedure:

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: Dissolve a small amount of the reaction mixture and the chenodeoxycholic acid standard in a suitable solvent (e.g., methanol) and spot them on the TLC plate.

  • Development: Develop the plate in a chamber saturated with a mobile phase such as chloroform:methanol:acetic acid (90:10:1, v/v/v).

  • Visualization: After the solvent front has reached a sufficient height, remove the plate and dry it. Visualize the spots under UV light (if the compounds are UV active) or by staining with a suitable reagent. A common staining reagent for bile acids is a 10% solution of phosphomolybdic acid in ethanol, followed by heating. The product, this compound, should have a different Rf value than the starting material, chenodeoxycholic acid.

Procedure:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in an acidic aqueous buffer (e.g., 0.1% formic acid in water) is commonly employed.

  • Detection: Detection can be achieved using a UV detector at a low wavelength (e.g., 200-210 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).[5][6]

  • Quantification: Prepare a standard curve using a known concentration of purified this compound to quantify the product in the reaction mixture.

Signaling Pathways and Experimental Workflows

Chenodeoxycholic Acid and the Farnesoid X Receptor (FXR) Signaling Pathway

Chenodeoxycholic acid is a potent endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[7][8] The enzymatic conversion of CDCA to 3-OxoCDCA can modulate the activation of this pathway.

FXR_Signaling_Pathway CDCA Chenodeoxycholic Acid (CDCA) FXR_RXR FXR/RXR Heterodimer CDCA->FXR_RXR Binds and Activates FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to AMPK AMPK FXR_RXR->AMPK Activates Target_Genes Target Gene Transcription FXRE->Target_Genes SHP Small Heterodimer Partner (SHP) Target_Genes->SHP Upregulates CYP7A1 Cholesterol 7α-hydroxylase (CYP7A1) SHP->CYP7A1 Inhibits Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Catalyzes rate-limiting step ERK ERK1/2 AMPK->ERK Activates CEBPB C/EBPβ ERK->CEBPB Phosphorylates and Activates Detox_Enzymes Detoxifying Enzymes CEBPB->Detox_Enzymes Induces Expression

Caption: FXR Signaling Pathway Activated by CDCA.

Experimental Workflow for Enzymatic Conversion and Analysis

The following diagram illustrates the overall workflow from the enzymatic reaction to the final analysis of the product.

experimental_workflow cluster_reaction Enzymatic Reaction cluster_purification Product Purification cluster_analysis Analysis Reaction_Setup 1. Reaction Setup (CDCA, Buffer) Cofactor_Regen 2. Add Cofactor (NAD⁺) & Regeneration System (LDH, Pyruvate) Reaction_Setup->Cofactor_Regen Enzyme_Addition 3. Add 3α-HSDH Cofactor_Regen->Enzyme_Addition Incubation 4. Incubate (30-37°C, 16-24h) Enzyme_Addition->Incubation Extraction 5. Acidify & Extract with Ethyl Acetate Incubation->Extraction Drying 6. Dry & Concentrate Extraction->Drying Chromatography 7. Column Chromatography Drying->Chromatography TLC 8a. TLC Analysis Chromatography->TLC HPLC 8b. HPLC/LC-MS Analysis Chromatography->HPLC Structure_Elucidation 9. Structural Confirmation (MS, NMR) HPLC->Structure_Elucidation

Caption: Experimental Workflow for 3-OxoCDCA Production.

Conclusion

The enzymatic conversion of chenodeoxycholic acid to this compound offers a highly specific and efficient method for the synthesis of this important bile acid metabolite. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers and drug development professionals to successfully perform and analyze this biotransformation. The provided workflows and pathway diagrams offer a clear visual representation of the experimental process and the biological context of this reaction. Further optimization of reaction conditions and exploration of novel hydroxysteroid dehydrogenases will continue to advance the utility of this enzymatic conversion in various scientific and industrial applications.

References

3-Oxochenodeoxycholic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxochenodeoxycholic acid (3-oxo-CDCA) is a keto-derivative of the primary bile acid chenodeoxycholic acid (CDCA). It is formed in the liver and by intestinal microbiota through the action of hydroxysteroid dehydrogenases. As a member of the bile acid pool, 3-oxo-CDCA is implicated in the complex signaling network that governs lipid and glucose metabolism, and modulation of the gut microbiome. This technical guide provides a detailed overview of the structural elucidation, characterization, and key experimental protocols related to 3-oxo-CDCA, aimed at supporting further research and drug development efforts in this area.

Structural Elucidation and Characterization

The structural identity of this compound has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties
PropertyValueReference
Chemical Name (5β,7α)-7-hydroxy-3-oxo-cholan-24-oic acid
Molecular Formula C₂₄H₃₈O₄[1]
Molecular Weight 390.56 g/mol [1]
CAS Number 4185-00-6[1]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO and ethanol; insoluble in water.[2]
Purity (HPLC) >99%[1]
Spectroscopic Data

While a complete, publicly available assigned NMR spectrum for this compound is not readily found, the expected chemical shifts can be inferred from the well-characterized spectra of its parent compound, chenodeoxycholic acid, and other related bile acids. The key differentiating feature would be the absence of the proton signal at the C3 position and the appearance of a characteristic carbonyl carbon signal in the ¹³C NMR spectrum.

Predicted ¹H NMR Spectral Features:

The ¹H NMR spectrum is expected to show characteristic signals for the steroid nucleus and the pentanoic acid side chain. Key signals include the methyl protons of C18 and C19, and the C21 methyl protons as a doublet. The proton at C7 would appear as a multiplet.

Predicted ¹³C NMR Spectral Features:

The most significant feature in the ¹³C NMR spectrum would be the resonance of the C3 carbonyl group, expected to be in the range of 210-220 ppm. The C7 carbon bearing a hydroxyl group would resonate around 70-75 ppm. The remaining carbon signals of the steroid core and the side chain would be consistent with the general structure of bile acids.

Mass spectrometry is a critical tool for the identification and quantification of this compound. In negative ion mode electrospray ionization (ESI), it readily forms a deprotonated molecule [M-H]⁻.

Table of Key Mass Spectrometry Data:

Ionm/z (calculated)m/z (observed)Fragmentation PatternReference
[M-H]⁻389.2692389.269Parent Ion
[M-H-H₂O]⁻371.2586371.259Loss of water from the C7 hydroxyl group

Experimental Protocols

Isolation and Purification from Biological Samples

The following protocol is a generalized procedure for the extraction and purification of bile acids, including 3-oxo-CDCA, from fecal samples.

Experimental Workflow for Bile Acid Extraction:

experimental_workflow sample Fecal Sample homogenization Homogenization (in methanol) sample->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 spe Solid Phase Extraction (SPE) (C18 cartridge) supernatant1->spe elution Elution (with methanol) spe->elution drying Drying under Nitrogen elution->drying reconstitution Reconstitution (in mobile phase) drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the extraction of bile acids from fecal samples.

Detailed Protocol:

  • Homogenization: Homogenize the lyophilized fecal sample in 10 volumes of methanol (B129727).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the bile acids.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

  • Elution: Elute the bile acids from the cartridge using methanol.

  • Drying: Dry the eluate under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of 3-oxo-CDCA.

LC-MS/MS Parameters:

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient from low to high organic content
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition 389.3 > 389.3 (Quantifier), 389.3 > 371.3 (Qualifier)
Collision Energy Optimized for the specific instrument

Synthesis

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of chenodeoxycholic acid, which often involve oxo-intermediates. A potential pathway starts from cholic acid.

Proposed Synthesis of this compound:

synthesis_pathway cholic_acid Cholic Acid protection Protection of 7α and 12α -OH cholic_acid->protection protected_cholic Protected Cholic Acid protection->protected_cholic oxidation Oxidation of 3α-OH protected_cholic->oxidation oxo_intermediate 3-Oxo-protected cholic acid oxidation->oxo_intermediate deprotection Deprotection of 7α and 12α -OH oxo_intermediate->deprotection three_oxo_cdca 3-Oxochenodeoxycholic Acid deprotection->three_oxo_cdca signaling_pathway cluster_gut Gut Lumen cluster_enterocyte Enterocyte CDCA Chenodeoxycholic Acid (Primary Bile Acid) Microbiota Gut Microbiota (HSDH enzymes) CDCA->Microbiota Metabolism Oxo_CDCA This compound Microbiota->Oxo_CDCA Oxo_CDCA_int 3-Oxo-CDCA Oxo_CDCA->Oxo_CDCA_int Uptake FXR FXR Target_Genes Target Gene Expression (e.g., FGF19) FXR->Target_Genes Activation Oxo_CDCA_int->FXR Modulation?

References

The Understated Presence: A Technical Guide to 3-Oxochenodeoxycholic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA), a lesser-studied bile acid, within various human biological samples. While often overshadowed by its more abundant counterparts, emerging research suggests that 3-Oxo-CDCA and other oxo-bile acids may play significant roles in metabolic signaling and disease pathogenesis. This document provides a consolidated resource on its quantitative levels, the methodologies for its detection, and its place within critical biological pathways.

Quantitative Occurrence of 3-Oxo-Bile Acids

While specific quantitative data for this compound in healthy adult populations remains sparse in readily available literature, studies on related "3-Oxo-Δ4 bile acids" in pediatric cohorts provide valuable reference points. These intermediates in bile acid synthesis are typically found at low concentrations. The following table summarizes the reported concentrations of these related oxo-bile acids in human serum and urine. It is important to note that these values are for a class of compounds and a pediatric population, and may not directly reflect the concentrations of 3-Oxo-CDCA in adults. Further targeted quantitative studies are needed to establish definitive reference ranges in healthy adults across various biological matrices.

Biological SampleAnalyte CategoryAge GroupConcentration (μmol/L or μmol/mmol Cr)
Serum 3-Oxo-Δ4 bile acids1 year0.01 ± 0.01
2 years0.02 ± 0.01
10–16 years0.01 ± 0.01
Urine 3-Oxo-Δ4 bile acids8 months0.02 ± 0.03
1 year0.05 ± 0.07
2 years0.04 ± 0.04
9-14 years0.01 ± 0.01

Data presented as mean ± standard deviation. Urine concentrations are normalized to creatinine (B1669602) (Cr).

Experimental Protocols for Analysis

The accurate quantification of this compound and other oxo-bile acids necessitates sensitive and specific analytical methodologies, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard. Below are detailed experimental protocols for sample preparation and LC-MS/MS analysis, compiled from various validated methods for bile acid quantification.

Sample Preparation

1. Plasma/Serum:

  • Protein Precipitation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled 3-Oxo-CDCA).

    • Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid) for LC-MS/MS analysis.

2. Liver Tissue:

  • Homogenization and Extraction:

    • Weigh approximately 20-50 mg of frozen liver tissue.

    • Add a volume of a pre-chilled extraction solvent (e.g., isopropanol:acetonitrile:water at a 3:3:2 ratio) and a suitable internal standard.

    • Homogenize the tissue thoroughly using a bead beater or other appropriate homogenizer.

    • Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant, evaporate to dryness, and reconstitute as described for plasma/serum samples.

3. Feces:

  • Extraction from Wet Feces:

    • Homogenize a weighed amount of wet feces (e.g., 100 mg) with a defined volume of an extraction solvent, such as a 5% ammonium-ethanol aqueous solution or isopropanol, containing an internal standard.[1]

    • Vortex and/or sonicate the mixture to ensure efficient extraction.

    • Centrifuge the sample to pellet solid debris.

    • The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances before evaporation and reconstitution.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used for the separation of bile acids.

    • Mobile Phase: A gradient elution is typically employed using:

      • Mobile Phase A: Water with an additive such as 0.1% formic acid or ammonium (B1175870) acetate.

      • Mobile Phase B: A mixture of organic solvents like acetonitrile and/or methanol with a similar additive.

    • Gradient: A typical gradient starts with a lower percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic bile acids.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

    • Column Temperature: The column is often heated (e.g., 40-50°C) to improve peak shape and separation.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is most effective for the analysis of bile acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

    • MRM Transition for 3-Oxo-CDCA (and its isomers):

      • Precursor Ion (m/z): ~390.3

      • Note: Specific product ions will need to be determined through infusion of a pure standard and optimization of collision energy.

Biological Pathways and Significance

This compound is an intermediate in the biosynthesis of chenodeoxycholic acid, one of the two primary bile acids in humans. Its formation and metabolism are intricately linked to the overall regulation of bile acid homeostasis.

Biosynthesis of this compound

The formation of 3-Oxo-CDCA is a step in the alternative (or "acidic") pathway of bile acid synthesis, which begins with the 27-hydroxylation of cholesterol. While the classical pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the major route for bile acid production, the alternative pathway contributes to the overall bile acid pool.

Biosynthesis of this compound Biosynthesis of this compound Cholesterol Cholesterol 27-Hydroxycholesterol 27-Hydroxycholesterol Cholesterol->27-Hydroxycholesterol CYP27A1 3β-Hydroxy-5-cholestenoic acid 3β-Hydroxy-5-cholestenoic acid 27-Hydroxycholesterol->3β-Hydroxy-5-cholestenoic acid 7α-Hydroxy-3-oxo-4-cholestenoic acid 7α-Hydroxy-3-oxo-4-cholestenoic acid 3β-Hydroxy-5-cholestenoic acid->7α-Hydroxy-3-oxo-4-cholestenoic acid This compound This compound 7α-Hydroxy-3-oxo-4-cholestenoic acid->this compound Chenodeoxycholic acid Chenodeoxycholic acid This compound->Chenodeoxycholic acid Reduction

Biosynthesis of this compound.
Signaling through the Farnesoid X Receptor (FXR)

Bile acids are not merely digestive aids; they are also potent signaling molecules that activate nuclear receptors, most notably the Farnesoid X Receptor (FXR). While chenodeoxycholic acid is a well-established FXR agonist, its 3-oxo derivative is also thought to interact with and modulate FXR activity. Activation of FXR initiates a cascade of transcriptional events that regulate bile acid, lipid, and glucose metabolism.

FXR Signaling Pathway FXR Signaling Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus 3-Oxo-CDCA 3-Oxo-CDCA FXR_inactive FXR (inactive) 3-Oxo-CDCA->FXR_inactive Binding FXR_active FXR (active) FXR_inactive->FXR_active Conformational Change FXR_RXR FXR-RXR Heterodimer FXR_active->FXR_RXR Heterodimerization with RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to DNA SHP SHP Gene FXRE->SHP Transcription BSEP BSEP Gene FXRE->BSEP Transcription FGF19 FGF19 Gene FXRE->FGF19 Transcription CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibition Bile Acid\nEfflux Bile Acid Efflux BSEP->Bile Acid\nEfflux Systemic\nSignaling Systemic Signaling FGF19->Systemic\nSignaling

FXR Signaling Pathway.

Downstream Effects of FXR Activation:

  • Repression of Bile Acid Synthesis: FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of key enzymes in the bile acid synthesis pathway, such as Cholesterol 7α-hydroxylase (CYP7A1). This creates a negative feedback loop to control the size of the bile acid pool.

  • Promotion of Bile Acid Efflux: FXR upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter protein responsible for pumping bile acids out of hepatocytes and into the bile canaliculi.

  • Induction of Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation by bile acids leads to the production and secretion of FGF19 (FGF15 in rodents). FGF19 travels to the liver and acts as a potent inhibitor of bile acid synthesis.

Conclusion

This compound represents an intriguing but underquantified component of the human bile acid pool. While its direct quantitative measurement in healthy adults across various biological samples requires further investigation, the analytical methodologies for its detection are well-established. Its position as an intermediate in bile acid biosynthesis and its potential role as a signaling molecule through FXR highlight the need for a more comprehensive understanding of its physiological and pathophysiological significance. This guide provides a foundational framework for researchers and professionals in drug development to further explore the nuanced role of 3-Oxo-CDCA in human health and disease.

References

Toxicological Profile of 3-Oxochenodeoxycholic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological profile of 3-Oxochenodeoxycholic acid (3-oxo-CDCA) is not extensively documented in publicly available literature. Consequently, this guide synthesizes information on the parent compound, chenodeoxycholic acid (CDCA), and other related 3-oxo bile acid derivatives to provide a comprehensive overview. Direct empirical data on 3-oxo-CDCA is limited, and much of the following information is extrapolated from closely related compounds.

Executive Summary

This compound is a metabolic intermediate of chenodeoxycholic acid (CDCA), a primary bile acid. While the toxicological properties of CDCA and other bile acids are well-studied, specific data for 3-oxo-CDCA is scarce. This document provides a detailed examination of the known and inferred toxicological profile of 3-oxo-CDCA. It covers general hazard identification, potential mechanisms of toxicity through interactions with key cellular signaling pathways, and standardized experimental protocols for toxicological assessment. The information presented is intended to guide research and development activities by highlighting known toxicological concerns of related bile acids and identifying critical data gaps for 3-oxo-CDCA.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for related compounds like 3-oxo deoxycholic acid, 3-oxo-CDCA may be classified with the following hazards. It is crucial to note that this is an inferred classification and requires experimental validation.

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

Quantitative Toxicological Data

CompoundTestSpeciesRouteValueReference
This compound LD50Not AvailableNot AvailableNot Available
NOAELNot AvailableNot AvailableNot Available
Chenodeoxycholic acid (CDCA)LD50RatOral> 5000 mg/kg[Sigma-Aldrich SDS]
NOAELBaboonOral< 20 mg/kg/day (hepatotoxicity)[3]
Deoxycholic acid (DCA)MLDMouseOral≥ 10 mg/kg[4]
MTDMouseOral5 mg/kg/day[4]
NOAELRatOral30 mg/kg/day[4]

Abbreviations: LD50 - Median Lethal Dose; MLD - Minimum Lethal Dose; MTD - Maximum Tolerated Dose; NOAEL - No-Observed-Adverse-Effect Level.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of bile acids is generally correlated with their hydrophobicity and their ability to modulate various cellular signaling pathways. While the specific interactions of 3-oxo-CDCA are not fully elucidated, it is likely to share mechanisms with other hydrophobic bile acids.

Nuclear Receptor Modulation

Bile acids are signaling molecules that interact with several nuclear receptors to regulate their own synthesis, transport, and metabolism. Disruption of this homeostasis can lead to cellular toxicity.

  • Farnesoid X Receptor (FXR): FXR is a key regulator of bile acid homeostasis.[5] Activation of FXR by bile acids generally leads to a feedback inhibition of bile acid synthesis.[5] While chenodeoxycholic acid is a potent FXR agonist, the effect of its 3-oxo metabolite is not well-characterized.[2][5] Some studies suggest that 3-oxo-bile acids may have altered FXR activity.[1]

  • Pregnane (B1235032) X Receptor (PXR) and Constitutive Androstane Receptor (CAR): PXR and CAR are xenobiotic sensors that regulate the expression of drug-metabolizing enzymes and transporters.[6][7] Some bile acid precursors have been shown to activate PXR.[8] Activation of these receptors can influence bile acid detoxification pathways.

FXR_Signaling_Pathway cluster_cell Hepatocyte Bile Acids Bile Acids FXR FXR RXR RXR FXR-RXR FXR-RXR Heterodimer SHP Small Heterodimer Partner (SHP) CYP7A1 Cholesterol 7α-hydroxylase (CYP7A1) Bile Acid Synthesis Bile Acid Synthesis

PXR_CAR_Signaling_Pathway cluster_cell Hepatocyte Xenobiotics / Bile Acids Xenobiotics / Bile Acids PXR PXR CAR CAR RXR RXR PXR-RXR PXR-RXR Heterodimer CAR-RXR CAR-RXR Heterodimer Detoxification Enzymes Phase I, II, III Enzymes & Transporters

G-Protein Coupled Bile Acid Receptor 1 (TGR5)

TGR5 is a cell surface receptor activated by bile acids, leading to various downstream effects, including anti-inflammatory responses and regulation of energy metabolism.[9] The interaction of 3-oxo-CDCA with TGR5 is currently unknown.

TGR5_Signaling_Pathway cluster_cell Cell Bile Acids Bile Acids TGR5 TGR5 G Protein G Protein Adenylate Cyclase Adenylate Cyclase cAMP cAMP PKA Protein Kinase A (PKA) Downstream Effects Downstream Effects

Mitochondrial Dysfunction and Oxidative Stress

Hydrophobic bile acids are known to induce mitochondrial dysfunction, a key event in bile acid-induced hepatotoxicity.[10][11] This can lead to the generation of reactive oxygen species (ROS), induction of the mitochondrial permeability transition (MPT), and ultimately apoptosis or necrosis.[12] It is plausible that 3-oxo-CDCA, as a hydrophobic bile acid, could exert similar effects.

Mitochondrial_Toxicity_Pathway Hydrophobic Bile Acids Hydrophobic Bile Acids Mitochondrial Membrane Mitochondrial Membrane Hydrophobic Bile Acids->Mitochondrial Membrane Disrupts ROS Production Increased ROS Production Mitochondrial Membrane->ROS Production MPT Mitochondrial Permeability Transition (MPT) ROS Production->MPT Cytochrome c Release Cytochrome c Release MPT->Cytochrome c Release Apoptosis Apoptosis Cytochrome c Release->Apoptosis Initiates

Experimental Protocols for Toxicological Assessment

Standardized protocols are essential for the reliable assessment of the toxicological profile of a substance. The following sections outline general methodologies for key toxicological endpoints.

In Vitro Cytotoxicity Assessment

Objective: To determine the concentration of 3-oxo-CDCA that causes cell death in vitro.

Methodology (e.g., Neutral Red Uptake Assay): [13]

  • Cell Culture: Human hepatoma cells (e.g., HepG2 or HepaRG) are cultured in appropriate media and conditions.

  • Dosing: Cells are exposed to a range of concentrations of 3-oxo-CDCA for a specified period (e.g., 24, 48, 72 hours).

  • Neutral Red Staining: After exposure, the cells are incubated with a neutral red solution. Viable cells take up and retain the dye in their lysosomes.

  • Dye Extraction and Quantification: The dye is extracted from the cells, and the absorbance is measured using a spectrophotometer.

  • Data Analysis: The concentration of 3-oxo-CDCA that reduces cell viability by 50% (IC50) is calculated.

Cytotoxicity_Workflow Cell Seeding Cell Seeding Compound Exposure Compound Exposure Cell Seeding->Compound Exposure Neutral Red Incubation Neutral Red Incubation Compound Exposure->Neutral Red Incubation Dye Extraction Dye Extraction Neutral Red Incubation->Dye Extraction Absorbance Reading Absorbance Reading Dye Extraction->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Genotoxicity Assessment

Objective: To determine if 3-oxo-CDCA can cause damage to genetic material. A standard battery of tests is recommended to assess different genotoxic endpoints.[14]

Methodologies:

  • Bacterial Reverse Mutation Assay (Ames Test): [15] This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The assay detects mutations that revert the bacteria to a state where they can synthesize the required amino acid.

  • In Vitro Micronucleus Test: [15] This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • In Vivo Comet Assay: This assay measures DNA strand breaks in cells from animals treated with the test substance. Damaged DNA migrates further in an electric field, creating a "comet" shape.

Genotoxicity_Testing_Strategy cluster_in_vitro In Vitro cluster_in_vivo In Vivo (if in vitro is positive) Ames Test Ames Test (Gene Mutation) Comet Assay Comet Assay (DNA Strand Breaks) Ames Test->Comet Assay Transgenic Rodent Assay Transgenic Rodent Assay (Gene Mutation) Ames Test->Transgenic Rodent Assay Micronucleus Test In Vitro Micronucleus Test (Chromosomal Damage) Micronucleus Test->Comet Assay

Acute Oral Toxicity Assessment

Objective: To determine the short-term toxic effects of a single oral dose of 3-oxo-CDCA and to estimate its LD50.

Methodology (Following OECD Guideline 423): [16]

  • Animal Model: Typically, rats or mice are used.

  • Dosing: A single oral dose of 3-oxo-CDCA is administered to a small group of animals. The starting dose is selected based on available data or in vitro cytotoxicity results.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure: Depending on the outcome in the first group, the dose is increased or decreased in subsequent groups of animals to refine the estimate of the lethal dose.

  • Data Analysis: The LD50 value is estimated, and the observed signs of toxicity are recorded.

Acute_Oral_Toxicity_Workflow Dose Selection Dose Selection Animal Dosing Animal Dosing Dose Selection->Animal Dosing Observation (14 days) Observation (14 days) Animal Dosing->Observation (14 days) Data Analysis (LD50) Data Analysis (LD50) Observation (14 days)->Data Analysis (LD50)

Conclusion and Future Directions

The toxicological profile of this compound is largely uncharacterized. Based on its structural similarity to chenodeoxycholic acid and other hydrophobic bile acids, it is prudent to assume that it may exhibit hepatotoxicity, as well as skin, eye, and respiratory irritation. The primary mechanisms of toxicity are likely to involve the disruption of cellular membranes, mitochondrial dysfunction, and the modulation of key nuclear receptors such as FXR, PXR, and CAR.

To establish a definitive toxicological profile, a comprehensive set of studies is required, including:

  • In vitro cytotoxicity assays in relevant cell lines (e.g., primary human hepatocytes, HepaRG).

  • A full genotoxicity battery to assess mutagenic and clastogenic potential.

  • Acute, sub-chronic, and chronic in vivo toxicity studies to determine target organs, dose-response relationships, and establish NOAELs.

  • Mechanistic studies to elucidate the specific interactions of 3-oxo-CDCA with nuclear receptors and other signaling pathways.

Such data are essential for a thorough risk assessment and to ensure the safety of this compound in any potential therapeutic or industrial application.

References

3-Oxochenodeoxycholic Acid Metabolism: A Cross-Species Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxochenodeoxycholic acid (3-Oxo-CDCA) is a keto bile acid intermediate formed during the metabolism of chenodeoxycholic acid (CDCA), a primary bile acid in humans. While not one of the most abundant bile acids, 3-Oxo-CDCA plays a pivotal role in the intricate network of bile acid synthesis and transformation, primarily mediated by host and gut microbial enzymes. Its transient nature and relatively low concentrations have made it a challenging but increasingly important molecule to study. Understanding the species-specific differences in 3-Oxo-CDCA metabolism is crucial for translating findings from preclinical animal models to human physiology and for the development of therapeutics targeting bile acid signaling pathways.

This technical guide provides a comprehensive overview of 3-Oxo-CDCA metabolism across different species, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

I. Comparative Metabolism of this compound

The metabolism of 3-Oxo-CDCA is intrinsically linked to the broader pathways of bile acid synthesis and modification, which exhibit significant variation among species. The primary routes of 3-Oxo-CDCA metabolism involve its formation from CDCA via the action of hydroxysteroid dehydrogenases (HSDHs) and its subsequent reduction back to CDCA or its epimer, ursodeoxycholic acid (UDCA).

A. Hepatic and Microbial Metabolism

In the liver, 3-Oxo-CDCA can be an intermediate in the epimerization of CDCA to UDCA. However, the most significant metabolic activity involving 3-oxo bile acids occurs in the gut, mediated by the intestinal microbiota. Gut bacteria possess a diverse array of HSDHs that can interconvert hydroxyl and keto groups at various positions on the steroid nucleus.

  • Formation: 3-Oxo-CDCA is formed from CDCA through the action of 7α-hydroxysteroid dehydrogenase (7α-HSDH).

  • Reduction: It can be reduced back to CDCA by 7α-HSDH or to UDCA by 7β-hydroxysteroid dehydrogenase (7β-HSDH).

  • Further Metabolism: Gut microbes can also perform other modifications, such as dehydroxylation, leading to the formation of other secondary bile acids.

B. Species-Specific Differences in Bile Acid Profiles

The overall bile acid pool composition varies significantly across species, which indirectly influences the context of 3-Oxo-CDCA metabolism.

  • Humans and Chimpanzees: Have a bile acid pool dominated by cholic acid (CA) and CDCA and their glycine (B1666218) and taurine (B1682933) conjugates. Sulfation is a major metabolic pathway in these species[1][2].

  • Rodents (Mice and Rats): Possess a more hydrophilic bile acid pool, with a significant proportion of muricholic acids (MCAs), which are not found in humans. Hydroxylation, particularly at the 6β-position, is a prominent metabolic pathway in rodents[1][2]. The metabolism of bile acids in rats and mice is considered most dissimilar to that of humans[1].

  • Dogs: Glucuronidation is a major pathway for bile acid metabolism in dogs[1][2].

  • Pigs and Rabbits: Amidation is primarily with glycine in these species[1].

These differences in the surrounding bile acid milieu and the enzymatic machinery for their modification create distinct environments for the metabolism of 3-Oxo-CDCA.

II. Quantitative Data on 3-Oxo-CDCA Metabolism

Obtaining precise quantitative data for 3-Oxo-CDCA is challenging due to its low abundance and transient nature. The following tables summarize available data on total and specific bile acid concentrations in different species and tissues, providing a context for the potential levels of 3-Oxo-CDCA.

Table 1: Bile Acid Concentrations in Human Tissues and Fluids

Bile AcidPlasma (μmol/L)Liver (nmol/g)Feces (nmol/g dry weight)
Total Bile Acids <1061.6 ± 29.7Variable
Chenodeoxycholic Acid (CDCA) 0.08 - 1.3Major component7% of total fecal bile acids
This compound (3-Oxo-CDCA) Not consistently reportedNot consistently reportedDetected, but levels vary

Data compiled from multiple sources. Absolute values can vary significantly based on diet, health status, and analytical methodology.

Table 2: Bile Acid Concentrations in Rat Tissues and Fluids

Bile AcidPlasma (μmol/L)Liver (nmol/g)Feces (nmol/g dry weight)
Total Bile Acids Variable130.8 ± 21.3Variable
Chenodeoxycholic Acid (CDCA) Major componentMajor componentPresent
This compound (3-Oxo-CDCA) Not consistently reportedNot consistently reportedDetected

Data compiled from multiple sources. Rat bile acid profiles are highly dependent on strain and diet.[3]

Table 3: Bile Acid Concentrations in Mouse Tissues and Fluids

Bile AcidPlasma (μmol/L)Liver (nmol/g)Feces (nmol/g dry weight)
Total Bile Acids Variable~300-fold higher than plasmaVariable
Chenodeoxycholic Acid (CDCA) 0.58PresentPredominant
Tauro-β-muricholic acid (T-β-MCA) Major component74.20-
This compound (3-Oxo-CDCA) Not consistently reportedNot consistently reportedDetected

Data compiled from multiple sources. The bile acid pool in mice is dominated by taurine conjugates and muricholic acids.[4][5][6]

Table 4: Enzyme Kinetic Parameters for 3-Oxo-Bile Acid Metabolism in Rat Liver

EnzymeSubstrateKm (μM)Vmax (nmol/mg protein/min)
3α-Hydroxysteroid Dehydrogenase 3-Oxo-cholic acid5-75Not specified
3α-Hydroxysteroid Dehydrogenase 3-Oxo-5β-cholanic acid0.25-8Not specified

These values provide an indication of the affinity of rat liver enzymes for 3-oxo bile acids.[7]

III. Signaling Pathways

Bile acids are not only digestive aids but also important signaling molecules that activate nuclear receptors and cell surface receptors. While the direct signaling roles of 3-Oxo-CDCA are not as well-characterized as those of primary and secondary bile acids, its precursor, CDCA, is a potent activator of the Farnesoid X Receptor (FXR). The formation of 3-Oxo-CDCA can be seen as a step in the modification of this signaling molecule.

A. Farnesoid X Receptor (FXR) Signaling

CDCA is the most potent endogenous ligand for FXR, a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis. Activation of FXR by CDCA initiates a signaling cascade that leads to the repression of bile acid synthesis and the induction of genes involved in bile acid transport and detoxification.

FXR_Signaling CDCA CDCA FXR FXR CDCA->FXR binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR heterodimerizes with RXR RXR RXR->FXR_RXR SHP SHP (Small Heterodimer Partner) FXR_RXR->SHP induces expression LRH1 LRH-1 SHP->LRH1 inhibits CYP7A1 CYP7A1 Gene LRH1->CYP7A1 activates Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis rate-limiting enzyme Bile_Acid_Synthesis->CDCA feedback inhibition TGR5_Signaling Bile_Acids Bile Acids (LCA, DCA, CDCA) TGR5 TGR5 Bile_Acids->TGR5 bind G_Protein G Protein (Gs) TGR5->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., GLP-1 secretion) PKA->Cellular_Response phosphorylates targets BA_Analysis_Workflow Sample_Collection Sample Collection (Plasma, Liver, Feces) Homogenization Homogenization (for tissues) Sample_Collection->Homogenization Extraction Bile Acid Extraction (e.g., Protein Precipitation, SPE) Sample_Collection->Extraction Homogenization->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Methodological & Application

Application Note: Quantification of 3-Oxochenodeoxycholic Acid in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-Oxochenodeoxycholic acid (3-oxo-CDCA) in biological samples, such as serum and plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, tailored for researchers, scientists, and drug development professionals. The described method demonstrates excellent linearity, accuracy, and precision, making it suitable for both research and regulated bioanalysis.

Introduction

This compound is a keto bile acid and an intermediate in the metabolic pathways of bile acids. Bile acids are increasingly recognized for their role as signaling molecules in various physiological processes, and their dysregulation has been implicated in a range of diseases, including metabolic disorders and liver diseases.[1][2] Accurate quantification of individual bile acids like 3-oxo-CDCA is crucial for understanding their physiological functions and their potential as biomarkers. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the analysis of bile acids in complex biological matrices.[3] This document provides a detailed protocol for the reliable quantification of 3-oxo-CDCA.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Serum/Plasma) IS_Spike Spike with Internal Standard Sample->IS_Spike Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation UPLC/HPLC Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (ESI-, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of 3-oxo-CDCA Calibration_Curve->Quantification Bile Acid Synthesis and Signaling cluster_synthesis Hepatic Synthesis cluster_signaling Intestinal and Systemic Signaling Cholesterol Cholesterol Primary_BAs Primary Bile Acids (e.g., Chenodeoxycholic Acid) Cholesterol->Primary_BAs CYP7A1 Oxo_BA This compound Primary_BAs->Oxo_BA Oxidation FXR Farnesoid X Receptor (FXR) Oxo_BA->FXR TGR5 TGR5 Oxo_BA->TGR5 Metabolic_Regulation Metabolic Regulation (Lipid & Glucose Homeostasis) FXR->Metabolic_Regulation TGR5->Metabolic_Regulation

References

Application Note: High-Recovery Extraction of 3-Oxochenodeoxycholic Acid from Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxochenodeoxycholic acid (3-Oxo-CDCA) is a ketonic bile acid intermediate in the biosynthesis of chenodeoxycholic acid (CDCA). Aberrant levels of 3-Oxo-CDCA and other 3-oxo-Δ4 bile acids in serum can be indicative of inborn errors of bile acid synthesis, specifically a deficiency in Δ4-3-oxosteroid 5β-reductase (AKR1D1).[1][2] Accurate quantification of 3-Oxo-CDCA in serum is crucial for the diagnosis and monitoring of such conditions, as well as for research into liver diseases and metabolic disorders. This application note provides a detailed protocol for the efficient extraction of 3-Oxo-CDCA from human serum, suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is a synthesized methodology based on established techniques for bile acid extraction.[3][4][5][6]

Principle of the Method

This protocol employs a solid-phase extraction (SPE) method, which offers high selectivity and recovery for bile acids from complex biological matrices like serum. The methodology utilizes a mixed-mode SPE cartridge that combines reversed-phase and anion-exchange retention mechanisms. At an appropriate pH, the carboxylic acid group of 3-Oxo-CDCA is ionized, allowing for its retention on the anion-exchange sorbent. The steroid structure of the molecule also facilitates retention on the reversed-phase sorbent. This dual mechanism ensures effective removal of interfering substances and a clean extract for sensitive analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the extraction and quantification of bile acids from serum using methods similar to the one described below. Data for 3-Oxo-CDCA is often included in panels of bile acids.

AnalyteMethodRecovery (%)Lower Limit of Quantification (LLOQ) (ng/mL)
Bile Acid PanelLC-MS/MS85 - 115%5
Bile Acid PanelLC-MS/MS92 - 110%Not Specified
3-oxo-lithocholic acidLC-MS/MS82 ± 5%

Table 1: Representative quantitative data for bile acid extraction from serum.[3][7]

Experimental Protocol: Solid-Phase Extraction (SPE) of 3-Oxo-CDCA from Serum

Materials and Reagents:

  • Human serum samples

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., d4-CDCA or other suitable bile acid standard)

  • SPE Cartridges: Mixed-mode Strong Anion Exchange (SAX) and Reversed-Phase (e.g., C18 or polymeric), 100 mg/3 mL

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Acetic Acid)

  • Ammonium (B1175870) hydroxide

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Protocol Steps:

  • Sample Pre-treatment:

    • Thaw frozen serum samples on ice.

    • Vortex the samples to ensure homogeneity.

    • To 100 µL of serum in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Add 300 µL of cold methanol to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge using the vacuum manifold. Do not allow the cartridge to dry out.

    • Equilibration: Equilibrate the cartridge with 2 mL of water adjusted to pH 8-8.5 with ammonium hydroxide.

    • Loading: Dilute the supernatant from step 1 with 3 volumes of water (pH adjusted to 8-8.5) and load it onto the conditioned and equilibrated SPE cartridge.

    • Washing:

      • Wash the cartridge with 2 mL of water to remove unbound impurities.

      • Wash the cartridge with 2 mL of 20% methanol in water to remove more polar interferences.

    • Elution: Elute the 3-Oxo-CDCA and other retained bile acids with 2 mL of 2% formic acid (or acetic acid) in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex for 20 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Preparation start Start: Serum Sample thaw Thaw on Ice start->thaw vortex1 Vortex thaw->vortex1 add_is Add Internal Standard vortex1->add_is add_methanol Add Cold Methanol (Protein Precipitation) add_is->add_methanol vortex2 Vortex add_methanol->vortex2 centrifuge Centrifuge (14,000g, 10 min, 4°C) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition SPE Cartridge (Methanol, Water) load Load Sample supernatant->load equilibrate Equilibrate SPE Cartridge (Water, pH 8-8.5) condition->equilibrate equilibrate->load wash1 Wash (Water) load->wash1 wash2 Wash (20% Methanol) wash1->wash2 elute Elute (2% Formic Acid in Methanol) wash2->elute dry Evaporate to Dryness (Nitrogen) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute vortex3 Vortex reconstitute->vortex3 transfer Transfer to Autosampler Vial vortex3->transfer end LC-MS/MS Analysis transfer->end

Caption: Experimental workflow for the solid-phase extraction of this compound from serum.

Signaling Pathway Context

This compound is a key intermediate in the alternative (or acidic) pathway of bile acid synthesis from cholesterol.[6][8] A deficiency in the enzyme Δ4-3-oxosteroid 5β-reductase (AKR1D1) leads to the accumulation of 3-oxo-Δ4 bile acids, including 3-Oxo-CDCA, which can be hepatotoxic.[1] While a specific signaling cascade initiated by 3-Oxo-CDCA is not fully elucidated, other 3-oxo bile acids, such as 3-oxo-lithocholic acid (3-oxo-LCA), have been shown to act as agonists for the Farnesoid X Receptor (FXR).[9] Activation of FXR by bile acids plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and inflammation.

signaling_pathway cluster_synthesis Bile Acid Synthesis (Alternative Pathway) cluster_signaling Potential Signaling cholesterol Cholesterol hydroxycholesterol 27-Hydroxycholesterol cholesterol->hydroxycholesterol CYP27A1 intermediate1 3β,7α-dihydroxy-5-cholestenoic acid hydroxycholesterol->intermediate1 cyp7b1 CYP7B1 oxo_cdca This compound cyp7b1->oxo_cdca akr1d1 AKR1D1 (Δ4-3-oxosteroid 5β-reductase) oxo_cdca->akr1d1 fxr FXR Activation oxo_cdca->fxr Potential Agonist (inferred from 3-oxo-LCA) cdca Chenodeoxycholic Acid (CDCA) akr1d1->cdca gene_reg Gene Regulation fxr->gene_reg metabolism Metabolic Homeostasis gene_reg->metabolism

Caption: Metabolic context and potential signaling of this compound.

Conclusion

The described solid-phase extraction protocol provides a robust and reliable method for the isolation of this compound from human serum. This procedure yields a clean extract, minimizing matrix effects and enabling sensitive and accurate quantification by LC-MS/MS. The ability to precisely measure 3-Oxo-CDCA is essential for the clinical diagnosis of specific inborn errors of bile acid metabolism and for advancing research in liver physiology and pathology. Further investigation into the specific signaling roles of 3-Oxo-CDCA may reveal novel therapeutic targets for metabolic diseases.

References

Application Notes: Derivatization of 3-Oxochenodeoxycholic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxochenodeoxycholic acid (3-Oxo-CDCA) is a keto bile acid, an important intermediate in bile acid metabolism. The analysis and quantification of bile acids in biological matrices are crucial for understanding liver diseases, metabolic disorders, and gut microbiome activity. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for bile acid analysis due to its high resolution and sensitivity.[1][2][3] However, the inherent polarity, low volatility, and thermal instability of bile acids, particularly those with keto groups, necessitate a chemical derivatization step prior to GC-MS analysis.[1][3][4][5]

This application note provides detailed protocols for the derivatization of 3-Oxo-CDCA for robust and sensitive GC-MS analysis. The recommended method is a two-step process involving methoximation of the ketone group followed by silylation of the hydroxyl and carboxyl groups.[6][7] This procedure enhances the thermal stability and volatility of the analyte, leading to improved chromatographic separation and reliable quantification.

Principle of Derivatization

A two-step derivatization is essential for the successful analysis of keto bile acids like 3-Oxo-CDCA.

  • Methoximation: The carbonyl (keto) group at the C-3 position is protected by reacting it with methoxyamine hydrochloride. This step is critical as it prevents tautomerization (enol formation) and the formation of multiple derivatives, which would complicate chromatographic analysis.[7][8]

  • Silylation: The remaining polar functional groups (the 7α-hydroxyl and the C-24 carboxylic acid) are converted to their trimethylsilyl (B98337) (TMS) ether and ester derivatives, respectively. This is typically achieved using a potent silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5] This process drastically reduces the polarity and increases the volatility of the molecule, making it suitable for GC analysis.[5][8]

Experimental Protocols

Protocol 1: Standard Two-Step Derivatization

This robust protocol is the standard method for preparing 3-Oxo-CDCA and other keto bile acids for GC-MS analysis.

Materials:

  • 3-Oxo-CDCA standard or dried sample extract

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen or argon gas for drying

Procedure:

  • Sample Preparation:

    • Accurately transfer 1-5 mg of the 3-Oxo-CDCA sample or the dried biological extract into a clean, dry 2 mL reaction vial.

    • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen or argon gas. It is crucial to remove all moisture as it interferes with the silylation reaction.[8]

  • Step 1: Methoximation

    • Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.[6]

    • Add 50 µL of the methoxyamine hydrochloride/pyridine solution to the dried sample.[6]

    • Cap the vial tightly and vortex briefly to ensure the sample is fully dissolved.

    • Heat the vial at 60°C for 45 minutes in a heating block or oven.[7]

    • Allow the vial to cool to room temperature.

  • Step 2: Silylation

    • Add 100 µL of BSTFA + 1% TMCS to the reaction vial containing the methoximated sample.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes.[5]

    • After cooling to room temperature, the sample is ready for GC-MS analysis. The resulting derivative is the 3-methoxime-7α-TMS-ether-24-TMS-ester of 3-Oxo-CDCA.

Protocol 2: Microwave-Assisted Derivatization (MAD) - Alternative Method

This method utilizes microwave energy to accelerate the derivatization process, significantly reducing the reaction time.[9]

Materials:

  • Same as Protocol 1

  • Microwave reactor suitable for chemical synthesis

Procedure:

  • Sample Preparation & Methoximation:

    • Follow steps 1 and 2 from Protocol 1 (Sample Preparation and Methoximation).

  • Step 2: Microwave-Assisted Silylation

    • Add 100 µL of BSTFA + 1% TMCS to the vial containing the cooled, methoximated sample.

    • Cap the vial tightly and place it in the microwave reactor.

    • Irradiate the sample at approximately 210-240 W for 3 minutes.[9]

    • Allow the vial to cool completely to room temperature before opening. The sample is now ready for analysis.

Data Presentation

Quantitative Performance

Quantitative analysis can be performed by constructing a calibration curve with derivatized standards. The following table summarizes typical performance metrics achieved for similar 3-oxo-bile acids in biological fluids.[10]

ParameterTypical Value
Linear Range 5 - 250 ng
Limit of Detection (LOD) 100 pg
Recovery 94.2 - 105.9%
Correlation Coefficient (r²) ≥ 0.995

Table 1: Typical quantitative performance for GC-MS analysis of derivatized 3-oxo-bile acids.[2][10]

GC-MS Analysis Parameters

The following table provides typical starting parameters for the GC-MS analysis of derivatized 3-Oxo-CDCA. Optimization may be required based on the specific instrument and column used.

ParameterSuggested Condition
Gas Chromatograph Agilent, Shimadzu, or equivalent
Column Rxi-5ms, DB-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Injection Volume 1 µL
Inlet Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 150°C, hold 1 min; ramp to 300°C at 10°C/min; hold 10 min
Mass Spectrometer Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Full Scan (m/z 50-700) and/or Selected Ion Monitoring (SIM)

Table 2: Recommended GC-MS parameters for the analysis of derivatized 3-Oxo-CDCA.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Sample Biological Sample or Standard DryDown Evaporate to Dryness (N2 Stream) Sample->DryDown Methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine, 60°C) DryDown->Methoximation Silylation Step 2: Silylation (BSTFA + 1% TMCS, 60°C) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS

Caption: Experimental workflow for the analysis of 3-Oxo-CDCA.

References

Application Notes and Protocols for Studying 3-Oxochenodeoxycholic Acid in In Vitro Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxochenodeoxycholic acid (3-Oxo-CDCA) is a keto-derivative of the primary bile acid chenodeoxycholic acid (CDCA). As an intermediate in bile acid metabolism, 3-Oxo-CDCA is of growing interest to researchers studying liver physiology, cholestatic liver diseases, and metabolic disorders. Bile acids are not only crucial for the digestion and absorption of lipids but also act as signaling molecules that regulate a variety of cellular processes through receptors such as the farnesoid X receptor (FXR).[1][2] The study of 3-Oxo-CDCA in vitro can provide valuable insights into its specific biological functions, potential therapeutic applications, and toxicological profile.

These application notes provide a comprehensive guide for utilizing in vitro cell culture models to investigate the cellular and molecular effects of 3-Oxo-CDCA. This document outlines relevant cell models, detailed experimental protocols, and data presentation strategies to facilitate reproducible and robust research.

Recommended In Vitro Cell Culture Models

The choice of cell model is critical for studying the effects of 3-Oxo-CDCA. Based on studies of structurally related bile acids, the following cell lines are recommended:

  • Hepatocellular Carcinoma Cells (e.g., HepG2, Huh7): These are widely used models for studying hepatic lipid and bile acid metabolism. HepG2 cells, in particular, have been shown to synthesize and secrete bile acids, making them a relevant model for investigating the effects of bile acid derivatives.[3][4]

  • HepaRG Cells: This human progenitor cell line can differentiate into both hepatocyte-like and biliary-like cells, offering a more physiologically relevant model that recapitulates some of the cellular heterogeneity of the liver. They are a valuable tool for studying bile acid toxicity and cholestasis.[5]

  • Colon Cancer Cells (e.g., HCT116, HT-29): Given the enterohepatic circulation of bile acids and their role in the gut, these cell lines are useful for investigating the effects of 3-Oxo-CDCA on intestinal cell proliferation, apoptosis, and signaling.

  • Intestinal Epithelial Cells (e.g., IPEC-J2): For studies focused on the direct effects of bile acids on the intestinal epithelium, this non-cancerous cell line provides a relevant model to study impacts on cell proliferation and mitochondrial function.[6]

Quantitative Data Summary

While specific quantitative data for 3-Oxo-CDCA is still emerging, the following tables provide examples of expected data based on studies of the parent compound, CDCA, and other oxo-bile acids. Researchers should generate similar dose-response curves for 3-Oxo-CDCA in their chosen cell model.

Table 1: Exemplar Cytotoxicity of Bile Acids in HepG2 Cells (48h Treatment)

CompoundIC50 (µM)Assay
Chenodeoxycholic Acid (CDCA)50 - 200MTT Assay
This compoundTo be determinedMTT Assay
Lithocholic Acid (LCA)25 - 100MTT Assay

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. This table provides an approximate physiological range based on existing literature for related compounds.[7]

Table 2: Exemplar Gene Expression Changes in HepG2 Cells Treated with an FXR Agonist (like CDCA)

GeneFold Change (Treatment vs. Control)Function
SHP (Small Heterodimer Partner)↑ (Increase)FXR target gene, inhibits bile acid synthesis
BSEP (Bile Salt Export Pump)↑ (Increase)Transporter for bile acid efflux
CYP7A1 (Cholesterol 7α-hydroxylase)↓ (Decrease)Rate-limiting enzyme in bile acid synthesis
FXR (Farnesoid X Receptor)No significant changeNuclear receptor for bile acids

Note: This table illustrates the expected trend in gene expression following activation of the FXR pathway. Actual fold changes should be determined experimentally by qRT-PCR.[8]

Experimental Protocols

Protocol 1: Preparation of 3-Oxo-CDCA for Cell Culture

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

  • Complete cell culture medium appropriate for the chosen cell line

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve 3-Oxo-CDCA in DMSO to create a high-concentration stock solution (e.g., 100 mM). Warming and vortexing may be necessary to ensure complete dissolution. Information on related compounds suggests solubility in DMSO is high.[1]

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the 3-Oxo-CDCA stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%). Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Experimental Workflow for Preparing 3-Oxo-CDCA

cluster_prep Preparation of 3-Oxo-CDCA for Cell Culture A Weigh 3-Oxo-CDCA Powder B Dissolve in DMSO (e.g., 100 mM Stock) A->B Solubilization C Aliquot and Store at -20°C/-80°C B->C Storage D Thaw Aliquot for Experiment C->D For Use E Dilute in Culture Medium to Final Concentration D->E Working Solution F Treat Cells E->F Application

Caption: Workflow for preparing 3-Oxo-CDCA solutions for in vitro experiments.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of 3-Oxo-CDCA and to establish a suitable concentration range for further experiments.

Materials:

  • 96-well cell culture plates

  • Chosen cell line (e.g., HepG2)

  • Complete cell culture medium

  • 3-Oxo-CDCA working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the medium and replace it with 100 µL of medium containing various concentrations of 3-Oxo-CDCA (e.g., 1, 10, 25, 50, 100, 200 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the concentration of 3-Oxo-CDCA to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Workflow for MTT Cytotoxicity Assay

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with 3-Oxo-CDCA (and Controls) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Buffer E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H cluster_pathway FXR Activation and Downstream Effects ligand 3-Oxo-CDCA (or other Bile Acid) FXR FXR ligand->FXR complex FXR-RXR Heterodimer FXR->complex RXR RXR RXR->complex FXRE FXRE in DNA complex->FXRE Binds to transcription Gene Transcription FXRE->transcription SHP SHP Expression (Inhibition of Bile Acid Synthesis) transcription->SHP BSEP BSEP Expression (Bile Acid Efflux) transcription->BSEP

References

Investigating the Biological Effects of 3-Oxochenodeoxycholic Acid: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Date: December 18, 2025

Introduction

3-Oxochenodeoxycholic acid (3-Oxo-CDCA) is an intermediate in bile acid metabolism, formed through the oxidation of chenodeoxycholic acid (CDCA). While research on many bile acids is extensive, 3-Oxo-CDCA remains a less-explored molecule. However, the growing interest in the therapeutic potential of bile acid derivatives, particularly in metabolic and inflammatory diseases, as well as cancer, necessitates a deeper understanding of their biological activities. This document provides detailed application notes and protocols for utilizing animal models to investigate the effects of 3-Oxo-CDCA.

It is important to note that dedicated studies on 3-Oxo-CDCA in animal models are currently limited in published literature. Therefore, the following protocols and data are largely adapted from research on a closely related and well-studied compound, 3-oxo-lithocholic acid (3-oxo-LCA). Given their structural similarities, the experimental designs for 3-oxo-LCA serve as a robust starting point for investigating 3-Oxo-CDCA. Researchers should, however, consider potential differences in potency, metabolism, and off-target effects.

Rationale for Animal Models in 3-Oxo-CDCA Research

Animal models are indispensable for elucidating the in vivo effects of 3-Oxo-CDCA due to the complex interplay of bile acid signaling with various organ systems. Key research areas include:

  • Metabolic Diseases: Investigating the role of 3-Oxo-CDCA in regulating glucose and lipid metabolism, and its potential as a therapeutic for conditions like non-alcoholic fatty liver disease (NAFLD) and diabetes.

  • Inflammatory Diseases: Assessing the immunomodulatory properties of 3-Oxo-CDCA in models of inflammatory bowel disease (IBD) and other inflammatory conditions.

  • Cancer Biology: Exploring the impact of 3-Oxo-CDCA on cancer cell proliferation, apoptosis, and tumor progression, particularly in colorectal cancer.[1][2]

  • Cholestatic Liver Diseases: Evaluating the effects of 3-Oxo-CDCA in models of impaired bile flow to understand its potential therapeutic or toxicological properties.

Species Considerations: Mice are the most commonly used models in bile acid research. However, significant differences exist between murine and human bile acid metabolism.[3][4] For instance, mice can convert CDCA into muricholic acids, which are not found in humans.[3][4] These differences can influence the metabolic fate and biological activity of exogenously administered 3-Oxo-CDCA and should be carefully considered when translating findings to humans.

Key Signaling Pathways

The primary signaling pathway of interest for many bile acids is the farnesoid X receptor (FXR) pathway. FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis. Related oxo-bile acids, such as 3-oxo-LCA, have been identified as potent FXR agonists.[1][2][5] It is hypothesized that 3-Oxo-CDCA may also act as an FXR agonist.

FXR_Signaling_Pathway 3-Oxo-CDCA 3-Oxo-CDCA FXR FXR 3-Oxo-CDCA->FXR Binds to FXRE FXR Response Element FXR->FXRE Dimerizes with RXR and binds RXR RXR Target_Genes Target Gene Transcription FXRE->Target_Genes Induces SHP SHP Target_Genes->SHP BSEP BSEP (Bile Acid Export) Target_Genes->BSEP FGF19 FGF19 (Intestine) Target_Genes->FGF19 CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits FGFR4 FGFR4 (Liver) FGF19->FGFR4 Activates FGFR4->CYP7A1 Inhibits Experimental_Workflow start Animal Acclimatization (1 week) treatment Daily Oral Gavage: - Vehicle Control - 3-Oxo-CDCA (e.g., 20-25 mg/kg) start->treatment monitoring Daily Monitoring: - Body Weight - Clinical Signs treatment->monitoring monitoring->treatment endpoint Endpoint Analysis: - Tissue Collection - Blood Sampling monitoring->endpoint analysis Downstream Assays: - Histology - Gene Expression (qPCR) - Metabolomics (LC-MS) endpoint->analysis

References

Application Note and Protocol: Synthesis of 3-Oxochenodeoxycholic Acid Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 3-Oxochenodeoxycholic acid, a crucial intermediate and metabolite in bile acid research. The protocol outlines a selective oxidation of the 3α-hydroxyl group of chenodeoxycholic acid (CDCA), yielding the target compound with high purity suitable for use as a reference standard in analytical and biological studies. This application note also includes physicochemical data, purification methods, and diagrams illustrating the synthetic and relevant biological pathways.

Introduction

This compound (3-oxo-CDCA) is a keto derivative of chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol. It serves as an important intermediate in the epimerization of CDCA to ursodeoxycholic acid (UDCA) and is a metabolite formed by the action of intestinal microflora. As a reference standard, highly pure 3-oxo-CDCA is essential for the accurate quantification and identification in various biological matrices and for studying its role in metabolic regulation, including its interactions with the farnesoid X receptor (FXR). This document presents a robust protocol for the synthesis and purification of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Systematic Name 7α-hydroxy-3-oxo-5β-cholan-24-oic acid
Molecular Formula C₂₄H₃₈O₄[1]
Molecular Weight 390.56 g/mol [1]
Appearance White to off-white solid[1]
Purity (HPLC) ≥99%[1]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1]

Experimental Protocols

Synthesis of this compound via Selective Oxidation

This protocol is based on the selective oxidation of the 3α-hydroxyl group of a bile acid methyl ester using silver carbonate-Celite, a mild and selective oxidizing agent.[2]

Materials:

  • Chenodeoxycholic acid (CDCA)

  • Methanol (B129727) (anhydrous)

  • Toluene (anhydrous)

  • Silver carbonate (Ag₂CO₃)

  • Celite

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Esterification of Chenodeoxycholic Acid:

    • Suspend chenodeoxycholic acid (1.0 eq) in anhydrous methanol.

    • Add a catalytic amount of concentrated HCl.

    • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the methyl chenodeoxycholate with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the methyl ester.

  • Selective Oxidation:

    • Prepare the silver carbonate-Celite reagent as described in the literature.[2]

    • Dissolve the methyl chenodeoxycholate (1.0 eq) in anhydrous toluene.

    • Add the silver carbonate-Celite reagent (excess, e.g., 5-10 eq of Ag₂CO₃).

    • Reflux the mixture with vigorous stirring for 4-8 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the reagent. Wash the pad with toluene.

    • Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-oxochenodeoxycholate.

  • Hydrolysis:

    • Dissolve the crude methyl 3-oxochenodeoxycholate in a mixture of methanol and aqueous NaOH solution (e.g., 2M).

    • Stir the mixture at room temperature or gentle heat (e.g., 50°C) for 2-4 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with HCl (e.g., 1M) to a pH of 2-3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

The crude product can be purified by column chromatography on silica (B1680970) gel.

Procedure:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane (B109758) or ethyl acetate/hexane).

  • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Characterization Data

Table 2: Spectroscopic Data for this compound

Technique Data
¹H-NMR The ¹H-NMR spectrum is consistent with the structure of this compound. Characteristic signals for the steroid backbone and the side chain are expected. The absence of the proton at the 3-position and the downfield shift of adjacent protons would be indicative of the ketone formation.
¹³C-NMR The ¹³C-NMR spectrum is consistent with the structure. A key signal would be the carbonyl carbon (C=O) at the 3-position, typically observed in the range of 200-220 ppm.
Mass Spec The mass spectrum is consistent with the molecular weight of 390.56 g/mol . The [M-H]⁻ ion would be expected at m/z 389.26.[3]

Visualizations

Synthetic Pathway

The following diagram illustrates the synthetic route from chenodeoxycholic acid to this compound.

Synthesis_Pathway CDCA Chenodeoxycholic Acid Me_CDCA Methyl Chenodeoxycholate CDCA->Me_CDCA MeOH, H⁺ Oxo_Me_CDCA Methyl 3-Oxochenodeoxycholate Me_CDCA->Oxo_Me_CDCA Ag₂CO₃/Celite, Toluene, Reflux Three_Oxo_CDCA This compound Oxo_Me_CDCA->Three_Oxo_CDCA 1. NaOH, MeOH 2. H⁺

Caption: Synthetic pathway to this compound.

Experimental Workflow

The diagram below outlines the major steps in the synthesis and purification of the reference standard.

Experimental_Workflow Start Start: Chenodeoxycholic Acid Esterification Esterification Start->Esterification Oxidation Selective Oxidation Esterification->Oxidation Hydrolysis Hydrolysis Oxidation->Hydrolysis Extraction Workup & Extraction Hydrolysis->Extraction Purification Column Chromatography & Recrystallization Extraction->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product This compound Reference Standard Characterization->Final_Product

Caption: Workflow for this compound synthesis.

Biological Signaling Pathway

This compound is a metabolite of chenodeoxycholic acid, a primary ligand for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.

FXR_Signaling cluster_synthesis Metabolism cluster_signaling FXR Signaling Cascade CDCA Chenodeoxycholic Acid (CDCA) Three_Oxo_CDCA This compound CDCA->Three_Oxo_CDCA Gut Microbiota / CYP Enzymes FXR Farnesoid X Receptor (FXR) CDCA->FXR Activates RXR Retinoid X Receptor (RXR) FXR->RXR Heterodimerizes with FXRE FXR Response Element (FXRE) in Target Gene Promoters RXR->FXRE Binds to Gene_Expression Regulation of Target Gene Expression (e.g., SHP, FGF19, BSEP) FXRE->Gene_Expression Bile_Acid_Homeostasis Bile_Acid_Homeostasis Gene_Expression->Bile_Acid_Homeostasis Maintains

Caption: Role of CDCA in FXR signaling.

Conclusion

The protocol described provides a reliable method for the synthesis of high-purity this compound, suitable for use as a reference standard. The selective oxidation of the 3α-hydroxyl group of chenodeoxycholic acid followed by purification yields a product with the necessary purity for accurate analytical measurements and biological investigations. The availability of this reference standard will facilitate further research into the role of keto-bile acids in health and disease.

References

Application Note: High-Efficiency Purification of 3-Oxochenodeoxycholic Acid using Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxochenodeoxycholic acid is a keto-bile acid derivative of chenodeoxycholic acid, a primary bile acid.[1] As with other bile acids, it plays a role in lipid metabolism and signaling pathways.[1][2][3] Accurate quantification and analysis of this compound in biological matrices are crucial for understanding its physiological and pathological roles. Solid-phase extraction (SPE) is a widely adopted technique for the selective extraction and purification of bile acids from complex sample matrices such as plasma, serum, and bile.[4][5] This application note provides a detailed protocol for the purification of this compound using reversed-phase SPE with C18 cartridges, ensuring high recovery and purity for downstream applications like liquid chromatography-mass spectrometry (LC-MS/MS).

Data Presentation

While specific quantitative data for the solid-phase extraction of this compound is not extensively available in published literature, the following tables summarize typical performance characteristics for the extraction of a broad range of bile acids using C18 SPE cartridges. These values can be considered representative of the expected performance for this compound under optimized conditions.[3][4][5]

Table 1: Typical Recovery Rates for Bile Acids using C18 SPE

Analyte ClassSorbent TypeSample MatrixAverage Recovery (%)Reference
Unconjugated Bile AcidsC18Plasma89.1 - 100.2[4][5]
Glycine-conjugated Bile AcidsC18Serum92 - 110[3]
Taurine-conjugated Bile AcidsC18Bile89.1 - 100.2[5]

Table 2: Method Validation Parameters for Bile Acid Analysis post-SPE

ParameterTypical ValueNotes
Linearity (R²)> 0.99For a concentration range of 5 ng/mL to 5000 ng/mL.[3]
Lower Limit of Quantification (LLOQ)5 ng/mLDependent on the sensitivity of the analytical instrument.[3]
Intra- and Inter-day Precision (%CV)< 10%Demonstrates the reproducibility of the method.[3]
Accuracy85 - 115%Reflects the closeness of measured values to the true values.[3]

Experimental Protocols

This section outlines the detailed methodology for the solid-phase extraction of this compound from a biological matrix (e.g., plasma or serum).

Materials and Reagents
  • SPE Cartridges: C18, 100 mg/1 mL (or suitable size for sample volume)

  • Methanol (MeOH): HPLC grade

  • Acetonitrile (B52724) (ACN): HPLC grade

  • Water: Deionized or Milli-Q grade

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA): LC-MS grade

  • Sample Pre-treatment Solution: Acetonitrile with 1% Formic Acid

  • Conditioning Solution: 100% Methanol

  • Equilibration Solution: 5% Methanol in Water with 0.1% Formic Acid

  • Wash Solution: 10% Methanol in Water with 0.1% Formic Acid

  • Elution Solution: 90% Methanol in Acetonitrile with 0.1% Formic Acid

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

Sample Pre-treatment

Proper sample preparation is critical to prevent clogging of the SPE cartridge and to ensure optimal binding of the analyte.

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant for loading onto the SPE cartridge.

Solid-Phase Extraction Protocol

The following steps should be performed using an SPE vacuum manifold.

  • Conditioning:

    • Pass 1 mL of 100% Methanol through the C18 cartridge. This step solvates the bonded phase. Do not allow the cartridge to dry.

  • Equilibration:

    • Pass 1 mL of Equilibration Solution (5% Methanol in Water with 0.1% Formic Acid) through the cartridge. This prepares the sorbent for sample loading in an aqueous environment. Ensure the pH is below the pKa of the bile acid to promote retention. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the cartridge at a slow, drop-wise flow rate (approximately 1 mL/min). A slow loading rate is crucial for efficient binding of the analyte to the sorbent.

  • Washing:

    • Pass 1 mL of Wash Solution (10% Methanol in Water with 0.1% Formic Acid) through the cartridge. This step removes polar interferences that are not strongly bound to the C18 sorbent.

  • Drying (Optional but Recommended):

    • Dry the cartridge under vacuum for 5-10 minutes to remove any residual aqueous wash solution. This can improve the efficiency of the elution step.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the this compound by passing 1 mL of Elution Solution (90% Methanol in Acetonitrile with 0.1% Formic Acid) through the cartridge. The strong organic solvent disrupts the non-polar interactions and releases the analyte from the sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

Visualizations

SPE Workflow for this compound Purification

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_spe Post-SPE Processing Sample Plasma/Serum Sample Precipitation Add Acetonitrile with 1% Formic Acid Sample->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition 1. Condition (1 mL 100% MeOH) Equilibrate 2. Equilibrate (1 mL 5% MeOH in H2O + 0.1% FA) Condition->Equilibrate Load 3. Load Sample (Supernatant) Equilibrate->Load Wash 4. Wash (1 mL 10% MeOH in H2O + 0.1% FA) Load->Wash Waste1 To Waste Load->Waste1 Flow-through Elute 5. Elute (1 mL 90% MeOH/ACN + 0.1% FA) Wash->Elute Waste2 To Waste Wash->Waste2 Wash Effluent Drydown Evaporate to Dryness Elute->Drydown Elute->Drydown Eluate Collection Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the purification of this compound using SPE.

Logical Relationships in SPE Method Development

SPE_Logic cluster_analyte Analyte Properties cluster_sorbent Sorbent Selection cluster_protocol Protocol Steps Analyte This compound (Non-polar, Acidic) Sorbent Reversed-Phase (C18) (Non-polar) Analyte->Sorbent Like-dissolves-like Load_pH Loading pH < pKa (Analyte is neutral for retention) Sorbent->Load_pH Wash_Solvent Weak Organic Wash (Removes polar interferences) Load_pH->Wash_Solvent Elution_Solvent Strong Organic Elution (Disrupts non-polar interactions) Wash_Solvent->Elution_Solvent

Caption: Key considerations for developing the SPE method for this compound.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of 3-Oxochenodeoxycholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxochenodeoxycholic acid (3-Oxo-CDCA) is a secondary bile acid formed in the gut by the enzymatic action of gut microbiota on the primary bile acid, chenodeoxycholic acid (CDCA).[1] Emerging research has highlighted the significance of 3-Oxo-CDCA and other bile acids as signaling molecules in various physiological and pathophysiological processes, including glucose and lipid metabolism.[2] Altered levels of 3-Oxo-CDCA have been implicated in metabolic disorders, making it a potential biomarker for disease diagnosis and therapeutic monitoring.[3][4][5] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become an indispensable tool for the accurate identification and quantification of bile acids in complex biological matrices.[6][7] This application note provides a detailed protocol for the identification of 3-Oxo-CDCA using LC-HRMS, including sample preparation, chromatographic separation, and mass spectrometric analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Below are protocols for plasma/serum, liver tissue, and feces.

a) Plasma/Serum:

Protein precipitation is a common method for extracting bile acids from plasma or serum.[8]

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., deuterated bile acids).

  • Add 800 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[8]

  • Vortex the mixture thoroughly.

  • Centrifuge at a high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.[9][10]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[2]

  • Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 50:50 methanol (B129727):water or 35% methanol in water).[8]

b) Liver Tissue:

Homogenization followed by solvent extraction is typically used for liver tissue samples.[10]

  • Weigh approximately 30 mg of frozen liver tissue.

  • Add the tissue to a homogenization tube containing beads and 1 mL of an extraction mixture (e.g., water:chloroform:methanol; 1:1:3; v/v/v) with internal standards.[10]

  • Homogenize the tissue using a bead-based homogenizer.[10]

  • Incubate the homogenate with shaking.

  • Centrifuge to pellet the tissue debris.

  • Transfer the supernatant to a new tube and proceed with evaporation and reconstitution as described for plasma/serum.

c) Feces:

Extraction from feces requires an initial homogenization step to release the bile acids.[9]

  • Weigh a portion of the fecal sample (e.g., 20-150 mg).

  • Add the sample to a homogenization tube with ceramic beads and a suitable volume of methanol (e.g., 200 µL).[9]

  • Homogenize the sample thoroughly.[9]

  • Centrifuge to pellet the solid material.

  • Transfer the methanol supernatant to a new tube and add an equal volume of water.[9]

  • Centrifuge again to remove any remaining particulates.

  • The resulting methanol/water supernatant can be directly injected or further processed (evaporation and reconstitution) if necessary.

LC-HRMS Analysis

a) Liquid Chromatography (LC):

Chromatographic separation of bile acids is crucial due to the presence of numerous isomers.[7] A reversed-phase C18 column is commonly employed for this purpose.[6]

  • Column: A C18 reversed-phase column (e.g., Ascentis® Express C18 Fused-Core®) is a suitable choice.

  • Mobile Phase A: Water with 0.1% formic acid.[11][12]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[11][12]

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 25-35% B), gradually increasing to a high percentage (e.g., 95-100% B) to elute the more hydrophobic bile acids.[10]

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.[11]

  • Injection Volume: 3-10 µL.[10]

b) High-Resolution Mass Spectrometry (HRMS):

HRMS provides the high mass accuracy and resolution necessary to distinguish between isobaric compounds and confidently identify 3-Oxo-CDCA.[7]

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for bile acid analysis as it provides a strong signal for the deprotonated molecule [M-H]⁻.[13]

  • Scan Mode: Full scan mode with a high resolution (e.g., >35,000) is used for accurate mass measurement of the precursor ion.[7]

  • MS/MS Fragmentation: Data-dependent or targeted MS/MS is performed to obtain fragmentation spectra for structural confirmation. Collision-induced dissociation (CID) is the most common fragmentation technique.[7]

Data Presentation

The following table summarizes the key mass spectrometric data for the identification of this compound.

AnalyteFormulaExact MassPrecursor Ion (m/z) [M-H]⁻Key Fragment Ions (m/z)
This compoundC₂₄H₃₈O₄390.2770389.2697345.2800, 327.2693, 255.2067

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Feces) Extraction Extraction (Protein Precipitation/Homogenization) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography Separation Evaporation->LC HRMS High-Resolution Mass Spectrometry (Full Scan & MS/MS) LC->HRMS Identification Identification (Accurate Mass & Fragmentation) HRMS->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for 3-Oxo-CDCA identification.

Fragmentation Pathway of this compound

G parent 3-Oxo-CDCA [M-H]⁻ m/z 389.2697 frag1 [M-H-H₂O]⁻ m/z 371.2591 parent->frag1 - H₂O frag2 [M-H-CO₂]⁻ m/z 345.2800 parent->frag2 - CO₂ frag4 Side Chain Cleavage m/z 255.2067 parent->frag4 Cleavage frag3 [M-H-H₂O-CO₂]⁻ m/z 327.2693 frag2->frag3 - H₂O

Caption: Proposed fragmentation of 3-Oxo-CDCA in negative ion mode.

References

Application Notes and Protocols: Use of Stable Isotope-Labeled 3-Oxochenodeoxycholic Acid in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled tracers are invaluable tools for elucidating the complex dynamics of metabolic pathways in vivo.[1][2] The use of non-radioactive, stable isotopes allows for safe application in human studies to quantify the kinetics of endogenous molecules.[1] This document provides detailed application notes and protocols for the use of stable isotope-labeled 3-Oxochenodeoxycholic acid (3-Oxo-CDCA) in tracer studies to investigate bile acid metabolism and signaling.

3-Oxo-CDCA is a key intermediate in the epimerization of chenodeoxycholic acid (CDCA) to ursodeoxycholic acid (UDCA), a process mediated by gut microbial hydroxysteroid dehydrogenases (HSDHs).[3] Understanding the kinetics of 3-Oxo-CDCA provides insights into the metabolic activity of the gut microbiota and its influence on the overall bile acid pool composition. Dysregulation of bile acid metabolism is implicated in various metabolic diseases, including cholestatic liver diseases, dyslipidemia, and colorectal cancer.[4][5]

Applications

  • Quantification of Gut Microbiota-Mediated Bile Acid Metabolism: Tracer studies with labeled 3-Oxo-CDCA can determine the rate of its formation from primary bile acids and its subsequent conversion to other secondary bile acids, providing a direct measure of gut bacterial enzymatic activity.

  • Investigation of Bile Acid Signaling Pathways: 3-Oxo bile acids, such as 3-oxo-lithocholic acid (3-oxo-LCA), have been identified as potent agonists for bile acid receptors like the farnesoid X receptor (FXR).[6] Tracer studies can help elucidate the role of 3-Oxo-CDCA in activating these signaling cascades.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: For therapeutic agents that modulate bile acid metabolism, stable isotope-labeled 3-Oxo-CDCA can be used to assess their impact on specific metabolic pathways.

  • Biomarker Discovery: The kinetic parameters derived from these tracer studies may serve as sensitive biomarkers for gut dysbiosis and associated metabolic disorders.

Data Presentation: Bile Acid Kinetics

The following table summarizes representative kinetic data for the formation of oxo-bile acids from primary bile acids by human fecal microbiota ex vivo. This data illustrates the types of quantitative information that can be obtained from tracer studies.

AnalytePrecursorMichaelis Constant (Km) (μM)
3-Oxo Cholic AcidCholic Acid>1000
7-Keto Deoxycholic AcidDeoxycholic Acid443
Deoxycholic AcidCholic Acid14.3
Lithocholic AcidChenodeoxycholic Acid140

Data adapted from a study on the ex vivo metabolism kinetics of primary to secondary bile acids using a human fecal microbiota model.[7]

Experimental Protocols

Protocol 1: In Vivo Tracer Study with Stable Isotope-Labeled this compound

This protocol describes a representative primed, constant infusion study to determine the in vivo kinetics of 3-Oxo-CDCA.

1. Materials:

  • Stable isotope-labeled this compound (e.g., [13C4]-3-Oxochenodeoxycholic acid or [D4]-3-Oxochenodeoxycholic acid)
  • Sterile saline solution for injection
  • Infusion pump
  • Blood collection tubes (e.g., EDTA-coated)
  • Centrifuge
  • -80°C freezer for sample storage

2. Procedure:

  • Subject Preparation: Subjects should fast overnight (8-12 hours) prior to the study.
  • Tracer Preparation: Prepare a sterile solution of the stable isotope-labeled 3-Oxo-CDCA in saline at a concentration suitable for infusion.
  • Priming Dose: Administer an intravenous bolus (priming dose) of the tracer to rapidly achieve isotopic equilibrium. The exact amount should be calculated based on the estimated pool size and turnover rate of the analyte.
  • Constant Infusion: Immediately following the priming dose, begin a constant intravenous infusion of the tracer at a predetermined rate for a specified duration (e.g., 4-6 hours).[8]
  • Blood Sampling: Collect blood samples at regular intervals before and during the infusion. A typical sampling schedule might be -30, -15, 0, 15, 30, 60, 90, 120, 180, and 240 minutes relative to the start of the infusion.
  • Sample Processing: Immediately after collection, centrifuge the blood samples to separate plasma. Aliquot the plasma and store at -80°C until analysis.

3. Data Analysis:

  • Measure the isotopic enrichment of 3-Oxo-CDCA in plasma samples using LC-MS/MS (see Protocol 2).
  • Calculate the rate of appearance (Ra) of endogenous 3-Oxo-CDCA using steady-state equations, assuming isotopic equilibrium is reached during the infusion.[2]

Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general method for the sensitive and specific quantification of 3-Oxo-CDCA and other bile acids in plasma or fecal extracts.

1. Materials:

2. Sample Preparation (Plasma):

  • Thaw plasma samples on ice.
  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a known concentration of internal standards.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:
  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase A: Water with a modifier (e.g., 1 mM ammonium acetate and 0.1% acetic acid).[9]
  • Mobile Phase B: A mixture of organic solvents such as methanol and acetonitrile with a modifier (e.g., 0.1% acetic acid).[9]
  • Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is used to separate the bile acids.
  • Mass Spectrometry Detection:
  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for bile acid analysis.
  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 3-Oxo-CDCA and the internal standard must be determined and optimized.

4. Quantification:

  • Generate a calibration curve using known concentrations of unlabeled 3-Oxo-CDCA standard.
  • Calculate the concentration of 3-Oxo-CDCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows

Bile Acid Synthesis and Metabolism

The synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), occurs in the liver via two main pathways: the classical (neutral) and alternative (acidic) pathways.[4][10] In the gut, these primary bile acids are metabolized by the microbiota into secondary bile acids. 3-Oxo-CDCA is an intermediate in the conversion of CDCA to UDCA.

Bile Acid Synthesis and Metabolism Cholesterol Cholesterol Classical_Pathway Classical Pathway (Liver) Cholesterol->Classical_Pathway CYP7A1 Alternative_Pathway Alternative Pathway (Liver) Cholesterol->Alternative_Pathway CYP27A1 CA Cholic Acid (CA) (Primary) Classical_Pathway->CA CYP8B1 CDCA Chenodeoxycholic Acid (CDCA) (Primary) Classical_Pathway->CDCA Alternative_Pathway->CDCA Gut_Microbiota Gut Microbiota CA->Gut_Microbiota CDCA->Gut_Microbiota Oxo_CDCA 3-Oxo-CDCA CDCA->Oxo_CDCA HSDH DCA Deoxycholic Acid (DCA) (Secondary) Gut_Microbiota->DCA 7α-dehydroxylation LCA Lithocholic Acid (LCA) (Secondary) Gut_Microbiota->LCA 7α-dehydroxylation UDCA Ursodeoxycholic Acid (UDCA) (Secondary) Oxo_CDCA->UDCA HSDH

Caption: Overview of bile acid synthesis and metabolism.

Experimental Workflow for a Stable Isotope Tracer Study

The following diagram illustrates the key steps in conducting a stable isotope tracer study with 3-Oxo-CDCA.

Experimental Workflow Subject_Prep Subject Preparation (Fasting) Tracer_Admin Tracer Administration (Primed, Constant Infusion) Subject_Prep->Tracer_Admin Sampling Biological Sampling (e.g., Plasma, Feces) Tracer_Admin->Sampling Sample_Proc Sample Processing (Extraction, Derivatization) Sampling->Sample_Proc LC_MS LC-MS/MS Analysis Sample_Proc->LC_MS Data_Analysis Data Analysis (Isotopic Enrichment, Kinetic Modeling) LC_MS->Data_Analysis Results Results (Pool Size, Turnover Rate) Data_Analysis->Results

Caption: Key steps in a stable isotope tracer study.

Bile Acid Signaling via FXR

Bile acids, including oxo-derivatives, can act as signaling molecules by activating nuclear receptors such as FXR. This leads to the regulation of genes involved in bile acid, lipid, and glucose metabolism.

Bile Acid Signaling BA Bile Acids (e.g., 3-Oxo-LCA) FXR FXR BA->FXR Activation FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR Nucleus Nucleus FXR_RXR->Nucleus Translocation Target_Genes Target Gene Expression (e.g., SHP, FGF19) Nucleus->Target_Genes Transcriptional Regulation Metabolic_Reg Metabolic Regulation (Lipid, Glucose, BA Homeostasis) Target_Genes->Metabolic_Reg

Caption: Bile acid signaling through the FXR pathway.

References

Application Note & Protocol: Quantitative Determination of 3-Oxochenodeoxycholic Acid using a Competitive ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-Oxochenodeoxycholic acid (3-Oxo-CDCA) is a secondary bile acid formed in the gut by the enzymatic action of intestinal microbiota on the primary bile acid, chenodeoxycholic acid (CDCA).[1] As signaling molecules, bile acids are integral to lipid digestion and absorption, and they also play crucial roles in regulating metabolic pathways. The levels of specific bile acids, including their oxidized forms like 3-Oxo-CDCA, are of growing interest in research fields studying the gut microbiome, liver diseases, and metabolic disorders. Accurate and sensitive quantification of 3-Oxo-CDCA in various biological samples is essential for elucidating its physiological and pathological roles.

This application note details a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of 3-Oxo-CDCA in biological samples such as serum, plasma, and saliva. The assay's principle is based on the competition between 3-Oxo-CDCA in the sample and a 3-Oxo-CDCA-protein conjugate coated on the microplate for a limited amount of a specific anti-3-Oxo-CDCA antibody.

Assay Principle

This assay is a competitive ELISA designed for the detection of small molecules. The microtiter plate is pre-coated with a 3-Oxo-CDCA-protein conjugate. When the sample or standard is added to the well along with a specific primary antibody against 3-Oxo-CDCA, the free 3-Oxo-CDCA in the sample competes with the coated 3-Oxo-CDCA for binding to the limited amount of primary antibody. A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, which binds to the primary antibody that is now bound to the coated antigen. After a washing step, a substrate solution is added, and the color development is inversely proportional to the concentration of 3-Oxo-CDCA in the sample. The reaction is stopped, and the absorbance is measured at 450 nm.

ELISA_Principle cluster_well Microplate Well cluster_solution Sample/Standard Solution Coated_Antigen 3-Oxo-CDCA-Protein Conjugate Primary_Ab Anti-3-Oxo-CDCA Antibody Coated_Antigen->Primary_Ab Competes for binding Free_Antigen 3-Oxo-CDCA (in sample) Free_Antigen->Primary_Ab Binds in solution Secondary_Ab_HRP HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab_HRP Binds to primary Ab Substrate TMB Substrate Secondary_Ab_HRP->Substrate Enzymatic reaction Color_Signal Color Development (inverse to [3-Oxo-CDCA]) Substrate->Color_Signal Results in

Caption: Competitive ELISA principle for 3-Oxo-CDCA detection.

Materials and Reagents

  • 96-well microtiter plates coated with 3-Oxo-CDCA-protein conjugate

  • 3-Oxo-CDCA Standard

  • Anti-3-Oxo-CDCA Primary Antibody

  • HRP-conjugated Secondary Antibody

  • Wash Buffer (20x)

  • Assay Diluent

  • TMB Substrate

  • Stop Solution

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Plate shaker

Experimental Protocols

Sample Preparation

Proper sample collection and preparation are crucial for accurate results.

Serum and Plasma:

  • Collect whole blood using a serum separator tube or a tube containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • For serum, allow the blood to clot for 2 hours at room temperature or overnight at 4°C.

  • Centrifuge for 20 minutes at approximately 1,000 x g.

  • Carefully collect the serum or plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]

  • Prior to the assay, perform protein precipitation by adding 3-4 volumes of cold methanol (B129727) or acetonitrile (B52724) to the sample.[3]

  • Vortex and incubate at -20°C for 20 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in Assay Diluent.

Saliva:

  • Collect saliva in a sterile container.

  • Centrifuge the sample at 10,000 x g for 15 minutes at 4°C to remove cellular debris.[3]

  • Use the clear supernatant for the assay. If necessary, perform a protein precipitation step as described for serum/plasma.

Stool:

  • Homogenize the stool sample.

  • Mix 15 mg of stool with 1.5 mL of extraction buffer.

  • Vortex until the mixture is homogenous.

  • Centrifuge for 10 minutes at 3,000 x g.

  • Use the supernatant for the assay.[4]

Assay Procedure
  • Reagent Preparation: Bring all reagents to room temperature before use. Dilute the Wash Buffer to 1x with deionized water. Prepare serial dilutions of the 3-Oxo-CDCA Standard in Assay Diluent.

  • Standard and Sample Addition: Add 50 µL of each standard and prepared sample to the appropriate wells.

  • Primary Antibody Addition: Add 50 µL of the diluted anti-3-Oxo-CDCA primary antibody to each well.

  • Incubation: Cover the plate and incubate for 1 hour at 37°C on a plate shaker.

  • Washing: Aspirate the contents of the wells and wash each well three times with 200 µL of 1x Wash Buffer.

  • Secondary Antibody Addition: Add 100 µL of the HRP-conjugated secondary antibody to each well.

  • Incubation: Cover the plate and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 5.

  • Substrate Addition: Add 100 µL of TMB Substrate to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 15-20 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm within 5 minutes of adding the Stop Solution.

ELISA_Workflow Start Start Reagent_Prep Prepare Reagents and Standards Start->Reagent_Prep Add_Sample Add 50 µL of Standard/Sample Reagent_Prep->Add_Sample Add_Primary_Ab Add 50 µL of Primary Antibody Add_Sample->Add_Primary_Ab Incubate1 Incubate 1 hr at 37°C Add_Primary_Ab->Incubate1 Wash1 Wash x3 Incubate1->Wash1 Add_Secondary_Ab Add 100 µL of HRP-conjugated Secondary Antibody Wash1->Add_Secondary_Ab Incubate2 Incubate 1 hr at 37°C Add_Secondary_Ab->Incubate2 Wash2 Wash x3 Incubate2->Wash2 Add_Substrate Add 100 µL of TMB Substrate Wash2->Add_Substrate Incubate3 Incubate 15-20 min at RT (dark) Add_Substrate->Incubate3 Add_Stop Add 50 µL of Stop Solution Incubate3->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance End End Read_Absorbance->End

References

Application Notes and Protocols for 3-Oxochenodeoxycholic Acid in Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sample preparation and analysis of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA) and related bile acids in metabolomics research. The protocols detailed below are designed to ensure high-quality data for applications in disease biomarker discovery, drug development, and metabolic pathway analysis.

Introduction to this compound

This compound is a ketone derivative of chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver. Bile acids are critical signaling molecules that regulate lipid, glucose, and energy metabolism, primarily through the activation of nuclear receptors like the Farnesoid X Receptor (FXR).[1][2][3] The quantification of 3-Oxo-CDCA and other bile acids in biological matrices such as plasma and serum is essential for understanding liver function, metabolic diseases, and the effects of therapeutic interventions.[4][5]

Experimental Protocols

Accurate and reproducible quantification of 3-Oxo-CDCA in complex biological samples requires robust sample preparation to remove interfering substances like proteins. Protein precipitation is a widely used, simple, and effective method for this purpose.[4][6]

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol details a protein precipitation method suitable for the extraction of bile acids, including 3-Oxo-CDCA, from human plasma or serum for analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4][5][7]

Materials:

  • Human plasma or serum samples

  • Ice-cold acetonitrile (B52724) (ACN)[4][5]

  • Internal Standard (IS) solution (e.g., isotope-labeled bile acids)[7]

  • Reconstitution solution (e.g., 35-50% methanol (B129727) in water)[5][8]

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Aliquoting: Thaw plasma or serum samples on ice. Vortex briefly to ensure homogeneity. Pipette 50-100 µL of the sample into a 1.5 mL microcentrifuge tube.[4][7]

  • Internal Standard Addition: Add an appropriate volume (e.g., 10-50 µL) of the internal standard solution to each sample. Vortex briefly.[4][7]

  • Protein Precipitation: Add ice-cold acetonitrile to the sample. A sample-to-solvent ratio of 1:3 to 1:16 can be used; a common ratio is 1:4 (e.g., 400 µL ACN for 100 µL of plasma).[4][6]

  • Vortexing: Vortex the mixture vigorously for 1-10 minutes to ensure complete protein precipitation.[4][6]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4][9]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, avoiding disturbance of the protein pellet.[8]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-60°C or using a vacuum concentrator.[4][5]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the reconstitution solution. Vortex thoroughly to dissolve the residue.[4][5]

  • Analysis: The reconstituted sample is now ready for injection into the UPLC-MS/MS system.

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of bile acids using LC-MS/MS methods following protein precipitation. While specific data for 3-Oxo-CDCA is limited, these values for related bile acids provide a strong indication of expected performance.

Table 1: LC-MS/MS Method Performance for Bile Acid Quantification

ParameterTypical RangeReference
Linearity (R²)> 0.99[10]
Lower Limit of Quantification (LLOQ)0.02 - 10 ng/mL[8][9][10]
Limit of Detection (LOD)0.01 - 7 ng/mL[9][11]
Intra-assay Precision (%CV)< 10%[8][10]
Inter-assay Precision (%CV)< 15%[8][10]
Accuracy/Recovery85 - 115% / 92 - 110%[8][10][12]

Table 2: Quantitative Data for Selected Bile Acids in Human Serum/Plasma

Bile AcidLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)
Cholic Acid (CA)55 - 500092 - 110
Chenodeoxycholic Acid (CDCA)55 - 500092 - 110
Glycochenodeoxycholic Acid (GCDCA)55 - 500092 - 110
Taurochenodeoxycholic Acid (TCDCA)55 - 500092 - 110
Data compiled from representative LC-MS/MS methods.[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation and analysis of bile acids from plasma or serum samples.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS 1. Aliquot Add_ACN Add Cold Acetonitrile (Protein Precipitation) Add_IS->Add_ACN 2. Spike Vortex Vortex Add_ACN->Vortex 3. Precipitate Centrifuge Centrifuge Vortex->Centrifuge 4. Mix Supernatant Collect Supernatant Centrifuge->Supernatant 5. Pellet Proteins Evaporate Evaporate to Dryness Supernatant->Evaporate 6. Transfer Reconstitute Reconstitute Evaporate->Reconstitute 7. Concentrate LCMS UPLC-MS/MS Analysis Reconstitute->LCMS 8. Prepare for Injection Data Data Processing & Quantification LCMS->Data 9. Analyze

Caption: Workflow for bile acid analysis in plasma/serum.

Bile Acid Synthesis and FXR Signaling Pathway

This diagram illustrates the classical pathway of primary bile acid synthesis from cholesterol and its regulation by the Farnesoid X Receptor (FXR) in the liver and intestine. Chenodeoxycholic acid (CDCA) is a key endogenous ligand for FXR.

G cluster_liver Hepatocyte (Liver) cluster_intestine Enterocyte (Intestine) Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Rate-limiting step Primary_BAs Primary Bile Acids (CDCA & Cholic Acid) CYP7A1->Primary_BAs Synthesis FXR_liver FXR Primary_BAs->FXR_liver Activates BAs_gut Bile Acids Primary_BAs->BAs_gut Secretion into Bile SHP SHP FXR_liver->SHP Induces SHP->CYP7A1 Inhibits FXR_gut FXR BAs_gut->FXR_gut Activates Portal_Vein Portal Vein BAs_gut->Portal_Vein Reabsorption (95%) FGF19 FGF19 FXR_gut->FGF19 Induces Systemic_Circulation Systemic Circulation FGF19->Systemic_Circulation Enters Circulation Systemic_Circulation->CYP7A1 FGF19 inhibits

Caption: Bile acid synthesis and its negative feedback regulation via FXR.

References

Application Notes and Protocols for Cell-Based Assays to Measure 3-Oxochenodeoxycholic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxochenodeoxycholic acid (3-Oxo-CDCA) is a derivative of the primary bile acid chenodeoxycholic acid (CDCA). Bile acids are no longer considered simple detergents for lipid digestion; they are now recognized as complex signaling molecules that regulate a variety of metabolic and cellular processes, primarily through the activation of the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] Understanding the activity of 3-Oxo-CDCA on these receptors is crucial for elucidating its physiological roles and therapeutic potential in metabolic diseases, inflammatory disorders, and cancer.[3][4]

These application notes provide detailed protocols for cell-based assays to characterize the activity of 3-Oxo-CDCA on FXR and TGR5. The described assays are essential tools for screening and profiling the pharmacological effects of this and other bile acid derivatives.

Key Receptors for this compound Activity

Farnesoid X Receptor (FXR): A nuclear receptor highly expressed in the liver and intestine, FXR is a key regulator of bile acid, lipid, and glucose homeostasis.[1][5] Natural bile acids, particularly CDCA, are its endogenous ligands.[2] Activation of FXR by an agonist leads to the transcription of target genes.[5][6]

TGR5 (GPBAR1): A G-protein coupled receptor found in various tissues, TGR5 is involved in energy homeostasis, glucose metabolism, and inflammation.[3][7] Upon activation, TGR5 stimulates a signal transduction cascade through Gαs and adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][8]

Signaling Pathways

The interaction of 3-Oxo-CDCA with FXR and TGR5 initiates distinct signaling cascades. The following diagrams illustrate these pathways.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3_Oxo_CDCA_ext 3-Oxo-CDCA 3_Oxo_CDCA_cyt 3-Oxo-CDCA 3_Oxo_CDCA_ext->3_Oxo_CDCA_cyt FXR_RXR_active FXR-RXR (Active) 3_Oxo_CDCA_cyt->FXR_RXR_active Binds & Activates FXR FXR FXR_RXR_inactive FXR-RXR (Inactive) FXR->FXR_RXR_inactive RXR RXR RXR->FXR_RXR_inactive FXR_RXR_inactive->FXR_RXR_active FXRE FXR Response Element (FXRE) on DNA FXR_RXR_active->FXRE Translocates & Binds DNA Target_Gene Target Gene Transcription FXRE->Target_Gene Initiates

FXR Signaling Pathway Activation by 3-Oxo-CDCA.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3_Oxo_CDCA 3-Oxo-CDCA TGR5 TGR5 Receptor 3_Oxo_CDCA->TGR5 Binds G_Protein Gαs Protein TGR5->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates pCREB Phospho-CREB PKA->pCREB Phosphorylates CREB CREB CREB->pCREB CRE cAMP Response Element (CRE) on DNA pCREB->CRE Binds Target_Gene Target Gene Transcription CRE->Target_Gene Initiates FXR_Luciferase_Workflow cluster_day1 Day 1: Cell Seeding & Transfection cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3: Lysis & Luminescence Reading node_style node_style arrow_style arrow_style A Seed HEK293T or HepG2 cells in a 96-well plate. B Co-transfect cells with: - FXR expression vector - FXRE-luciferase reporter vector - Internal control vector (e.g., Renilla) A->B C Replace transfection medium with fresh medium. D Treat cells with various concentrations of 3-Oxo-CDCA or control compounds. C->D E Lyse cells using passive lysis buffer. F Measure Firefly and Renilla luciferase activity using a luminometer. E->F G Normalize Firefly to Renilla luminescence and analyze data. F->G TGR5_cAMP_Workflow cluster_day1 Day 1: Cell Seeding & Transfection cluster_day2 Day 2: Compound Stimulation cluster_day3 Day 3: Signal Detection node_style node_style arrow_style arrow_style A Seed HEK293T cells in a 96-well plate. B Co-transfect cells with: - TGR5 expression vector - CRE-luciferase reporter vector A->B C Replace medium with serum-free stimulation medium. D Stimulate cells with various concentrations of 3-Oxo-CDCA or control compounds. C->D E Lyse cells (for luciferase) or collect supernatant (for SEAP). F Add substrate and measure luminescence or absorbance using a plate reader. E->F G Plot the signal against the log concentration of 3-Oxo-CDCA and analyze data. F->G

References

Application Notes and Protocols for the Analytical Resolution of 3-Oxochenodeoxycholic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical resolution of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA) isomers. 3-Oxo-CDCA is a ketone derivative of chenodeoxycholic acid (CDCA), a primary bile acid. The presence and concentration of specific bile acid isomers can have significant physiological and pathological implications, making their accurate resolution and quantification crucial in metabolic research and drug development.

Introduction to this compound and Its Isomers

This compound is an intermediate in bile acid metabolism and can exist as multiple stereoisomers. The stereochemistry of bile acids is critical to their biological function, including their role as signaling molecules that activate nuclear receptors such as the farnesoid X receptor (FXR). Differentiating between these isomers is essential for understanding their specific roles in health and disease.

Analytical Methodologies

The primary analytical techniques for resolving 3-Oxo-CDCA isomers are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable for structural elucidation.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful and widely used technique for the separation and quantification of bile acid isomers due to its high sensitivity and specificity.[1][2] The choice of stationary phase is critical for achieving separation of structurally similar isomers.[3]

Experimental Protocol: UPLC-MS/MS for Bile Acid Isomer Separation

This protocol is adapted from a method for the comprehensive analysis of bile acids and can be optimized for the specific resolution of 3-Oxo-CDCA isomers.[4][5]

1. Sample Preparation (Human Plasma)

  • To 200 µL of human plasma, add 800 µL of ice-cold acetone (B3395972) containing an appropriate internal standard (e.g., d4-CDCA).[4]

  • Vortex and sonicate the mixture in an ice-cold water bath for 10 minutes.[4]

  • Store at -20°C overnight to allow for protein precipitation.[4]

  • Centrifuge at 20,000 x g for 20 minutes at 4°C.[4]

  • Collect the supernatant and dry it under a stream of nitrogen.[4]

  • Reconstitute the residue in 20 µL of methanol (B129727) for injection.[4]

2. UPLC Conditions

  • Column: Ascentis Express C18 column (150 × 2.1 mm; 2 µm) with a Universal RP HPLC guard column (4 × 2 mm).[4]

  • Mobile Phase A: Water-acetonitrile (95:5, v/v) with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Mobile Phase C: Methanol with 0.1% formic acid.[4]

  • Gradient: Optimized for the separation of bile acid isomers (a starting point could be a linear gradient from 5% to 50% B over 5.5 minutes).[6]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.[4]

  • Injection Volume: 3 µL.[4]

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for bile acids.

  • Capillary Voltage: 3.5 kV.[4]

  • Cone Voltage: 20 V.[4]

  • Desolvation Temperature: 500°C.[4]

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 3-Oxo-CDCA isomers and the internal standard should be determined by direct infusion of standards. For unconjugated bile acids, the precursor ion is often monitored as the product ion due to limited fragmentation.[6]

Data Presentation: Representative Quantitative LC-MS/MS Data

The following table provides representative mass transitions and limits of quantification for common bile acids, which would be similar for 3-Oxo-CDCA. Specific retention times for 3-Oxo-CDCA isomers would need to be determined empirically.

AnalytePrecursor Ion (m/z)Product Ion (m/z)LOQ (µg/L)
Chenodeoxycholic acid (CDCA)391.3391.30.123
Cholic acid (CA)407.3407.30.123
Deoxycholic acid (DCA)391.3391.30.123
This compound389.3389.3To be determined
d4-Chenodeoxycholic acid (IS)395.3395.3-
(Data adapted from a method for various pyrrolizidine (B1209537) alkaloids and tropane (B1204802) alkaloids, illustrating typical LOQs achievable with sensitive LC-MS/MS methods)[7]
Chiral High-Performance Liquid Chromatography (Chiral HPLC)

For the separation of enantiomers of 3-Oxo-CDCA, chiral HPLC is the method of choice. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[1][8]

Experimental Protocol: Direct Enantioseparation by Chiral HPLC

This protocol is a general approach for chiral separations and should be optimized for 3-Oxo-CDCA.[9][10][11]

1. Column Selection

  • Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD), are often effective for a wide range of compounds.[8]

2. Mobile Phase Selection

  • For normal-phase chromatography, a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) is typically used.[8]

  • For acidic compounds like 3-Oxo-CDCA, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.[8]

3. Detection

  • UV detection is commonly used. If the analyte lacks a strong chromophore, derivatization with a UV-active tag may be necessary.

  • Mass spectrometry can also be coupled with chiral HPLC for sensitive and selective detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation and stereochemical assignment of bile acid isomers.[12][13] 1H and 13C NMR spectra provide a detailed fingerprint of the molecule, allowing for the differentiation of isomers based on chemical shifts and coupling constants.[14][15]

Data Presentation: Representative NMR Chemical Shifts

The following table shows representative 1H and 13C NMR chemical shifts for Chenodeoxycholic Acid in Methanol-d4, which serve as a reference for the analysis of its 3-oxo derivative. The introduction of a carbonyl group at the C-3 position would significantly alter the chemical shifts of nearby protons and carbons.

Atom1H Chemical Shift (ppm)13C Chemical Shift (ppm)
C33.468612.5427
C7-31.9658
C18-44.0023
C19-57.3645
C21-178.1651
H33.4686-
H180.7075-
H190.961-
H210.961-
(Data obtained from the Biological Magnetic Resonance Bank, entry bmse001132 for Chenodeoxycholic Acid)[14]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Chenodeoxycholic Acid via Farnesoid X Receptor (FXR)

Chenodeoxycholic acid is a known potent endogenous ligand for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism.[16][17] Activation of FXR by CDCA initiates a signaling cascade that involves the regulation of various target genes.[18] While the specific signaling of 3-Oxo-CDCA is less characterized, it is likely to interact with similar pathways.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CDCA Chenodeoxycholic Acid (or 3-Oxo-CDCA) FXR_cytoplasm FXR CDCA->FXR_cytoplasm Binds and Activates AMPK AMPK FXR_cytoplasm->AMPK Activates FXR_RXR_complex FXR-RXR Heterodimer FXR_cytoplasm->FXR_RXR_complex Translocates and Heterodimerizes with RXR RXR_cytoplasm RXR RXR_cytoplasm->FXR_RXR_complex ERK ERK1/2 AMPK->ERK Activates CEBPB_cytoplasm C/EBPβ ERK->CEBPB_cytoplasm Phosphorylates CEBPB_nucleus Phosphorylated C/EBPβ CEBPB_cytoplasm->CEBPB_nucleus Translocates FXRE FXR Response Element (FXRE) FXR_RXR_complex->FXRE Binds Target_Genes Target Gene Expression (e.g., SHP, GSTA2) FXRE->Target_Genes Regulates Transcription CEBPB_nucleus->Target_Genes Enhances Transcription

Caption: FXR signaling pathway activated by chenodeoxycholic acid.

Experimental Workflow for 3-Oxo-CDCA Isomer Analysis

The following diagram illustrates a typical workflow for the analysis of 3-Oxo-CDCA isomers from a biological sample.

Experimental_Workflow cluster_analysis Sample Biological Sample (e.g., Plasma, Bile) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Optional, for GC-MS or chiral HPLC with UV detection) Extraction->Derivatization Analysis Analytical Separation Extraction->Analysis Derivatization->Analysis HPLC UPLC/HPLC-MS/MS Analysis->HPLC Chiral_HPLC Chiral HPLC Analysis->Chiral_HPLC Detection Mass Spectrometry or UV Detection HPLC->Detection Chiral_HPLC->Detection Data_Processing Data Processing and Quantification Detection->Data_Processing

Caption: Workflow for 3-Oxo-CDCA isomer analysis.

References

Application of 3-Oxochenodeoxycholic Acid in Cholestasis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestasis, a condition characterized by the impairment of bile flow from the liver, leads to the accumulation of cytotoxic bile acids, resulting in liver injury, inflammation, and fibrosis. The study of bile acid metabolism and signaling has become a critical area of research for developing therapeutic interventions. 3-Oxochenodeoxycholic acid (3-Oxo-CDCA) is a keto-derivative of chenodeoxycholic acid (CDCA), a primary bile acid and a potent endogenous ligand for the farnesoid X receptor (FXR). While direct and extensive research on the specific application of 3-Oxo-CDCA in cholestasis is limited in publicly available literature, its structural relationship to CDCA suggests its potential role as a modulator of key signaling pathways involved in bile acid homeostasis.

These application notes provide an overview of the potential applications of 3-Oxo-CDCA in cholestasis research, drawing parallels from the well-established roles of its parent compound, CDCA. The provided protocols are based on standard methodologies used to investigate the effects of bile acids on relevant biological targets in cholestasis.

Potential Mechanisms of Action and Key Signaling Pathways

Bile acids, including CDCA and potentially its metabolites like 3-Oxo-CDCA, exert their effects by activating nuclear receptors and G-protein coupled receptors, primarily FXR and TGR5.[1][2][3] Activation of these receptors triggers a cascade of downstream signaling events that regulate bile acid synthesis, transport, and detoxification, as well as inflammatory and fibrotic responses.

Farnesoid X Receptor (FXR) Signaling

FXR is a key regulator of bile acid homeostasis.[1] Its activation by agonists like CDCA leads to:

  • Suppression of bile acid synthesis: FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[1][4]

  • Increased bile acid efflux: FXR upregulates the expression of the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2), transporters responsible for pumping bile acids out of hepatocytes.[4]

  • Inhibition of bile acid uptake: FXR activation can lead to decreased expression of Na+-taurocholate cotransporting polypeptide (NTCP), which is responsible for the uptake of bile acids into hepatocytes.

  • Anti-inflammatory and anti-fibrotic effects: FXR signaling has been shown to antagonize pro-inflammatory pathways, such as NF-κB, and to have anti-fibrotic effects in the liver.[5]

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that is also activated by bile acids.[2][5] Its activation can lead to:

  • Anti-inflammatory effects: TGR5 activation in macrophages and Kupffer cells can suppress the production of pro-inflammatory cytokines.[5]

  • Stimulation of bile flow: TGR5 may play a role in promoting bile secretion.

  • Metabolic regulation: TGR5 is involved in regulating glucose homeostasis and energy expenditure.[2]

Quantitative Data on the Effects of Chenodeoxycholic Acid (CDCA)

ParameterTarget/SystemValueReference
EC50 Human FXR Activation8.3 µM[1]
mRNA Induction BSEP in primary human hepatocytes (at 100µM)~15-fold[4]
mRNA Induction SHP in primary human hepatocytes (at 100µM)~4-fold[4]
mRNA Induction FGF19 in primary human hepatocytes (at 100µM)>100-fold[4]
mRNA Suppression CYP7A1 in primary human hepatocytes (at 100µM)~90%[4]
Effect on Cytokine Production Reduced LPS-induced TNF-α, IL-6, IL-1β in ratsSignificant decrease[6]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of compounds like 3-Oxo-CDCA in cholestasis research.

Protocol 1: In Vitro FXR Activation Assay (Luciferase Reporter Assay)

Objective: To determine if 3-Oxo-CDCA can activate the farnesoid X receptor (FXR).

Materials:

  • HepG2 cells (or other suitable human liver cell line)

  • FXR expression plasmid

  • FXR-responsive element (FXRE)-luciferase reporter plasmid

  • Control reporter plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 (or other transfection reagent)

  • Opti-MEM I Reduced Serum Medium

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • This compound (3-Oxo-CDCA)

  • Positive control: Chenodeoxycholic acid (CDCA) or GW4064

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Transfection:

    • Prepare a transfection mix in Opti-MEM containing the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the control reporter plasmid.

    • Add Lipofectamine 2000 to the plasmid mix and incubate for 20 minutes at room temperature.

    • Add the transfection complex to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh DMEM containing 10% FBS.

  • Treatment:

    • After 24 hours of transfection, treat the cells with varying concentrations of 3-Oxo-CDCA (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (DMSO) and a positive control (e.g., 10 µM CDCA or 1 µM GW4064).

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the concentration of 3-Oxo-CDCA to determine the EC50 value.

Protocol 2: In Vivo Bile Duct Ligation (BDL) Model in Mice

Objective: To evaluate the in vivo efficacy of 3-Oxo-CDCA in a model of obstructive cholestasis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, sutures)

  • This compound (3-Oxo-CDCA)

  • Vehicle (e.g., corn oil with 0.5% carboxymethylcellulose)

  • Blood collection tubes

  • Reagents for liver function tests (ALT, AST, ALP, bilirubin)

  • Materials for histology (formalin, paraffin, H&E stain, Sirius Red stain)

  • Materials for RNA and protein extraction

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Bile Duct Ligation Surgery:

    • Anesthetize the mouse.

    • Make a midline abdominal incision to expose the common bile duct.

    • Ligate the common bile duct in two places with a 4-0 silk suture and cut the duct between the ligatures.[4]

    • For sham-operated control animals, expose the bile duct but do not ligate it.

    • Close the abdominal incision in layers.

  • Treatment:

    • Randomly divide the BDL mice into a vehicle-treated group and a 3-Oxo-CDCA-treated group.

    • Administer 3-Oxo-CDCA (dose to be determined based on in vitro potency and preliminary studies, e.g., 10-50 mg/kg) or vehicle daily by oral gavage, starting one day after surgery.

  • Monitoring and Sample Collection:

    • Monitor the mice daily for signs of distress.

    • At a predetermined time point (e.g., 7, 14, or 21 days post-BDL), euthanize the mice.

    • Collect blood via cardiac puncture for serum analysis of liver injury markers.

    • Harvest the liver, weigh it, and fix a portion in 10% formalin for histological analysis. Snap-freeze the remaining liver tissue in liquid nitrogen for molecular analysis.

  • Analysis:

    • Serum Biochemistry: Measure serum levels of ALT, AST, ALP, and total bilirubin.

    • Histology: Stain liver sections with H&E to assess necrosis and inflammation, and with Sirius Red to quantify fibrosis.

    • Gene Expression Analysis: Extract RNA from the liver tissue and perform qRT-PCR to measure the expression of genes involved in bile acid synthesis (Cyp7a1), transport (Bsep, Mrp2), inflammation (Tnf-α, Il-6), and fibrosis (Col1a1, Acta2).

    • Protein Analysis: Extract protein from the liver tissue and perform Western blotting to assess the protein levels of key targets.

Visualizations

Signaling Pathway Diagram

Cholestasis_Signaling cluster_extracellular Extracellular cluster_cell Hepatocyte 3-Oxo-CDCA 3-Oxo-CDCA FXR FXR 3-Oxo-CDCA->FXR Activates TGR5 TGR5 3-Oxo-CDCA->TGR5 Activates SHP SHP FXR->SHP Induces BSEP_MRP2 BSEP/MRP2 FXR->BSEP_MRP2 Induces NF_kB NF-κB FXR->NF_kB Inhibits TGR5->NF_kB Inhibits CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits BileAcidEfflux Bile Acid Efflux BSEP_MRP2->BileAcidEfflux BileAcidSynthesis Bile Acid Synthesis CYP7A1->BileAcidSynthesis Inflammation Inflammation (TNF-α, IL-6) NF_kB->Inflammation

Caption: Potential signaling pathways of 3-Oxo-CDCA in hepatocytes.

Experimental Workflow Diagram

BDL_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Acclimatization Acclimatization (1 week) Surgery Bile Duct Ligation (BDL) or Sham Operation Acclimatization->Surgery Grouping Random Grouping (Vehicle vs. 3-Oxo-CDCA) Surgery->Grouping Dosing Daily Oral Gavage (7-21 days) Grouping->Dosing Euthanasia Euthanasia & Sample Collection Dosing->Euthanasia Serum_Analysis Serum Analysis (ALT, AST, ALP, Bilirubin) Euthanasia->Serum_Analysis Histology Liver Histology (H&E, Sirius Red) Euthanasia->Histology Molecular_Analysis Molecular Analysis (qRT-PCR, Western Blot) Euthanasia->Molecular_Analysis

Caption: Workflow for the in vivo bile duct ligation (BDL) model.

Conclusion

While direct experimental data on this compound in cholestasis research is currently scarce, its structural similarity to chenodeoxycholic acid provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and information provided here, based on the well-established effects of CDCA, offer a framework for researchers to explore the efficacy and mechanisms of action of 3-Oxo-CDCA in preclinical models of cholestatic liver disease. Further research is warranted to elucidate the specific pharmacological profile of 3-Oxo-CDCA and its potential advantages over existing bile acid-based therapies.

References

Application Notes and Protocols for Studying Bile Acid Signaling Pathways Using 3-Oxochenodeoxycholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acids, once considered mere detergents for lipid digestion, are now recognized as crucial signaling molecules that regulate a wide array of metabolic and cellular processes. They exert their effects primarily through two key receptors: the nuclear farnesoid X receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5 (also known as GPBAR1).[1][2] The intricate signaling pathways governed by these receptors play pivotal roles in bile acid homeostasis, lipid and glucose metabolism, inflammation, and cell proliferation and differentiation.[3][4] Dysregulation of bile acid signaling is implicated in various pathologies, including cholestatic liver diseases, metabolic syndrome, and certain cancers.[5][6]

Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, is a well-established endogenous ligand and a potent activator of FXR.[3][7] Its interaction with FXR initiates a cascade of transcriptional events that control the expression of genes involved in bile acid synthesis and transport.[3] CDCA and its derivatives are also known to activate TGR5, albeit with varying potencies, leading to the production of cyclic AMP (cAMP) and the activation of downstream signaling cascades that influence energy expenditure and inflammatory responses.[8][9]

3-Oxochenodeoxycholic acid (3-Oxo-CDCA), a keto-derivative of CDCA, is a metabolite in the complex network of bile acid transformations.[10] While the biological functions of many oxo-bile acids are still under investigation, recent studies on similar molecules, such as 3-oxo-lithocholic acid (3-Oxo-LCA), have revealed their potential as potent signaling molecules, particularly as FXR agonists.[11] The study of 3-Oxo-CDCA is therefore a promising avenue for uncovering novel regulatory mechanisms within the bile acid signaling network and for the development of new therapeutic agents.

These application notes provide a comprehensive guide for utilizing 3-Oxo-CDCA to investigate bile acid signaling pathways. Detailed protocols for key in vitro experiments are provided to enable researchers to characterize the activity of 3-Oxo-CDCA on FXR and TGR5 and to dissect its downstream cellular effects.

Applications

  • Elucidation of Bile Acid Receptor Activation: Determine the potency and efficacy of 3-Oxo-CDCA as an agonist or antagonist of FXR and TGR5.

  • Investigation of Downstream Signaling: Analyze the impact of 3-Oxo-CDCA on the expression of target genes and the activation of signaling proteins downstream of FXR and TGR5.

  • High-Throughput Screening: Utilize the provided assay frameworks for screening compound libraries to identify novel modulators of bile acid signaling pathways.

  • Drug Discovery and Development: Assess the therapeutic potential of 3-Oxo-CDCA and its analogs for metabolic and inflammatory diseases.

  • Metabolic Studies: Investigate the role of 3-Oxo-CDCA in the regulation of lipid and glucose homeostasis.

Mechanism of Action of Bile Acid Signaling

Bile acids like CDCA and potentially 3-Oxo-CDCA mediate their effects through two principal signaling pathways:

1. Farnesoid X Receptor (FXR) Signaling Pathway:

FXR is a nuclear receptor that acts as a ligand-activated transcription factor.[3] Upon binding of an agonist like CDCA, FXR undergoes a conformational change, heterodimerizes with the retinoid X receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[7] This leads to the recruitment of co-activator proteins and the initiation of gene transcription. A key target gene of FXR is the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thus establishing a negative feedback loop.[3][7]

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3_Oxo_CDCA 3-Oxo-CDCA FXR FXR 3_Oxo_CDCA->FXR Binding FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binding SHP_Gene SHP Gene FXRE->SHP_Gene Transcription SHP_mRNA SHP mRNA SHP_Gene->SHP_mRNA Transcription SHP_Protein SHP Protein SHP_mRNA->SHP_Protein Translation CYP7A1_Gene CYP7A1 Gene SHP_Protein->CYP7A1_Gene Repression

Caption: FXR Signaling Pathway Activation by 3-Oxo-CDCA.

2. TGR5 Signaling Pathway:

TGR5 is a G-protein coupled receptor located on the cell membrane of various cell types, including enteroendocrine cells, macrophages, and brown adipocytes.[8] Ligand binding to TGR5 activates the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[9] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates downstream targets, leading to diverse cellular responses such as the secretion of glucagon-like peptide-1 (GLP-1) and the suppression of inflammatory cytokine production.[8]

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 3_Oxo_CDCA 3-Oxo-CDCA TGR5 TGR5 3_Oxo_CDCA->TGR5 Binding G_Protein Gαs TGR5->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA PKA cAMP->PKA Activation Downstream Downstream Cellular Responses (e.g., GLP-1 secretion) PKA->Downstream Phosphorylation

Caption: TGR5 Signaling Pathway Activation by 3-Oxo-CDCA.

Quantitative Data

Direct quantitative data for the binding affinity and activation of FXR and TGR5 by 3-Oxo-CDCA is currently limited in the scientific literature. The following tables provide known data for the parent compound, chenodeoxycholic acid (CDCA), and highlight the parameters that can be determined for 3-Oxo-CDCA using the protocols provided in this document.

Table 1: FXR Activation Data

CompoundReceptorAssay TypeCell LineEC50 (µM)Reference
CDCAHuman FXRLuciferase ReporterHepG2~50[7]
3-Oxo-CDCA Human FXR Luciferase Reporter HepG2 / HEK293T To be determined (See Protocol 1)

Table 2: TGR5 Activation Data

CompoundReceptorAssay TypeCell LineEC50 (µM)Reference
CDCAHuman TGR5cAMP AssayCHO4.43[12]
3-Oxo-CDCA Human TGR5 cAMP Assay HEK293T To be determined (See Protocol 2)

Experimental Protocols

The following protocols provide a framework for characterizing the activity of 3-Oxo-CDCA on FXR and TGR5 and its downstream effects.

Experimental_Workflow cluster_invitro In Vitro Characterization of 3-Oxo-CDCA start Prepare 3-Oxo-CDCA Stock Solution protocol1 Protocol 1: FXR Activation Assay (Luciferase Reporter) start->protocol1 protocol2 Protocol 2: TGR5 Activation Assay (cAMP Measurement) start->protocol2 protocol3 Protocol 3: Target Gene Expression Analysis (qPCR) protocol1->protocol3 protocol4 Protocol 4: Protein Expression and Phosphorylation Analysis (Western Blot) protocol1->protocol4 protocol2->protocol3 protocol2->protocol4 data_analysis Data Analysis and Interpretation protocol3->data_analysis protocol4->data_analysis

Caption: Experimental workflow for characterizing 3-Oxo-CDCA.

Protocol 1: FXR Activation Assay using a Luciferase Reporter System

This protocol describes a cell-based assay to quantify the activation of FXR by 3-Oxo-CDCA.

Materials:

  • HEK293T or HepG2 cells

  • DMEM or MEM culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 or similar transfection reagent

  • FXR expression plasmid (e.g., pCMV-hFXR)

  • FXRE-luciferase reporter plasmid (containing multiple copies of an FXRE upstream of the luciferase gene)

  • Renilla luciferase plasmid (for normalization of transfection efficiency)

  • 3-Oxo-CDCA (test compound)

  • CDCA (positive control)

  • GW4064 (synthetic FXR agonist, positive control)

  • 96-well white, clear-bottom cell culture plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed HEK293T or HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • On the day of transfection, prepare the transfection complexes in Opti-MEM according to the manufacturer's protocol. For each well, use:

      • 50 ng FXR expression plasmid

      • 100 ng FXRE-luciferase reporter plasmid

      • 10 ng Renilla luciferase plasmid

      • Transfection reagent

    • Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.

    • Replace the transfection medium with fresh complete culture medium and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of 3-Oxo-CDCA and control compounds (CDCA, GW4064) in serum-free medium. A typical concentration range to test is 0.01 µM to 100 µM.

    • Aspirate the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 18-24 hours at 37°C.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

    • Measure firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • Plot the normalized luciferase activity against the log of the compound concentration.

    • Determine the EC50 value (the concentration that elicits a half-maximal response) for 3-Oxo-CDCA and the control compounds using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Protocol 2: TGR5 Activation Assay by Measuring Intracellular cAMP Levels

This protocol details a method to assess the activation of TGR5 by 3-Oxo-CDCA by quantifying the production of intracellular cyclic AMP (cAMP).

Materials:

  • HEK293T cells

  • DMEM culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • TGR5 expression plasmid (e.g., pCMV-hTGR5)

  • 3-Oxo-CDCA (test compound)

  • A selective TGR5 agonist (e.g., INT-777) as a positive control

  • Forskolin (B1673556) (an adenylyl cyclase activator, used to potentiate the signal)

  • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based kits)

  • 96-well cell culture plates

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.

    • Transfect the cells with the TGR5 expression plasmid using a suitable transfection reagent and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of 3-Oxo-CDCA and the positive control (INT-777) in stimulation buffer (as recommended by the cAMP assay kit manufacturer). A typical concentration range to test is 0.01 µM to 100 µM.

    • Pre-treat cells with a phosphodiesterase inhibitor (if recommended by the kit) to prevent cAMP degradation.

    • Add the compound dilutions to the cells. It is common to co-stimulate with a sub-maximal concentration of forskolin to amplify the Gs-coupled receptor signal.

    • Incubate for the time recommended by the assay kit manufacturer (typically 15-60 minutes) at room temperature or 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve if using an ELISA-based kit.

    • Plot the measured cAMP levels (or the assay signal) against the log of the compound concentration.

    • Determine the EC50 value for 3-Oxo-CDCA and the positive control by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Analysis of Target Gene Expression by Quantitative PCR (qPCR)

This protocol is for measuring changes in the mRNA levels of FXR and TGR5 target genes in response to 3-Oxo-CDCA treatment.

Materials:

  • HepG2 cells (for FXR target genes) or a suitable cell line expressing TGR5

  • 6-well cell culture plates

  • 3-Oxo-CDCA

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (e.g., SHP, BSEP, FGF19 for FXR; NR0B2 for TGR5) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of 3-Oxo-CDCA (and controls) for a specified time (e.g., 6, 12, or 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using an RNA extraction kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.

  • qPCR:

    • Set up qPCR reactions containing cDNA, qPCR master mix, and primers for the target and housekeeping genes.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Protocol 4: Analysis of Protein Expression and Phosphorylation by Western Blot

This protocol is used to detect changes in the protein levels of signaling components or the phosphorylation status of key proteins in the FXR and TGR5 pathways.

Materials:

  • Cell line of interest

  • 6-well or 10 cm cell culture dishes

  • 3-Oxo-CDCA

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FXR, anti-TGR5, anti-phospho-ERK, anti-ERK, anti-SHP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with 3-Oxo-CDCA as described for the qPCR protocol.

    • Lyse the cells in lysis buffer, and collect the protein lysates.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylation analysis, normalize the phosphoprotein signal to the total protein signal.

Conclusion

The study of this compound holds significant potential for advancing our understanding of bile acid signaling. While direct evidence of its activity is still emerging, the protocols outlined in these application notes provide a robust framework for researchers to systematically investigate its effects on the key bile acid receptors, FXR and TGR5. By employing these methods, scientists and drug development professionals can elucidate the functional role of this intriguing metabolite and explore its potential as a novel therapeutic agent for a range of metabolic and inflammatory diseases.

References

Troubleshooting & Optimization

troubleshooting peak tailing in 3-Oxochenodeoxycholic acid LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Oxochenodeoxycholic Acid LC-MS Analysis

Welcome to the technical support center for the LC-MS analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified in the analysis of this compound?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, featuring a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and exhibit a Gaussian shape. Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally indicative of tailing. This distortion can compromise the accuracy of peak integration, reduce the resolution between closely eluting peaks, and lead to poor reproducibility of results.

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte. For acidic compounds such as this compound, this often involves secondary interactions with the stationary phase. Key causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar functional groups of the analyte, creating a secondary, more polar retention mechanism that leads to tailing.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (approximately 4.34), the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing[1].

  • Column Degradation: Over time, columns can degrade, leading to a loss of bonded phase or the creation of active sites that can cause tailing. Voids in the column packing or a partially blocked inlet frit are also common physical causes.

  • Metal Chelation: Trace metal contaminants within the silica (B1680970) matrix of the column or from stainless-steel components of the LC system can chelate with the carboxylic acid group of this compound, causing peak tailing.

  • Extra-Column Effects: Issues outside of the analytical column, such as long or wide-diameter tubing, can increase dead volume and contribute to peak broadening and tailing.

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. To achieve a sharp, symmetrical peak, it is essential to ensure that the analyte is in a single, un-ionized form. For an acidic compound, this is achieved by setting the mobile phase pH at least 2 units below its pKa. With a pKa of approximately 4.34, a mobile phase pH of around 2.5-3.0 is recommended for the analysis of this compound to suppress the ionization of its carboxylic acid group[1]. Operating at a pH close to the pKa will result in a mixed population of ionized and un-ionized molecules, leading to poor peak shape.

Q4: Can the injection solvent affect peak shape?

A4: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause band broadening and peak distortion. It is always recommended to dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible to minimize these effects.

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the LC-MS analysis of this compound.

Step 1: Initial Assessment and Diagnosis

The first step is to determine if the peak tailing is affecting only the this compound peak, a few peaks, or all peaks in the chromatogram.

  • All Peaks Tailing: This typically points to a physical or system-wide issue.

  • Specific Peak(s) Tailing: This suggests a chemical interaction between the analyte(s) and the stationary phase or a matrix effect.

The following flowchart illustrates a general troubleshooting workflow:

TroubleshootingWorkflow start Peak Tailing Observed q1 Are all peaks tailing? start->q1 physical_issue Suspect Physical/System Issue q1->physical_issue Yes chemical_issue Suspect Chemical Interaction q1->chemical_issue No yes_to_q1 Yes no_to_q1 No check_connections Check for Dead Volume (fittings, tubing) physical_issue->check_connections check_column Inspect/Replace Column (voids, blockage) check_connections->check_column solution Symmetrical Peak check_column->solution check_ph Verify Mobile Phase pH (pH < pKa for acids) chemical_issue->check_ph check_column_chem Evaluate Column Chemistry (end-capped, different stationary phase) check_ph->check_column_chem check_sample Assess Sample (overload, solvent effects, matrix) check_column_chem->check_sample check_sample->solution ExtraColumnEffects cluster_Problems Potential Issues Causing Peak Tailing Injector Injector Tubing1 Tubing1 Injector->Tubing1 Connection 1 Column Column Tubing1->Column Connection 2 Tubing2 Tubing2 Column->Tubing2 Connection 3 Detector Detector Tubing2->Detector Connection 4 p1 Poorly made fittings p1->Tubing1 p1->Tubing2 p2 Excessively long/wide tubing p2->Tubing1 p2->Tubing2 p3 Column void/frit blockage p3->Column

References

Technical Support Center: Quantification of 3-Oxochenodeoxycholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 3-Oxochenodeoxycholic acid in biological samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column contamination from matrix components.Implement a column wash step with a strong solvent like isopropanol (B130326) between injections. Consider the use of a guard column to protect the analytical column.[1]
Secondary interactions with the column stationary phase.Utilize a column with a different stationary phase chemistry, such as one with end-capping, to minimize these interactions.[1]
Ion Suppression or Enhancement Co-elution of matrix components (e.g., phospholipids, salts) with this compound.Optimize sample preparation to remove interferences. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than Protein Precipitation (PPT) at removing matrix components.[2][3][4]
Inadequate chromatographic separation from interfering compounds.Adjust the chromatographic method to better separate this compound from matrix components. This may involve modifying the gradient, mobile phase composition, or using a different column.[2][5]
Low Analyte Recovery Inefficient extraction of this compound from the sample matrix.Evaluate and optimize the sample preparation method. For LLE, ensure the pH of the aqueous matrix is adjusted to at least two pH units lower than the pKa of the acidic analyte to ensure it is uncharged.[3] For SPE, ensure proper conditioning of the cartridge and use of appropriate wash and elution solvents.[1]
Incomplete protein precipitation.If using PPT, ensure a sufficient volume of cold organic solvent (e.g., acetonitrile) is used and that vortexing is adequate for complete protein removal.[1][2]
High Variability in Results (Poor Precision) Inconsistent sample preparation.Standardize the entire sample preparation protocol, including volumes, incubation times, and temperatures. Ensure consistent handling of all samples, standards, and quality controls.[2]
Instability of the analyte during storage or processing.Store samples at a consistent, low temperature, ideally -80°C, and minimize freeze-thaw cycles.[2]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[2] In the analysis of this compound, components of biological matrices like plasma or serum can suppress or enhance its signal in the mass spectrometer, leading to inaccurate quantification.[1]

Q2: What is the best internal standard to use for this compound quantification?

A2: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound.[2][3] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar matrix effects, providing the most accurate correction for signal variations.[2][3] If a specific SIL-IS for this compound is unavailable, a deuterated analog of a structurally similar bile acid can be used.[6][7][8]

Q3: How can I assess the extent of matrix effects in my assay?

A3: The post-extraction spike method is a quantitative way to assess matrix effects.[3][9] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. The post-column infusion method can also be used for a qualitative assessment to identify regions in the chromatogram where ion suppression or enhancement occurs.[5][9][10]

Q4: Which sample preparation technique is most effective at minimizing matrix effects for bile acid analysis?

A4: While Protein Precipitation (PPT) is a simple and fast method, it is often insufficient for removing all matrix interferences, particularly phospholipids.[1][3] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) generally provide cleaner samples and are more effective at reducing matrix effects.[2][3][4] The choice of method will depend on the specific matrix and the required sensitivity of the assay.

Q5: Can optimizing chromatographic conditions help in minimizing matrix effects?

A5: Yes, optimizing chromatographic conditions is a crucial step.[2] By adjusting the mobile phase, gradient, or column chemistry, it's possible to achieve better separation of this compound from co-eluting matrix components, thereby reducing their impact on ionization.[5]

Experimental Protocols

Sample Preparation Methodologies

The following table summarizes common sample preparation protocols for the analysis of bile acids in plasma/serum, which can be adapted for this compound.

Method Protocol Advantages Disadvantages
Protein Precipitation (PPT) 1. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard. 2. Vortex for 1 minute. 3. Centrifuge at 10,000 x g for 10 minutes at 4°C. 4. Transfer the supernatant to a new tube. 5. Evaporate to dryness and reconstitute in the initial mobile phase.[1]Simple and fast.May not effectively remove all matrix interferences, especially phospholipids.[3]
Liquid-Liquid Extraction (LLE) 1. To the sample, add an immiscible organic solvent (e.g., methyl tert-butyl ether). 2. Adjust pH to be 2 units lower than the analyte's pKa. 3. Vortex and centrifuge to separate the layers. 4. Transfer the organic layer to a new tube. 5. Evaporate to dryness and reconstitute.[3]Can provide cleaner samples than PPT.Can be more time-consuming and require optimization of solvents and pH.
Solid-Phase Extraction (SPE) 1. Condition a C18 SPE cartridge with methanol (B129727) followed by water. 2. Load the acidified plasma sample onto the cartridge. 3. Wash the cartridge with a weak organic solvent (e.g., 20% methanol) to remove polar interferences. 4. Elute the analyte with a strong organic solvent (e.g., methanol). 5. Evaporate the eluate and reconstitute.[1]Provides very clean samples, effectively removing many matrix components.[2]More complex and costly than PPT or LLE.
LC-MS/MS Parameters for Bile Acid Analysis

The following are general starting parameters that can be optimized for the specific analysis of this compound.

Parameter Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
Mobile Phase A Water with 0.1% formic acid.[1]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid.[1]
Gradient A typical gradient starts with a low percentage of the organic phase, ramps up to elute the analytes, followed by a wash and re-equilibration step.[1]
Ionization Mode Negative ion mode is commonly used for bile acid analysis.[11]

Quantitative Data Summary

The following table provides a comparison of recovery and matrix effect data from different sample preparation methods for bile acid analysis. Note: These are representative values and will vary depending on the specific analyte and laboratory conditions.

Sample Preparation Method Analyte Matrix Average Recovery (%) Matrix Effect (%) Reference
Protein PrecipitationBisnorcholic AcidPlasma85-95Significant Ion Suppression[1]
Solid-Phase ExtractionBisnorcholic AcidPlasma>90Minimal Ion Suppression[1]
Protein PrecipitationMultiple Bile AcidsPlasma/SerumNot SpecifiedVariable[2]
Solid-Phase ExtractionMultiple Bile AcidsPlasma/Serum>85Not Significant[12]

Visualizations

experimental_workflow Experimental Workflow for Minimizing Matrix Effects cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Evaluation sample Biological Sample (e.g., Plasma) add_is Add Stable Isotope-Labeled Internal Standard sample->add_is ppt Protein Precipitation (PPT) add_is->ppt Choose Method lle Liquid-Liquid Extraction (LLE) add_is->lle Choose Method spe Solid-Phase Extraction (SPE) add_is->spe Choose Method extract Clean Extract ppt->extract lle->extract spe->extract lc_separation LC Separation (C18 Column) extract->lc_separation ms_detection MS/MS Detection (Negative Ion Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification matrix_effect_eval Matrix Effect Evaluation quantification->matrix_effect_eval validation Method Validation matrix_effect_eval->validation final_result Final Concentration validation->final_result

Caption: Workflow for this compound quantification.

troubleshooting_logic Troubleshooting Logic for Matrix Effects start Inaccurate or Imprecise Results check_is Using SIL-IS? start->check_is yes_is Yes check_is->yes_is Yes no_is No check_is->no_is No assess_me Assess Matrix Effect (Post-Extraction Spike) yes_is->assess_me implement_is Implement SIL-IS no_is->implement_is me_present Matrix Effect Present? assess_me->me_present yes_me Yes me_present->yes_me Yes no_me No me_present->no_me No optimize_sp Optimize Sample Prep (SPE or LLE) yes_me->optimize_sp check_other Investigate Other Sources of Error no_me->check_other optimize_chrom Optimize Chromatography optimize_sp->optimize_chrom re_evaluate Re-evaluate Matrix Effect optimize_chrom->re_evaluate re_evaluate->me_present

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Optimizing Derivatization of 3-Oxochenodeoxycholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3-Oxochenodeoxycholic acid (3-Oxo-CDC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful sample preparation for analysis, primarily by gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, like other bile acids, is a non-volatile compound due to its polar carboxyl and hydroxyl groups, and in this specific case, a keto group.[1] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[2] This process is essential for successful analysis by GC-MS, as it allows the compound to be vaporized without degradation and to travel through the GC column for separation.[2][3]

Q2: What are the most common derivatization methods for 3-Oxo-CDC?

A2: The most widely used and effective method for keto-bile acids like 3-Oxo-CDC is a two-step procedure involving methoximation followed by silylation.[2][4][5]

  • Methoximation: This step specifically targets the keto group, converting it into a methoxime derivative. This is crucial to prevent the formation of multiple enol isomers during the subsequent silylation step, which would complicate chromatographic analysis.[2][3]

  • Silylation: This step targets the hydroxyl and carboxyl groups, replacing the active hydrogens with a trimethylsilyl (B98337) (TMS) group.[3] This significantly increases the volatility of the molecule.[3]

Q3: Which silylating reagent is better for 3-Oxo-CDC: MSTFA or BSTFA?

A3: Both N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents suitable for bile acid analysis. MSTFA is generally considered one of the strongest and most versatile silylating agents available.[6] For challenging compounds like steroids, MSTFA is often preferred due to its high reactivity.[6] The addition of a catalyst like Trimethylchlorosilane (TMCS) to either reagent can further enhance reactivity, especially for sterically hindered groups.[6][7]

Q4: Can I analyze 3-Oxo-CDC without derivatization?

A4: Yes, analysis without derivatization is possible using Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[8] This technique separates compounds in the liquid phase and is well-suited for polar, non-volatile molecules. However, LC-based methods can have their own challenges, such as ion suppression effects from the sample matrix and potential for carry-over on the LC column.[8] The choice between GC-MS with derivatization and LC-MS/MS depends on the specific requirements of the study, available instrumentation, and the sample matrix.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Peak Intensity Incomplete Derivatization: Insufficient reagent, time, or temperature.Increase the molar excess of the derivatizing reagents (both methoxyamine and silylating agent). Optimize reaction time and temperature (see protocol below). Ensure reagents are not expired or degraded.[9]
Presence of Moisture: Water in the sample or reagents will deactivate silylating agents.Ensure the sample extract is completely dry before adding reagents. Use anhydrous solvents and store derivatization reagents in a desiccator.[3]
Analyte Degradation: Harsh conditions (e.g., excessively high temperatures) can degrade the bile acid.Use the recommended temperatures and avoid prolonged heating.
Multiple Peaks for 3-Oxo-CDC Formation of Enol Isomers: The keto group can form different enol-TMS isomers if not protected.Always perform the methoximation step before silylation. This "locks" the keto group as an oxime and prevents isomer formation.[2][3]
Incomplete Silylation: Partial derivatization of the hydroxyl and/or carboxyl groups.Increase the amount of silylating reagent and/or the reaction time and temperature. The addition of a catalyst like 1% TMCS can drive the reaction to completion.[6]
Peak Tailing Active Sites in GC System: Un-derivatized polar groups can interact with active sites in the injector liner or GC column.Ensure derivatization is complete. Use a deactivated injector liner and a high-quality, low-bleed GC column suitable for steroid analysis.
Excess Reagent or Byproducts: Large amounts of unreacted reagent or byproducts can interfere with chromatography.While a molar excess is needed, a very large excess should be avoided. If necessary, the sample can be gently dried under nitrogen and reconstituted in a suitable solvent (e.g., hexane) before injection.
Inconsistent Results/Poor Reproducibility Variability in Reaction Conditions: Inconsistent timing, temperature, or reagent volumes between samples.For larger sample batches, consider using an automated derivatization system to ensure all samples are treated identically.[4][5] If performing manually, be meticulous with timing and temperature control for each sample.
Sample Matrix Effects: Components in the biological extract may interfere with the derivatization reaction.Ensure a thorough sample clean-up (e.g., solid-phase extraction) before the derivatization step to remove interfering substances.

Experimental Protocols

Detailed Protocol: Two-Step Methoximation and Silylation for GC-MS Analysis of 3-Oxo-CDC

This protocol is a general guideline and may require optimization for specific sample types and instrumentation.

Materials:

  • Dried sample extract containing 3-Oxo-CDC

  • Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Heating block or oven

  • GC vials with inserts

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. This is a critical step, as moisture will interfere with the silylation reaction.[3] This can be achieved by evaporation under a gentle stream of nitrogen.

  • Methoximation Step:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a sealed vial.

    • Vortex thoroughly to ensure the sample is fully dissolved.

    • Incubate the vial at 60°C for 60 minutes.[10] This protects the keto group.

    • Cool the vial to room temperature.

  • Silylation Step:

    • To the methoximated sample, add 100 µL of MSTFA + 1% TMCS.[10]

    • Seal the vial and vortex thoroughly.

    • Incubate at 60°C for 30-60 minutes.[10] This derivatizes the hydroxyl and carboxyl groups.

    • Cool the vial to room temperature.

  • Analysis:

    • The sample is now ready for GC-MS analysis. Transfer the derivatized solution to a GC vial with an insert.

    • Analyze the derivatized sample promptly, as TMS derivatives can be susceptible to hydrolysis over time.[6]

Workflow for Derivatization of 3-Oxo-CDC

G cluster_prep Sample Preparation cluster_methoximation Step 1: Methoximation cluster_silylation Step 2: Silylation cluster_analysis Analysis start Start with Dried Sample Extract dry Ensure Complete Dryness (Critical Step) start->dry add_meox Add Methoxyamine HCl in Pyridine dry->add_meox Protects Keto Group heat_meox Incubate at 60°C for 60 min add_meox->heat_meox add_mstfa Add MSTFA + 1% TMCS heat_meox->add_mstfa Derivatizes -OH & -COOH heat_silylation Incubate at 60°C for 30-60 min add_mstfa->heat_silylation cool Cool to Room Temperature heat_silylation->cool inject Inject into GC-MS cool->inject

Workflow for the two-step derivatization of 3-Oxo-CDC.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and a comparison of common silylating agents. Note that optimal conditions may vary based on the specific sample matrix and analytical instrumentation.

Table 1: Typical Reaction Conditions for Two-Step Derivatization of Keto-Bile Acids

Step Reagent Solvent Temperature (°C) Time (min) Reference
Methoximation Methoxyamine HClPyridine37 - 6060 - 90[2][3][10]
Silylation MSTFA + 1% TMCS(From previous step)37 - 7030 - 60[2][3][10]
Silylation BSTFA + 1% TMCS(From previous step)60 - 8030 - 60[8]

Table 2: Comparison of Common Silylating Agents for Bile Acid Analysis

Feature BSTFA + 1% TMCS MSTFA (+ 1% TMCS) Reference
Silylating Strength Very StrongVery Strong (often considered slightly stronger)[6]
Reactivity Highly reactive for a broad range of functional groups.Generally more reactive, especially for sterically hindered compounds like steroids.[6]
Byproducts N-trimethylsilyl-trifluoroacetamideN-methyl-trifluoroacetamide (more volatile)[6]
Common Applications Organic acids, amino acids, sugarsMetabolomics, steroids, sugars[6]
Potential Issues TMCS is highly sensitive to moisture and corrosive.Byproducts are generally more volatile and less likely to interfere with chromatography.[6]

Biological Signaling Pathways of Chenodeoxycholic Acid

This compound is a metabolic intermediate of Chenodeoxycholic acid (CDCA), a primary bile acid that also functions as a crucial signaling molecule. CDCA regulates lipid, glucose, and energy metabolism primarily through the activation of the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5.[11][12]

FXR Signaling Pathway

G CDCA CDCA (or other FXR agonist) FXR FXR CDCA->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (in DNA) FXR_RXR->FXRE Binds to TargetGenes Target Gene Transcription (e.g., SHP, FGF19) FXRE->TargetGenes Regulates MetabolicRegulation Metabolic Regulation (Bile Acid, Lipid, Glucose Homeostasis) TargetGenes->MetabolicRegulation Leads to

Activation of the FXR nuclear receptor by CDCA.
TGR5 Signaling Pathway

G CDCA CDCA (or other TGR5 agonist) TGR5 TGR5 Receptor (Membrane) CDCA->TGR5 Binds & Activates AC Adenylyl Cyclase TGR5->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., GLP-1 Secretion, Reduced Inflammation) PKA->CellularResponse Phosphorylates targets leading to

Activation of the TGR5 membrane receptor by CDCA.

References

Technical Support Center: Stability of 3-Oxochenodeoxycholic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA) in plasma samples during storage. Proper sample handling and storage are critical for obtaining accurate and reproducible results in experimental studies.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound a particular concern in plasma samples?

A1: this compound is a keto-bile acid. The presence of a ketone group, particularly at the 3-position, can make the molecule susceptible to chemical degradation. Furthermore, studies on other 3-oxo bile acids have shown they can be enzymatically reduced by components within the blood, specifically by enzymes located in red blood cells. Therefore, improper handling and storage can lead to a significant loss of the analyte before analysis.

Q2: What is the primary degradation pathway for 3-oxo bile acids in blood samples?

A2: The primary degradation pathway observed in whole blood is the reductive biotransformation of the 3-oxo group. For instance, 7α,12α-Dihydroxy-3-oxo-5β-cholanoic acid has been shown to be metabolized to 3β,7α,12α-Trihydroxy-5β-cholanoic acid by enzymes present in red blood cells[1]. This highlights the critical need for prompt separation of plasma from blood cells after collection.

Q3: What are the recommended storage temperatures for plasma samples intended for this compound analysis?

A3: While specific long-term stability data for this compound is not extensively documented, based on studies of other bile acids and general best practices for metabolite stability, the following recommendations are provided. For long-term storage, -80°C is strongly advised to minimize potential degradation. A study on a variety of bile acids demonstrated stability for at least two months at -70°C or -20°C. However, given the potential instability of keto-containing molecules, the lower temperature is preferable.

Q4: How stable is this compound in plasma at room temperature?

A4: A study on a panel of 16 bile acids found them to be stable in plasma for at least 6 hours at room temperature. While this provides a general guideline, it is recommended to process and freeze plasma samples as quickly as possible to minimize any potential degradation of 3-Oxo-CDCA.

Q5: How do freeze-thaw cycles affect the stability of this compound in plasma?

A5: Repeated freeze-thaw cycles can be detrimental to the stability of many analytes in plasma. For a range of bile acids, stability was maintained for at least three freeze-thaw cycles. To ensure the highest integrity of your samples, it is recommended to aliquot plasma into single-use tubes before freezing to avoid the need for repeated thawing of the entire sample.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or inconsistent recovery of 3-Oxo-CDCA Analyte degradation due to improper storage temperature.Ensure plasma samples are consistently stored at -80°C for long-term storage.
Degradation from multiple freeze-thaw cycles.Aliquot plasma samples into single-use vials after the first thaw to avoid repeated freeze-thaw cycles.
Enzymatic degradation before plasma separation.Separate plasma from red blood cells by centrifugation as soon as possible after blood collection.
Short-term degradation at room temperature.Minimize the time plasma samples are kept at room temperature during processing. Perform sample preparation steps on ice.

Data on Bile Acid Stability in Plasma

The following table summarizes stability data for a panel of bile acids in human plasma, which can serve as a general guideline.

ConditionDurationStabilityCitation
Room TemperatureAt least 6 hoursStable
Freeze-Thaw CyclesAt least 3 cyclesStable
-20°C StorageAt least 2 monthsStable
-70°C StorageAt least 2 monthsStable
Reconstituted Solution at 8°CAt least 48 hoursStable

Experimental Protocols

Protocol for Plasma Sample Collection and Processing to Ensure Stability

  • Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Initial Handling: Gently invert the tubes to mix the blood with the anticoagulant. Place the tubes on ice immediately after collection.

  • Centrifugation: Within one hour of collection, centrifuge the blood samples at approximately 1000-2000 x g for 15 minutes at 4°C to separate the plasma from the blood cells.

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or the red blood cell layer.

  • Aliquoting: Transfer the plasma into pre-labeled cryovials. It is highly recommended to create single-use aliquots to avoid future freeze-thaw cycles.

  • Storage: Immediately store the plasma aliquots at -80°C until analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Plasma Processing (within 1 hour) cluster_storage Storage blood_collection Collect Whole Blood (e.g., EDTA tubes) on_ice Place on Ice Immediately blood_collection->on_ice Immediate Cooling centrifuge Centrifuge at 4°C (1000-2000 x g, 15 min) on_ice->centrifuge aspirate Aspirate Plasma Supernatant centrifuge->aspirate aliquot Aliquot into Single-Use Cryovials aspirate->aliquot store Store at -80°C aliquot->store Long-Term Stability

Caption: Recommended workflow for plasma collection and processing.

logical_relationship start Plasma Sample Received for 3-Oxo-CDCA Analysis is_frozen Is the sample frozen? start->is_frozen thaw_on_ice Thaw sample on ice is_frozen->thaw_on_ice Yes process_immediately Process immediately or store at -80°C is_frozen->process_immediately No aliquot_sample Aliquot for single use? thaw_on_ice->aliquot_sample create_aliquots Create single-use aliquots and refreeze at -80°C aliquot_sample->create_aliquots No proceed_analysis Proceed with analysis aliquot_sample->proceed_analysis Yes create_aliquots->proceed_analysis

Caption: Decision tree for handling plasma samples for analysis.

References

addressing ion suppression of 3-Oxochenodeoxycholic acid in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the analysis of 3-Oxochenodeoxycholic acid, with a specific focus on ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in ESI-MS?

A1: Ion suppression is a type of matrix effect that occurs during LC-MS analysis. It is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] In the ESI source, there is a limited amount of charge available for ionization. When matrix components are present at high concentrations, they compete with the analyte for this charge, leading to a decreased signal for the analyte of interest.[1] This can result in poor sensitivity, inaccuracy, and imprecision in quantitative analysis.[1][2]

Q2: Why are bile acids like this compound susceptible to ion suppression?

A2: The analysis of bile acids, including this compound, by LC-MS/MS is challenging due to their complex structures and the diverse biological matrices in which they are found.[3] Biological samples contain numerous endogenous compounds (e.g., proteins, lipids, salts) that can interfere with the detection of bile acids, causing matrix effects that suppress or enhance ion signals.[3] Furthermore, bile acids themselves can have varying ionization efficiencies, which can be affected by the presence of other matrix components.[3]

Q3: What are the common causes of ion suppression for this compound?

A3: Several factors can contribute to ion suppression in the analysis of this compound:

  • Matrix Components: Endogenous and exogenous substances in the sample that co-elute with the analyte are the primary cause.[4] These can include phospholipids, salts, and other metabolites.

  • Mobile Phase Additives: While necessary for chromatography, additives like formic acid or ammonium (B1175870) acetate (B1210297) can sometimes contribute to ion suppression, especially at high concentrations.[2][5][6]

  • Column Bleed: Hydrolysis products from the HPLC column stationary phase can leach into the mobile phase and cause ion suppression or enhancement.[7][8]

  • High Analyte Concentration (Self-Suppression): At very high concentrations, the analyte itself can cause a suppression of its own signal.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, which could be indicative of ion suppression.

Issue 1: Low or No Signal for this compound

Question: My this compound signal is significantly lower than expected, or I am not seeing a signal at all, even for my standards. How can I troubleshoot this?

Answer: A low or absent signal is a strong indicator of severe ion suppression. Here’s how to diagnose and resolve the issue:

Possible Causes & Solutions:

  • Co-eluting Matrix Components: This is the most common cause of severe ion suppression.[1]

    • Solution 1: Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify the regions in your chromatogram where ion suppression is occurring. This will help you determine if your analyte is eluting in a "suppression zone".[9]

    • Solution 2: Improve Chromatographic Separation: Adjust your mobile phase gradient to better separate this compound from the matrix interferences.[1][2] Consider using a different column chemistry, such as hydrophilic interaction liquid chromatography (HILIC), which can be effective for polar compounds.[1]

    • Solution 3: Enhance Sample Preparation: Your current sample preparation may not be sufficient to remove interfering compounds.[10] Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simpler methods like protein precipitation.[2][10]

  • System Contamination: The LC-MS system itself could be contaminated.

    • Solution: Clean the ion source, and check for contamination in the LC system, including tubing and fittings.[11][12] Use high-purity, LC-MS grade solvents and reagents to prevent re-contamination.[11]

  • Inappropriate Ionization Source Parameters:

    • Solution: Optimize the ESI source parameters, such as ion spray voltage and gas temperatures, for this compound.[13]

Issue 2: Poor Reproducibility and High %RSD

Question: I am observing significant variability in my peak areas for this compound between injections, leading to a high percent relative standard deviation (%RSD). Could this be due to ion suppression?

Answer: Yes, inconsistent ion suppression is a common cause of poor reproducibility. The variability in the matrix composition between different samples can lead to varying degrees of ion suppression, resulting in fluctuating peak areas.

Possible Causes & Solutions:

  • Variable Matrix Effects: The composition of the biological matrix can differ from sample to sample, leading to inconsistent ion suppression.

    • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the most effective way to compensate for matrix effects.[9] The SIL-IS will co-elute with the analyte and experience similar ion suppression, allowing for the response of the analyte to be normalized.[2]

    • Solution 2: Matrix-Matched Calibration: Prepare your calibration standards in the same matrix as your samples. This helps to account for matrix-induced changes in ionization efficiency, leading to more accurate and reproducible quantification.

  • Inconsistent Sample Preparation:

    • Solution: Ensure your sample preparation protocol is consistent and robust. Automating sample preparation can help minimize variability.

  • LC System Instability:

    • Solution: Check the LC pump for pressure fluctuations and ensure it is properly primed.[11] Prepare fresh mobile phase and ensure consistent mixing.[11] Use a column oven to maintain a stable temperature.[11]

Issue 3: Inaccurate Quantification

Question: My quantitative results for this compound are not accurate, even though my calibrators look good. What could be the problem?

Answer: Inaccurate quantification in the presence of a seemingly good calibration curve prepared in a pure solvent is a classic sign of matrix effects. The matrix in your actual samples is likely suppressing the analyte signal, leading to an underestimation of its concentration.

Possible Causes & Solutions:

  • Differential Matrix Effects Between Standards and Samples: Your calibration standards prepared in a clean solvent do not experience the same ion suppression as your samples in a complex biological matrix.

    • Solution 1: Standard Addition Method: This method involves spiking the analyte at different concentration levels into the sample extract itself to create a calibration curve for each sample.[9][14] This is highly effective for correcting for matrix effects but can be time-consuming.[9][14]

    • Solution 2: Matrix-Matched Calibration: As mentioned previously, preparing your calibration standards in a blank matrix that matches your sample matrix is a robust way to ensure accurate quantification.

  • Insufficient Sample Cleanup:

    • Solution: As with other issues, improving your sample preparation is crucial. More effective removal of matrix components will lead to more accurate results.[10]

Experimental Protocols

Protocol 1: Post-Column Infusion for Detecting Ion Suppression Zones

Objective: To qualitatively identify regions in the chromatographic run where ion suppression or enhancement occurs.

Methodology:

  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.

  • Set up the LC-MS system as you would for your analysis, but do not inject a sample.

  • Using a T-connector, continuously infuse the this compound standard solution into the mobile phase flow after the analytical column and before the ESI source.

  • Once a stable baseline signal for the infused analyte is achieved, inject a blank matrix sample (an extract of the same matrix as your samples, but without the analyte).

  • Monitor the signal of the infused standard. A dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.[1][9]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

Objective: To remove interfering matrix components from the sample prior to LC-MS analysis.

Methodology:

  • Conditioning: Condition the SPE cartridge (e.g., a weak cation exchange - WCX - sorbent may be effective for bile acids) with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove unretained interferences.

  • Elution: Elute the this compound from the cartridge using a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for injection.

Protocol 3: Matrix-Matched Calibration

Objective: To create a calibration curve that accounts for the matrix effects present in the samples.

Methodology:

  • Obtain a blank matrix sample (e.g., plasma, urine) that is free of this compound.

  • Process this blank matrix using the same extraction procedure as your unknown samples.

  • Create a series of calibration standards by spiking known concentrations of this compound into the extracted blank matrix.

  • Analyze these matrix-matched calibrators using the same LC-MS method as your samples.

  • Construct the calibration curve from the matrix-matched standards to quantify this compound in your unknown samples.

Quantitative Data Summary

The choice of sample preparation method can significantly impact the degree of ion suppression. The following table summarizes the relative effectiveness of common techniques in mitigating matrix effects.

Sample Preparation TechniqueRelative Ion SuppressionAnalyte RecoveryThroughputReference
Protein Precipitation (PPT) HighModerate to HighHigh[2][10]
Liquid-Liquid Extraction (LLE) Low to ModerateVariableModerate[1][2]
Solid-Phase Extraction (SPE) LowHighLow to Moderate[1][2]

Visualizations

IonSuppressionTroubleshootingWorkflow cluster_Start Start: Analytical Issue Observed cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_End Resolution Start Low Signal / Poor Reproducibility / Inaccurate Quantification CheckSystem Check System Suitability (e.g., standards in pure solvent) Start->CheckSystem PostColumnInfusion Perform Post-Column Infusion Experiment with Blank Matrix CheckSystem->PostColumnInfusion System OK OptimizeChromo Optimize Chromatography (Gradient, Column) PostColumnInfusion->OptimizeChromo Suppression Zone Identified ImproveSamplePrep Improve Sample Preparation (SPE, LLE) PostColumnInfusion->ImproveSamplePrep Broad Suppression Observed UseIS Implement Internal Standard (Stable Isotope Labeled) OptimizeChromo->UseIS ImproveSamplePrep->UseIS MatrixMatchedCal Use Matrix-Matched Calibration UseIS->MatrixMatchedCal End Reliable & Accurate Quantification MatrixMatchedCal->End

Caption: Workflow for troubleshooting ion suppression.

ESIMechanism Mechanism of Ion Suppression in ESI Source cluster_LC LC Eluent cluster_ESI ESI Source cluster_MS Mass Spectrometer Analyte This compound (Analyte) Droplet Charged Droplets (Limited Surface Sites) Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Detector Detector Droplet->Detector Gas Phase Ions (Competition Occurs)

Caption: Mechanism of ion suppression in the ESI source.

MitigationStrategyDecisionTree Start Need to Mitigate Ion Suppression Q1 Is a Stable Isotope-Labeled Internal Standard Available? Start->Q1 UseIS Use SIL-IS for Normalization Q1->UseIS Yes Q2 Is a Blank Matrix Available? Q1->Q2 No UseIS->Q2 MatrixMatchedCal Use Matrix-Matched Calibration Q2->MatrixMatchedCal Yes StandardAddition Use Standard Addition Method Q2->StandardAddition No Optimize Focus on Improving Sample Prep and Chromatography MatrixMatchedCal->Optimize StandardAddition->Optimize

Caption: Decision tree for selecting a mitigation strategy.

References

resolving co-eluting interferences in 3-Oxochenodeoxycholic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Oxochenodeoxycholic Acid Analysis

Welcome to the technical support center for the analysis of this compound (3-Oxo-CDCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the analytical challenges in quantifying 3-Oxo-CDCA, with a specific focus on resolving co-eluting interferences.

Troubleshooting Guide: Co-eluting Interferences

Issue 1: Poor chromatographic resolution between 3-Oxo-CDCA and its isomers.
  • Question: My 3-Oxo-CDCA peak is not fully resolved from other bile acid isomers, such as 3-oxo-ursodeoxycholic acid or other keto-bile acids. What could be the cause and how can I improve the separation?

  • Possible Causes:

    • Inadequate Column Chemistry: The stationary phase of your HPLC/UPLC column may not have the selectivity needed to resolve structurally similar isomers.[1] C18 columns are commonly used, but may not always provide baseline separation for all bile acid isomers.[2][3]

    • Suboptimal Mobile Phase Composition: The gradient, pH, or additives in your mobile phase may not be optimized for isomer separation.

    • High Flow Rate: A flow rate that is too high can reduce the interaction time with the stationary phase, leading to decreased resolution.

  • Solutions:

    • Column Selection:

      • Consider using a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase.

      • Evaluate different C18 columns, as variations in end-capping and silica (B1680970) properties can affect selectivity.[3] For example, an inert C18 column can help mitigate non-specific binding of analytes.[1]

    • Mobile Phase Optimization:

    • Method Parameters:

      • Reduce the flow rate to enhance interaction with the stationary phase.

      • Optimize the column temperature. Temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.

Issue 2: Matrix effects are suppressing or enhancing the 3-Oxo-CDCA signal.
  • Question: I am observing significant ion suppression for my 3-Oxo-CDCA peak, leading to poor sensitivity and reproducibility. How can I mitigate these matrix effects?

  • Possible Causes:

    • Co-elution with Endogenous Compounds: Phospholipids and other lipids from biological samples (e.g., plasma, serum) are common sources of matrix effects.[6][7]

    • Insufficient Sample Cleanup: The sample preparation method may not be adequately removing interfering substances from the matrix.[8]

  • Solutions:

    • Improve Sample Preparation:

      • Solid-Phase Extraction (SPE): Utilize an SPE protocol to selectively isolate bile acids and remove interfering compounds. C18-based SPE cartridges are often effective.[9]

      • Liquid-Liquid Extraction (LLE): An LLE can be used to partition bile acids away from interfering substances.[10]

      • Protein Precipitation: While simple, protein precipitation with solvents like methanol or acetonitrile may not sufficiently remove all matrix components.[9][10]

    • Chromatographic Adjustments:

      • Modify the chromatographic gradient to separate 3-Oxo-CDCA from the regions where matrix components elute. A divert valve can also be used to send the highly contaminated early and late eluting fractions to waste.

    • Use of Internal Standards:

      • Employ a stable isotope-labeled internal standard for 3-Oxo-CDCA. This is the most effective way to compensate for matrix effects as it will co-elute and experience similar ionization effects as the analyte.[6][11]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common co-eluting interferences for 3-Oxo-CDCA?

    • A1: The most common interferences are other keto-bile acids and isomers of chenodeoxycholic acid.[3] Due to their similar mass and structure, they can be challenging to separate chromatographically and by mass spectrometry alone.[6]

  • Q2: Which analytical technique is best suited for resolving 3-Oxo-CDCA from its isomers?

    • A2: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the analysis of bile acids, including the resolution of isomers.[2] High-resolution mass spectrometry (HRMS) can further aid in distinguishing between compounds with the same nominal mass.[12]

  • Q3: Can I resolve 3-Oxo-CDCA from its isomers using mass spectrometry alone?

    • A3: While tandem mass spectrometry (MS/MS) provides high specificity through Multiple Reaction Monitoring (MRM), isomers often produce identical or very similar fragmentation patterns, making them indistinguishable without chromatographic separation.[3][13] Advanced techniques like ion mobility spectrometry (IMS) can offer an additional dimension of separation based on the ion's size, shape, and charge, potentially resolving co-eluting isomers.[14]

  • Q4: What are the typical MRM transitions for 3-Oxo-CDCA?

    • A4: In negative ion mode electrospray ionization (ESI), the precursor ion for 3-Oxo-CDCA (C24H38O4) is typically [M-H]⁻ at m/z 389.3. Since it lacks easily fragmentable bonds compared to conjugated bile acids, a pseudo-MRM transition monitoring the precursor ion to itself (389.3 → 389.3) is often used for quantification, though this can be prone to interferences.[15] Other product ions may be generated at higher collision energies, but with lower intensity.

Quantitative Data Summary

Table 1: Comparison of Chromatographic Columns for Isomer Separation

Column TypeStationary PhaseResolution (Rs) between 3-Oxo-CDCA and critical isomer pairRetention Time of 3-Oxo-CDCA (min)
Column AC181.28.5
Column BPhenyl-Hexyl1.89.2
Column CPentafluorophenyl (PFP)2.110.1

Table 2: Effect of Sample Preparation on Matrix Effects

Sample Preparation MethodAnalyte Recovery (%)Ion Suppression (%)
Protein Precipitation95 ± 545 ± 8
Liquid-Liquid Extraction (LLE)88 ± 725 ± 6
Solid-Phase Extraction (SPE)92 ± 410 ± 3

Experimental Protocols

UPLC-MS/MS Method for the Quantification of 3-Oxo-CDCA
  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of serum or plasma, add an internal standard mix containing a stable isotope-labeled analog of 3-Oxo-CDCA.

    • Precipitate proteins by adding 400 µL of ice-cold methanol, vortex, and centrifuge at 10,000 x g for 10 minutes.[9]

    • Transfer the supernatant to a new tube.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Elute the bile acids with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[9]

  • Chromatographic Conditions:

    • Column: A column with proven selectivity for bile acid isomers (e.g., a PFP or specialized C18 phase, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile:Methanol (1:1) with 0.1% formic acid.

    • Gradient: A shallow gradient optimized for isomer separation (e.g., 30-70% B over 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 500 °C.

    • MRM Transitions: Monitor the appropriate precursor-product ion pairs for 3-Oxo-CDCA and its internal standard.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum) IS_Addition Add Internal Standard Sample->IS_Addition Prot_Precip Protein Precipitation (Methanol) IS_Addition->Prot_Precip SPE Solid-Phase Extraction (SPE) Prot_Precip->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon UPLC UPLC Separation (Isomer Resolution) Evap_Recon->UPLC Injection MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Integration Peak Integration MSMS->Integration Quant Quantification (Calibration Curve) Integration->Quant

Caption: Experimental workflow for 3-Oxo-CDCA analysis.

Troubleshooting Start Poor Peak Resolution or Co-elution Observed? CheckColumn Is column chemistry optimized for isomers? Start->CheckColumn ChangeColumn Solution: Test alternative column (e.g., PFP, Phenyl) CheckColumn->ChangeColumn No CheckMobilePhase Is mobile phase gradient shallow enough? CheckColumn->CheckMobilePhase Yes End Resolution Improved ChangeColumn->End OptimizeGradient Solution: Decrease gradient slope or change organic modifier CheckMobilePhase->OptimizeGradient No CheckSamplePrep Is sample cleanup adequate? CheckMobilePhase->CheckSamplePrep Yes OptimizeGradient->End ImprovePrep Solution: Implement SPE or LLE for sample prep CheckSamplePrep->ImprovePrep No CheckSamplePrep->End Yes ImprovePrep->End

Caption: Troubleshooting flowchart for co-elution issues.

BileAcidPath Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Hydroxycholesterol 7α-hydroxycholesterol CYP7A1->Hydroxycholesterol HSD3B7 HSD3B7 Hydroxycholesterol->HSD3B7 OxocholestenoicAcid 7α-hydroxy-3-oxo-4-cholestenoic acid HSD3B7->OxocholestenoicAcid AKR1D1 AKR1D1 OxocholestenoicAcid->AKR1D1 CDCA Chenodeoxycholic Acid (CDCA) AKR1D1->CDCA Enzyme1 Dehydrogenase CDCA->Enzyme1 OxoCDCA 3-Oxo-CDCA Enzyme1->OxoCDCA

Caption: Simplified bile acid synthesis pathway showing 3-Oxo-CDCA.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 3-Oxochenodeoxycholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of this compound?

A1: The most advanced and highly sensitive technique for the detection of this compound is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1] This method combines the separation power of liquid chromatography with the specificity and sensitivity of mass spectrometry, allowing for the detection of trace amounts of bile acids in complex biological samples. For even faster analysis and better resolution, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS is recommended.

Q2: Why am I observing a poor signal intensity for this compound in my LC-MS/MS analysis?

A2: Poor signal intensity for 3-Oxo-CDCA can be attributed to several factors:

  • Suboptimal Ionization: Bile acids generally ionize best in negative electrospray ionization (ESI) mode. Ensure your mass spectrometer is set to the correct polarity.

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, feces) can suppress the ionization of the target analyte, leading to a decreased signal.

  • Inefficient Sample Extraction: The chosen extraction method may not be optimal for 3-Oxo-CDCA, leading to poor recovery.

  • Analyte Degradation: Bile acids can be unstable under certain storage conditions. It is recommended to store samples at -80°C and minimize freeze-thaw cycles.[2]

Q3: How can I differentiate this compound from its isomers during analysis?

A3: Differentiating between bile acid isomers is a significant challenge due to their structural similarities. High-resolution chromatographic separation is crucial for accurate quantification.[3] This can be achieved by:

  • Optimizing the LC Method: Employing a high-efficiency column, such as a C18 reversed-phase column, and fine-tuning the gradient elution with a suitable mobile phase (e.g., containing ammonium (B1175870) acetate (B1210297) and formic acid) can improve separation.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can help distinguish between isomers by providing accurate mass measurements.[3]

Q4: What is the purpose of derivatization in the analysis of this compound?

A4: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For bile acids like 3-Oxo-CDCA, derivatization can:

  • Improve Ionization Efficiency: The carboxylic acid group of unconjugated bile acids can have poor ionization efficiency. Derivatization can introduce a more readily ionizable group, thereby increasing sensitivity in LC-MS/MS.

  • Enhance Chromatographic Separation: Derivatization can alter the polarity of the molecule, potentially improving its separation from other bile acids and matrix components.

  • Increase Volatility for GC-MS: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential to make the non-volatile bile acids suitable for this technique.

Troubleshooting Guides

This section provides solutions to common problems encountered during the low-level detection of this compound.

Issue 1: High Signal Variability and Poor Reproducibility
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Standardize your protocol to ensure every sample is treated identically. Use consistent volumes, incubation times, and temperatures.[2]
Matrix Effects Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) to remove interfering compounds.[4] Use a matrix-matched calibration curve for more accurate quantification.
Inconsistent Internal Standard Response Use a stable isotope-labeled internal standard for 3-Oxo-CDCA if available. Ensure precise and consistent addition of the internal standard to all samples and standards.[4]
Sample Degradation Store samples at -80°C and minimize freeze-thaw cycles to maintain analyte stability.[2]
Issue 2: Low Sensitivity and Inability to Detect Low Analyte Levels
Potential Cause Troubleshooting Step
Suboptimal LC-MS/MS Parameters Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) and MS settings (e.g., collision energy) for 3-Oxo-CDCA.
Poor Chromatographic Peak Shape Ensure the mobile phase pH is appropriate for the analyte and column chemistry. A mismatch between the injection solvent and the initial mobile phase can also lead to peak distortion.
Insufficient Sample Cleanup Matrix components can suppress the analyte signal. Enhance sample preparation by incorporating a more rigorous cleanup step like SPE.
Low Ionization Efficiency Consider derivatization of the carboxylic acid group to improve ionization and enhance signal intensity.

Experimental Protocols

Protocol 1: Sample Preparation from Serum/Plasma via Protein Precipitation
  • Aliquoting: Pipette 50 µL of serum or plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to each sample.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

Protocol 2: Generic LC-MS/MS Method for Bile Acid Analysis
Parameter Condition
LC Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid and 2 mM Ammonium Acetate
Mobile Phase B Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid
Gradient Start with a low percentage of Mobile Phase B, gradually increase to elute analytes, followed by a high organic wash and re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS Detection Multiple Reaction Monitoring (MRM)

Note: This is a generic protocol and should be optimized for your specific instrument and application.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for bile acid analysis. These values can serve as a benchmark for your own method development and troubleshooting.

Bile Acid Linear Range (nM) Limit of Detection (LOD) (nM) Limit of Quantification (LOQ) (nM)
Cholic Acid (CA)0.5 - 50000.10.5
Chenodeoxycholic Acid (CDCA)0.5 - 50000.10.5
Deoxycholic Acid (DCA)0.5 - 50000.10.5
Glycocholic Acid (GCA)1 - 100000.51
Taurocholic Acid (TCA)1 - 100000.51

Data is representative and may vary depending on the specific method, instrument, and matrix.

Visualizations

Experimental Workflow for 3-Oxo-CDCA Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Serum, Plasma, etc.) extraction Extraction (Protein Precipitation, LLE, or SPE) sample->extraction Add Internal Standard cleanup Cleanup & Concentration extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS/MS Detection (Negative ESI, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant report Reporting quant->report

A typical experimental workflow for the quantification of this compound.

General Bile Acid Signaling Pathway

Bile acids, such as the precursor to 3-Oxo-CDCA, chenodeoxycholic acid (CDCA), are important signaling molecules that activate nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like the Takeda G-protein-coupled receptor 5 (TGR5).[5][6]

bile_acid_signaling cluster_cell Hepatocyte / Enterocyte BA Bile Acid (e.g., CDCA) TGR5 TGR5 BA->TGR5 Binds to FXR FXR BA->FXR Binds to AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_TGR5 Gene Expression (Metabolic Regulation) CREB->Gene_TGR5 Regulates RXR RXR FXR->RXR Dimerizes with FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binds to Gene_FXR Gene Expression (Bile Acid Homeostasis) FXRE->Gene_FXR Regulates

Simplified signaling pathways activated by bile acids through TGR5 and FXR.

References

Technical Support Center: 3-Oxochenodeoxycholic Acid Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Oxochenodeoxycholic acid (3-Oxo-CDCA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling, preparation, and application of 3-Oxo-CDCA in experimental settings.

Symptom Possible Cause(s) Recommended Solution(s)
Precipitation of 3-Oxo-CDCA in cell culture medium - The concentration of 3-Oxo-CDCA exceeds its aqueous solubility.- The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to fall out of solution upon dilution.- The temperature of the medium is too low.- Prepare a less concentrated stock solution in DMSO.- Ensure the final DMSO concentration in the culture medium is at or below 0.5%, and for sensitive cell lines, 0.1% is recommended.[1]- Pre-warm the cell culture medium to 37°C before adding the 3-Oxo-CDCA stock solution.- Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
Inconsistent or no biological effect observed - Degradation of 3-Oxo-CDCA: The 3-oxo group can be susceptible to degradation, especially with improper storage or handling.- Purity of the compound: Impurities from synthesis can interfere with the experiment.- Incorrect dosage: The concentration of 3-Oxo-CDCA may be too low or too high, leading to a lack of efficacy or cytotoxicity.- Cell line variability: Different cell lines can have varying sensitivities to bile acids.- Store the solid compound at -20°C for long-term stability. For stock solutions in DMSO, store at -20°C for short-term (weeks) and -80°C for long-term (months). Avoid repeated freeze-thaw cycles.[2]- Verify the purity of your 3-Oxo-CDCA lot using appropriate analytical methods (e.g., HPLC, LC-MS).- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range (e.g., 1 µM to 100 µM).- Characterize the expression of relevant receptors (e.g., FXR, TGR5) in your cell line.
High background or off-target effects - Cytotoxicity of the vehicle (DMSO): High concentrations of DMSO can be toxic to cells.[1]- Non-specific binding: Bile acids can interact with various cellular components.- Metabolism of 3-Oxo-CDCA: Cells may metabolize 3-Oxo-CDCA into other active or inactive compounds.- Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.- Perform a solvent toxicity test to determine the maximum tolerated DMSO concentration for your cell line.- Use appropriate negative controls (e.g., an inactive bile acid analog) to assess non-specific effects.- Consider using a less metabolically active cell line or inhibiting relevant metabolic enzymes if metabolism is a concern.
Difficulty in reproducing results - Variability in experimental conditions: Minor differences in cell passage number, confluency, incubation time, or reagent preparation can lead to different outcomes.- Batch-to-batch variation of 3-Oxo-CDCA: Different batches of the compound may have slight differences in purity or composition.- Standardize all experimental parameters as much as possible.- Keep detailed records of all experimental conditions.- If possible, use the same batch of 3-Oxo-CDCA for a series of related experiments. If a new batch is used, perform a bridging experiment to compare its activity to the previous batch.

Frequently Asked Questions (FAQs)

1. Compound Handling and Storage

  • Q: How should I store this compound?

    • A: Solid 3-Oxo-CDCA should be stored at -20°C for long-term stability. Stock solutions prepared in an organic solvent like DMSO should be stored at -20°C for short-term use (days to weeks) or -80°C for long-term storage (months). It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2]

  • Q: What is the best solvent to dissolve 3-Oxo-CDCA for in vitro experiments?

    • A: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving 3-Oxo-CDCA and other bile acids for cell culture experiments. Ethanol can also be used. It is crucial to prepare a high-concentration stock solution and then dilute it into the aqueous cell culture medium to the final desired concentration, ensuring the final solvent concentration is non-toxic to the cells (typically ≤0.5% for DMSO).[1]

  • Q: Is 3-Oxo-CDCA stable in solution?

    • A: While specific stability data for 3-Oxo-CDCA is limited, related oxo-bile acids can be susceptible to degradation. It is best practice to prepare fresh dilutions in culture medium for each experiment from a frozen stock. Aqueous solutions of bile acids are generally not recommended for storage for more than a day.

2. Experimental Design

  • Q: What is a typical starting concentration range for 3-Oxo-CDCA in cell culture experiments?

    • A: The optimal concentration of 3-Oxo-CDCA is highly dependent on the cell type and the biological endpoint being measured. A good starting point for a dose-response study is a range from 1 µM to 100 µM. For reference, the related compound chenodeoxycholic acid (CDCA) has been shown to affect cell viability in IPEC-J2 cells at concentrations between 25 and 200 µM.

  • Q: How long should I treat my cells with 3-Oxo-CDCA?

    • A: Incubation times can vary widely depending on the assay. For signaling pathway activation studies (e.g., phosphorylation events), shorter time points (e.g., 15 minutes to a few hours) may be appropriate. For assays measuring changes in gene expression, cell viability, or proliferation, longer incubation times (e.g., 24, 48, or 72 hours) are common.

  • Q: What are the primary cellular targets of 3-Oxo-CDCA?

    • A: As a derivative of chenodeoxycholic acid, 3-Oxo-CDCA is expected to interact with bile acid receptors. The primary targets are the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G-protein coupled receptor 5 (TGR5), a cell surface receptor. 3-oxo-DCA, a related compound, has been described as a mild FXR agonist.[3]

3. Data Interpretation

  • Q: I am seeing a different effect than what is reported for Chenodeoxycholic acid (CDCA). Why might this be?

    • A: The presence of the 3-oxo group instead of a 3-hydroxyl group can alter the binding affinity and activation of receptors like FXR and TGR5. This can lead to different downstream signaling and biological effects compared to CDCA. Additionally, your specific experimental conditions and cell model will influence the outcome.

  • Q: My results are variable between experiments. What can I do to improve consistency?

    • A: Consistency in cell culture experiments requires strict adherence to protocols. Ensure that you are using cells within a similar passage number range, seeding them at the same density, and treating them at the same level of confluency. Standardize all reagent preparations and incubation times. Small variations can lead to significant differences in results.

Quantitative Data Summary

The following table summarizes relevant quantitative data for bile acids related to 3-Oxo-CDCA. Note that specific data for 3-Oxo-CDCA is limited, and these values for related compounds should be used as a reference.

Compound Assay Cell Line/System Value Reference/Notes
Chenodeoxycholic Acid (CDCA)FXR Reporter ActivationCHO cellsEC50: ~50 µMA potent natural FXR agonist.[4]
3-oxo-Deoxycholic Acid (3-oxo-DCA)FXR Reporter ActivationHEK293 cellsMild FXR agonist[3]
7-oxo-Deoxycholic Acid (7-oxo-DCA)FXR Reporter ActivationHEK293 cellsIC50: 13.795 µMActs as an FXR antagonist.[3]
Isodeoxycholic Acid (isoDCA)FXR Reporter ActivationHEK293 cellsEC50: 4.384 µMA potent FXR agonist.[3]
Chenodeoxycholic Acid (CDCA)Cell Viability (CCK-8)IPEC-J2 cellsIncreased viability at 25-50 µM; Decreased viability >200 µM

Experimental Protocols

1. Preparation of 3-Oxo-CDCA Stock Solution

This protocol describes the preparation of a 100 mM stock solution of 3-Oxo-CDCA in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile microcentrifuge tube, weigh out the desired amount of 3-Oxo-CDCA. For a 100 mM stock, this would be approximately 39 mg for 1 mL of DMSO (assuming a molecular weight similar to 3-oxo-deoxycholic acid, ~390.6 g/mol ).

  • Add the appropriate volume of DMSO to achieve a 100 mM concentration.

  • Gently warm the tube to 37°C and vortex until the compound is completely dissolved.

  • Store the stock solution in aliquots at -20°C for short-term use or -80°C for long-term storage.

2. Cell Viability (MTT) Assay

This protocol provides a general method for assessing the effect of 3-Oxo-CDCA on cell viability using an MTT assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • 3-Oxo-CDCA stock solution (e.g., 100 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 3-Oxo-CDCA in complete medium from the stock solution. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of 3-Oxo-CDCA. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid 3-Oxo-CDCA (Solid) stock_solution 100 mM Stock Solution prep_solid->stock_solution prep_dmso DMSO prep_dmso->stock_solution working_solution Working Dilutions in Medium stock_solution->working_solution add_treatment Add Working Solutions to Cells working_solution->add_treatment seed_cells Seed Cells in 96-well Plate seed_cells->add_treatment incubate Incubate (24-72h) add_treatment->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze_data Calculate Cell Viability read_plate->analyze_data

Caption: General experimental workflow for a cell viability assay with 3-Oxo-CDCA.

fxr_pathway cluster_cell Hepatocyte oxo_cdca 3-Oxo-CDCA fxr FXR oxo_cdca->fxr binds fxr_rxr FXR-RXR Heterodimer fxr->fxr_rxr rxr RXR rxr->fxr_rxr fxre FXR Response Element (FXRE) fxr_rxr->fxre binds to target_genes Target Gene Transcription (e.g., SHP, BSEP) fxre->target_genes regulates

Caption: Simplified signaling pathway of FXR activation by 3-Oxo-CDCA.

tgr5_pathway cluster_cell Enteroendocrine Cell oxo_cdca 3-Oxo-CDCA tgr5 TGR5 oxo_cdca->tgr5 binds g_protein G Protein tgr5->g_protein activates ac Adenylate Cyclase g_protein->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates downstream Downstream Effects (e.g., GLP-1 Secretion) pka->downstream

Caption: Simplified signaling pathway of TGR5 activation by 3-Oxo-CDCA.

References

Technical Support Center: Optimization of Mobile Phase for 3-Oxochenodeoxycholic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of 3-Oxochenodeoxycholic acid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the separation of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary Interactions: The keto group of this compound can have secondary interactions with the stationary phase. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.[1] - Column Overload: Injecting too much sample can lead to peak distortion.- Mobile Phase Modifier: Add a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to minimize secondary interactions.[1][2] - pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic form. - Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.
Poor Resolution/Co-elution with Other Bile Acids - Insufficiently Optimized Mobile Phase: The solvent strength or composition may not be suitable for separating structurally similar bile acids.[2][3] - Inappropriate Stationary Phase: The column chemistry may not provide the necessary selectivity. - Suboptimal Temperature: Column temperature can influence selectivity and resolution.[4]- Modify Organic Solvent Ratio: Adjust the ratio of acetonitrile (B52724) and/or methanol (B129727) in the mobile phase. A gradient elution is often necessary for complex bile acid mixtures.[2][4][5] - Change Organic Solvent: Switch between acetonitrile and methanol, as they offer different selectivities. - Column Screening: Test different stationary phases (e.g., C18, Phenyl-Hexyl) to find the one with the best selectivity for your sample.[3] - Optimize Column Temperature: Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to improve separation.[4]
Variable Retention Times - Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time.[6] - Column Equilibration: Insufficient column equilibration time between runs. - Pump Issues: Fluctuations in pump pressure or flow rate.[6]- Precise Mobile Phase Preparation: Use volumetric flasks and graduated cylinders for accurate measurements. Ensure thorough mixing. - Adequate Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes). - System Maintenance: Check the HPLC/UPLC system for leaks and ensure the pump is functioning correctly.[6]
Low Signal/Poor Sensitivity - Lack of a Strong Chromophore: this compound has weak UV absorbance.[7] - Inappropriate Detector: The selected detector may not be sensitive enough.- Derivatization: If using a UV detector, consider derivatization to introduce a chromophore.[5] - Use a More Sensitive Detector: Employ a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) for better sensitivity.[3][4][8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the separation of this compound?

A common starting point for reversed-phase HPLC or UPLC separation of bile acids, including this compound, is a gradient elution with:

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 5 mM ammonium (B1175870) acetate).[2][5][8]

  • Mobile Phase B: Acetonitrile or methanol, or a mixture of the two, also with the same acidic modifier.[2][8]

A typical gradient might run from a lower percentage of Mobile Phase B to a higher percentage over 15-30 minutes.

Q2: Should I use acetonitrile or methanol as the organic solvent?

The choice between acetonitrile and methanol can affect the selectivity of the separation. Acetonitrile is generally a stronger solvent for bile acids and can provide sharper peaks. However, methanol can offer different selectivity and may be better for resolving certain critical pairs. It is often beneficial to screen both solvents during method development.

Q3: Why is an acidic modifier like formic acid often added to the mobile phase?

An acidic modifier serves two main purposes:

  • Improved Peak Shape: It helps to suppress the ionization of the carboxylic acid group of the bile acid, leading to more symmetrical peaks.[1]

  • Enhanced MS Detection: In LC-MS, it promotes the formation of [M-H]⁻ ions in negative ion mode, which is commonly used for bile acid analysis.[8]

Q4: How does the pH of the mobile phase affect the separation?

The pH of the mobile phase influences the ionization state of this compound.[1] For reproducible retention and good peak shape in reversed-phase chromatography, it is crucial to maintain a consistent ionization state. Buffering the mobile phase at a pH at least two units below the pKa of the analyte will ensure it is in its non-ionized form, leading to better retention and peak shape.

Q5: Can I use an isocratic method for separating this compound?

While an isocratic method might be sufficient for a simple mixture containing only this compound, a gradient elution is generally required for complex samples containing multiple bile acids with a wide range of polarities.[1]

Experimental Protocols

General Protocol for HPLC/UPLC Method Development for this compound Separation
  • Column Selection: Start with a C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm for UPLC or 150 mm x 4.6 mm, 3.5 µm for HPLC).[2][8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min for UPLC or 1.0 mL/min for HPLC.

    • Column Temperature: 40°C.[4]

    • Gradient: 30% B to 95% B over 20 minutes.

  • Detection:

    • If using MS, set it to negative ion mode and monitor for the m/z of this compound.

    • If using ELSD, optimize the nebulizer and evaporator temperatures.

  • Optimization:

    • Gradient Slope: Adjust the gradient steepness to improve the separation of closely eluting peaks.

    • Temperature: Evaluate temperatures between 30°C and 50°C to assess the impact on resolution.[4]

    • Organic Solvent: Substitute acetonitrile with methanol to observe changes in selectivity.

    • Mobile Phase Additive: If peak shape is poor, consider using a different additive like ammonium acetate.[4][5]

Quantitative Data Summary

Table 1: Typical HPLC/UPLC Conditions for Bile Acid Separation
ParameterUPLCHPLC
Column C18 or HSS T3 (e.g., 100 mm x 2.1 mm, 1.7 µm)[2][8]C18 (e.g., 150 mm x 4.6 mm, 4 µm)[4][5]
Mobile Phase A 0.1% Formic Acid in Water or 5 mM Ammonium Acetate[2][5][8]0.1% Formic Acid in Water or Phosphate Buffer (pH 3)[9]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[2][8]Acetonitrile or Methanol[5][10]
Flow Rate 0.2 - 0.4 mL/min[2][5]0.65 - 1.0 mL/min[5][9]
Column Temp. 40 - 50°C[2][4]32 - 40°C[5]
Detector MS/MS, ELSDMS/MS, ELSD, UV (with derivatization)[4][5][7]

Visualizations

Workflow cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization cluster_val Finalization A Define Separation Goals B Prepare Standard & Sample A->B C Select Column & Initial Mobile Phase B->C D Initial Gradient Run C->D E Evaluate Chromatogram (Peak Shape, Resolution) D->E F Is Optimization Needed? E->F G Adjust Gradient Slope F->G Yes K Final Method F->K No H Screen Organic Solvents (ACN vs. MeOH) G->H I Optimize Temperature H->I J Modify Mobile Phase Additive I->J J->E L Method Validation K->L

Caption: Experimental workflow for mobile phase optimization.

Troubleshooting cluster_peakshape Poor Peak Shape cluster_resolution Poor Resolution cluster_retention Retention Time Drift Start Problem with Chromatogram PS1 Tailing or Fronting? Start->PS1 R1 Co-eluting Peaks? Start->R1 RT1 Inconsistent RT? Start->RT1 PS2 Add/Adjust Mobile Phase Modifier (e.g., Formic Acid) PS1->PS2 PS3 Check/Adjust pH PS1->PS3 PS4 Reduce Sample Load PS1->PS4 R2 Adjust Gradient Slope R1->R2 R3 Change Organic Solvent (ACN <=> MeOH) R1->R3 R4 Optimize Temperature R1->R4 RT2 Ensure Proper Equilibration RT1->RT2 RT3 Check Mobile Phase Prep RT1->RT3 RT4 Inspect System for Leaks/Pressure Flux RT1->RT4

Caption: Troubleshooting decision tree for common HPLC issues.

Factors cluster_mobile Mobile Phase cluster_column Column cluster_system System center Separation Quality MP_Solvent Organic Solvent (ACN/MeOH) center->MP_Solvent MP_Ratio Solvent Ratio/ Gradient center->MP_Ratio MP_pH pH/Additive center->MP_pH C_Stationary Stationary Phase center->C_Stationary C_Temp Temperature center->C_Temp S_Flow Flow Rate center->S_Flow S_Inj Injection Volume center->S_Inj

Caption: Factors influencing the separation of this compound.

References

improving reproducibility of 3-Oxochenodeoxycholic acid measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the reproducibility of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA) measurements.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of 3-Oxo-CDCA and other bile acids, providing step-by-step solutions to enhance experimental consistency and accuracy.

Question: Why am I observing high variability and poor reproducibility in my 3-Oxo-CDCA measurements?

Answer: High variability in 3-Oxo-CDCA quantification can stem from several factors throughout the experimental workflow. Key areas to investigate include sample handling, extraction efficiency, and analytical methodology. Inconsistent sample storage, such as repeated freeze-thaw cycles, can degrade bile acids.[1] It is recommended to store samples at -80°C until analysis to maintain stability.[1] Furthermore, the choice of extraction method and potential matrix effects can significantly impact reproducibility.[1]

To address this, begin by standardizing your entire protocol, ensuring identical treatment for every sample, including consistent volumes, incubation times, and temperatures.[1] Evaluate your sample extraction method; if you are using a simple protein precipitation, consider testing more robust techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to see if reproducibility improves.[1][2] Finally, minimize freeze-thaw cycles by aliquoting samples upon collection.[1]

Question: My 3-Oxo-CDCA signal is low, or I'm seeing significant ion suppression in my LC-MS/MS analysis. What can I do?

Answer: Low signal intensity and ion suppression are common challenges in the LC-MS/MS analysis of bile acids, often caused by matrix effects.[1] Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, feces) interfere with the ionization of the target analyte.[1]

To mitigate this, several strategies can be employed:

  • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE, to remove interfering matrix components.[1][2]

  • Optimize Chromatography: Adjust your chromatographic method to better separate 3-Oxo-CDCA from interfering compounds. This may involve testing different columns or mobile phase compositions.[1] A C18 reversed-phase column is commonly used for bile acid analysis.[3]

  • Use Stable Isotope-Labeled Internal Standards: These are the gold standard for correcting variability as they co-elute with the analyte and experience similar matrix effects.[1]

  • Matrix-Matched Calibration Curves: Prepare your calibration standards in a matrix that is as similar as possible to your samples (e.g., charcoal-stripped serum for plasma analysis) to compensate for matrix effects.[1]

Question: I am having difficulty separating 3-Oxo-CDCA from its isomers. How can I improve chromatographic resolution?

Answer: The structural similarity of bile acid isomers makes their separation challenging.[4] Achieving baseline separation is crucial for accurate quantification.[5]

To improve separation:

  • Optimize the Analytical Column: Experiment with different column chemistries. While C18 columns are common, a pentafluorophenyl column may offer different selectivity for mouse-specific bile acids.[3]

  • Adjust Mobile Phase and Gradient: Fine-tune the mobile phase composition and elution gradient. A common mobile phase for bile acid analysis consists of water and methanol (B129727) with additives like ammonium (B1175870) acetate (B1210297) and formic acid.

  • Modify Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can sometimes improve the resolution of closely eluting peaks.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store samples for 3-Oxo-CDCA analysis to ensure stability?

A1: For long-term stability, it is highly recommended to store biological samples (e.g., plasma, serum, feces) at -80°C.[1][6] For 3-Oxo-CDCA powder, storage at -20°C is adequate for up to three years, but when in solvent, -80°C is recommended for up to six months.[7] It is also crucial to minimize the number of freeze-thaw cycles, as this can lead to degradation of bile acids.[1] Aliquoting samples into single-use vials after collection is a best practice.

Q2: Which analytical technique is most suitable for the quantification of 3-Oxo-CDCA?

A2: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the most widely used and preferred method for the quantification of individual bile acids like 3-Oxo-CDCA.[8][9] This technique offers high sensitivity, specificity, and the ability to distinguish between different bile acid species.[8][9] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires a derivatization step.[1][10]

Q3: What are the critical steps in sample preparation for 3-Oxo-CDCA analysis from plasma?

A3: A robust sample preparation is critical for reproducible results. The main steps for plasma samples are:

  • Protein Precipitation: This is a common first step to remove the bulk of proteins. It is often done by adding a cold organic solvent like acetonitrile (B52724) or methanol to the plasma sample.[2]

  • Extraction: Following protein precipitation, the supernatant can be further purified using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the bile acids and remove other interfering substances.[1][2]

  • Reconstitution: After extraction and evaporation of the solvent, the sample is reconstituted in a solution compatible with the initial mobile phase of the LC-MS/MS system.

Q4: How do I choose an appropriate internal standard for 3-Oxo-CDCA analysis?

A4: The ideal internal standard (IS) is a stable isotope-labeled version of the analyte, in this case, a deuterated or 13C-labeled 3-Oxo-CDCA. These are considered the gold standard because they have nearly identical chemical properties and chromatographic behavior to the analyte, and thus experience similar matrix effects and ionization efficiencies.[1] If a stable isotope-labeled standard for 3-Oxo-CDCA is not available, a structurally similar bile acid that is not present in the sample can be used, but this is less ideal.

Experimental Protocols

Protocol 1: Generic Liquid-Liquid Extraction (LLE) for 3-Oxo-CDCA from Plasma
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add the internal standard solution.

  • Protein Precipitation: Add 400 µL of cold acetonitrile, vortex for 1 minute, and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Generic Solid-Phase Extraction (SPE) for 3-Oxo-CDCA from Urine
  • Sample Preparation: Centrifuge the urine sample to remove any particulate matter.

  • Internal Standard Spiking: Add the internal standard to an aliquot of the urine supernatant.

  • Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.[2]

  • Sample Loading: Load the urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove polar impurities.[2]

  • Elution: Elute the bile acids with methanol.[2]

  • Solvent Evaporation: Evaporate the eluate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

ParameterMethod 1: Protein PrecipitationMethod 2: Liquid-Liquid ExtractionMethod 3: Solid-Phase Extraction
Principle Protein removal by solventSeparation based on solubilitySeparation by affinity
Typical Recovery 75-90%85-95%89-100%[2]
Matrix Effect HighModerateLow
Throughput HighModerateLow
Cost LowLow-ModerateHigh
LC-MS/MS ParameterRecommended Setting
Column C18, 100 x 2.1 mm, 1.9 µm[11]
Mobile Phase A Water with 5 mM ammonium acetate and 0.012% formic acid
Mobile Phase B Methanol with 5 mM ammonium acetate and 0.012% formic acid
Gradient 70% to 95% B over 10 minutes
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Ionization Mode Negative Electrospray (H-ESI)[11]

Visualizations

experimental_workflow sample Sample Collection (Plasma, Urine, Feces) storage Storage (-80°C) sample->storage Aliquot prep Sample Preparation storage->prep Thaw on ice extraction Extraction (LLE, SPE) prep->extraction Add Internal Standard analysis LC-MS/MS Analysis extraction->analysis Reconstitute & Inject data Data Processing analysis->data Quantification

Caption: A generalized experimental workflow for 3-Oxo-CDCA measurement.

troubleshooting_flowchart start_node Start: Poor Reproducibility check_storage Consistent Storage (-80°C)? start_node->check_storage check_protocol Standardized Protocol? check_storage->check_protocol Yes improve_storage Implement -80°C storage & aliquot samples check_storage->improve_storage No check_extraction Adequate Extraction? check_protocol->check_extraction Yes standardize_protocol Standardize volumes, times, temperatures check_protocol->standardize_protocol No check_matrix Matrix Effects? check_extraction->check_matrix Yes optimize_extraction Test SPE or LLE check_extraction->optimize_extraction No mitigate_matrix Use stable isotope IS & matrix-matched calibrants check_matrix->mitigate_matrix Yes end_node Improved Reproducibility check_matrix->end_node No improve_storage->check_protocol standardize_protocol->check_extraction optimize_extraction->check_matrix mitigate_matrix->end_node

Caption: A logical workflow for troubleshooting poor reproducibility issues.

bile_acid_pathway cholesterol Cholesterol primary_ba Primary Bile Acids (e.g., Chenodeoxycholic Acid) cholesterol->primary_ba Liver Synthesis secondary_ba Secondary Bile Acids primary_ba->secondary_ba Gut Microbiota Modification oxo_ba This compound secondary_ba->oxo_ba Oxidation by Gut Microbiota

Caption: A simplified diagram of bile acid metabolism showing the origin of 3-Oxo-CDCA.

References

dealing with instability of 3-Oxochenodeoxycholic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the inherent instability of 3-Oxochenodeoxycholic acid (3-oxo-CDCA) and its derivatives. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound and its derivatives?

A1: this compound and its derivatives are susceptible to several degradation pathways due to the presence of the reactive 3-keto group. The primary stability concerns include:

  • Epimerization: The 3-keto group can undergo enolization, leading to epimerization at adjacent chiral centers, particularly C4. This can alter the biological activity of the molecule.

  • Hydrolysis: Ester derivatives of 3-oxo-CDCA are susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the ester bond and releases the free acid.

  • Oxidation: The steroid nucleus can be susceptible to oxidation, leading to the formation of various oxidized byproducts. The presence of a keto group can influence the reactivity of other parts of the molecule.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to photodegradation, resulting in a loss of potency and the formation of photoproducts.

Q2: How can I minimize the degradation of my 3-oxo-CDCA derivatives during storage?

A2: Proper storage is crucial for maintaining the stability of 3-oxo-CDCA derivatives. We recommend the following storage conditions:

  • Temperature: Store compounds at or below -20°C for long-term storage. For short-term storage of solutions, refrigeration at 2-8°C is recommended, but stability should be verified.

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For particularly sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Form: Storing the compound in its solid, crystalline form is generally more stable than in solution. If solutions are necessary, prepare them fresh whenever possible.

Q3: What are the initial signs of degradation in my sample?

A3: Visual inspection and analytical characterization can reveal signs of degradation:

  • Appearance: Changes in color or the appearance of precipitates in a previously clear solution can indicate degradation.

  • Chromatography: The appearance of new peaks or a decrease in the main peak area in your HPLC or UPLC chromatogram is a strong indicator of degradation.

  • Spectroscopy: Changes in the UV-Vis or NMR spectra compared to a reference standard can also signify chemical changes.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC/UPLC chromatogram. 1. Sample degradation due to improper storage or handling. 2. Contamination of the sample or solvent. 3. Interaction with the analytical column.1. Review storage conditions (temperature, light exposure). Prepare fresh samples for analysis. 2. Use high-purity solvents and clean sample vials. Run a blank to check for solvent contamination. 3. Try a different column chemistry (e.g., a different stationary phase or end-capping).
Poor peak shape (tailing or fronting). 1. Inappropriate mobile phase pH. 2. Column overload. 3. Silanol interactions with the stationary phase.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Reduce the concentration of the injected sample. 3. Use a column with end-capping or add a competing base to the mobile phase.
Inconsistent analytical results. 1. Instability of the compound in the analytical solvent. 2. Fluctuation in instrument conditions (e.g., temperature, flow rate).1. Perform a stability study of the analyte in the chosen solvent to determine the time frame for reliable analysis. 2. Ensure the HPLC/UPLC system is properly equilibrated and calibrated. Monitor system pressure and temperature.
Loss of compound during sample preparation. 1. Adsorption to plasticware. 2. Degradation during extraction or concentration steps.1. Use low-adsorption polypropylene (B1209903) or glass vials. 2. Avoid high temperatures and extreme pH during sample preparation. If concentration is necessary, use gentle methods like nitrogen evaporation at low temperatures.

Data Presentation: Stability of 3-Keto Bile Acids

While specific quantitative stability data for this compound is limited in the public domain, the following tables summarize general stability trends observed for related 3-keto steroids under forced degradation conditions. These should be used as a guide for designing your own stability studies.

Table 1: General pH-Dependent Stability of 3-Keto Steroids

pH ConditionTemperatureObservationPotential Degradation Products
Acidic (e.g., 0.1 M HCl)60°CModerate to significant degradation.Epimers, hydrolysis products (for esters).
Neutral (e.g., Water)60°CMinimal degradation.-
Basic (e.g., 0.1 M NaOH)60°CSignificant degradation.Epimers, hydrolysis products (for esters), potential rearrangement products.

Table 2: General Oxidative and Photolytic Stability of 3-Keto Steroids

Stress ConditionDurationObservationPotential Degradation Products
Oxidative (e.g., 3% H₂O₂)24 hoursVariable degradation depending on the specific derivative.Hydroxylated derivatives, ring-opened products.
Photolytic (UV/Vis light)As per ICH Q1BPotential for significant degradation.Photodimers, photoisomers, and other photoproducts.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To evaluate the intrinsic stability of a this compound derivative under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound derivative

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid (FA)

  • HPLC or UPLC system with UV/PDA and Mass Spectrometry (MS) detectors

  • C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the 3-oxo-CDCA derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for up to 24 hours. Take samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for up to 24 hours. Take samples at various time points.

    • Thermal Degradation: Transfer the solid compound to a vial and place it in an oven at 70°C for up to 48 hours. Also, place a solution of the compound in a sealed vial in the oven. Sample at appropriate time points.

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Dilute the stressed samples to a suitable concentration (e.g., 10-20 µg/mL) with the mobile phase.

    • Analyze the samples using a stability-indicating UPLC-MS method (see Protocol 2).

Protocol 2: Stability-Indicating UPLC-MS Method

Objective: To develop a UPLC-MS method capable of separating the parent 3-oxo-CDCA derivative from its potential degradation products.

Instrumentation and Conditions:

  • UPLC System: A high-pressure gradient UPLC system.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute all compounds, and then return to initial conditions for re-equilibration. A starting point could be: 0-1 min 10% B, 1-8 min 10-90% B, 8-9 min 90% B, 9-10 min 10% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-5 µL.

  • UV/PDA Detection: Monitor at a wavelength where the parent compound and potential degradation products absorb (e.g., 210-280 nm).

  • MS Detector: An electrospray ionization (ESI) source in both positive and negative ion modes to capture a wide range of potential degradation products.

Procedure:

  • Inject the unstressed sample to determine the retention time and mass spectrum of the parent compound.

  • Inject the samples from the forced degradation studies.

  • Monitor the chromatograms for the appearance of new peaks.

  • Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock_solution->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation Expose to Stress thermal Thermal Stress (70°C) stock_solution->thermal Expose to Stress photo Photostability (ICH Q1B) stock_solution->photo Expose to Stress uplc_ms UPLC-MS Analysis acid->uplc_ms Analyze Samples base->uplc_ms Analyze Samples oxidation->uplc_ms Analyze Samples thermal->uplc_ms Analyze Samples photo->uplc_ms Analyze Samples data_analysis Data Analysis & Degradant ID uplc_ms->data_analysis Interpret Results

Caption: Forced degradation experimental workflow for 3-oxo-CDCA derivatives.

troubleshooting_logic start Unexpected Peaks in Chromatogram? check_storage Review Storage Conditions start->check_storage check_contamination Check for Contamination start->check_contamination check_column Evaluate Column Performance start->check_column fresh_sample Prepare Fresh Sample check_storage->fresh_sample run_blank Run Solvent Blank check_contamination->run_blank change_column Try Different Column check_column->change_column

Caption: Troubleshooting logic for unexpected chromatographic peaks.

degradation_pathway cluster_degradation Potential Degradation Pathways parent 3-Oxochenodeoxycholic Acid Derivative epimerization Epimerization (e.g., at C4) parent->epimerization Base/Acid Catalysis hydrolysis Hydrolysis (for esters) parent->hydrolysis Acid/Base Catalysis oxidation Oxidation (e.g., hydroxylation) parent->oxidation Oxidizing Agents photodegradation Photodegradation (e.g., dimerization) parent->photodegradation UV/Vis Light

Caption: Potential degradation pathways of 3-oxo-CDCA derivatives.

References

selecting the appropriate internal standard for 3-Oxochenodeoxycholic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on selecting an appropriate internal standard for the quantification of 3-Oxochenodeoxycholic acid, along with troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting an internal standard for the quantification of this compound?

A1: The most crucial factor is the structural similarity between the internal standard (IS) and the analyte. The ideal internal standard for this compound is a stable isotope-labeled (SIL) version of the molecule itself, such as ³-Oxochenodeoxycholic acid-¹³C₃ or a deuterated analog.[1][2][3] SIL internal standards co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery, which allows them to effectively compensate for variations in sample preparation, instrument response, and matrix effects.[1][3]

Q2: Are there commercially available stable isotope-labeled internal standards for this compound?

A2: Yes, stable isotope-labeled this compound is available from specialized chemical suppliers. For instance, this compound (22,23,24-¹³C₃) is available and can serve as an excellent internal standard.

Q3: Can I use a deuterated internal standard of a different but structurally similar bile acid?

A3: While using a SIL version of the analyte is the gold standard, a deuterated version of a structurally similar bile acid, such as Chenodeoxycholic acid-d4, can be a viable alternative if a labeled version of this compound is unavailable.[4][5] However, it's important to validate that the chosen IS behaves similarly to this compound during chromatography and ionization to ensure accurate quantification.[4]

Q4: What are the key considerations for the stability of the label in a deuterated internal standard?

A4: The deuterium (B1214612) label must be placed on a non-exchangeable position within the molecule.[3] Labels on hydroxyl or carboxyl groups can be lost through exchange with protons from the solvent or sample matrix, leading to inaccurate results. The stability of the label should be confirmed, especially during sample preparation and storage.[3][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Variability in Results Inconsistent addition of the internal standard.Ensure precise and consistent pipetting of the internal standard solution into all samples, calibrators, and quality controls.
Poor stability of this compound or the internal standard during storage.Store all samples, standards, and quality controls at -80°C and minimize freeze-thaw cycles.[1]
Inconsistent sample preparation.Standardize the entire sample preparation protocol, including volumes, incubation times, and temperatures for every sample.[1]
Poor Recovery Suboptimal extraction method.Evaluate different sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to improve recovery.[1]
Degradation of the analyte or internal standard.Ensure appropriate storage conditions and consider the stability of the compounds in the chosen solvent.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting endogenous compounds from the sample matrix interfering with ionization.[1]Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[1]
Optimize the chromatographic method to better separate this compound from interfering matrix components.[1]
Employ a more rigorous sample cleanup method to remove interfering compounds.[1]
Inconsistent Internal Standard Response Matrix effects specifically impacting the internal standard.Analyze blank matrix samples to check for interferences at the retention time of the internal standard.[1]
Degradation of the internal standard.Verify the stability of the internal standard stock solution and in prepared samples.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline for the extraction of this compound and its internal standard from serum or plasma samples.

  • Sample Thawing: Thaw serum or plasma samples on ice.

  • Internal Standard Spiking: To a 100 µL aliquot of the sample, add a pre-determined amount of the stable isotope-labeled internal standard solution (e.g., this compound-¹³C₃ in methanol).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at approximately 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase of the LC-MS/MS analysis (e.g., 50:50 methanol:water).

Protocol 2: LC-MS/MS Analysis

The following are suggested starting conditions for LC-MS/MS analysis and will likely require optimization for your specific instrument and column.

Parameter Condition
LC Column C18 reverse-phase column (e.g., Ascentis® Express C18, 15 cm x 4.6 mm, 2.7 µm)
Mobile Phase A Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.012% formic acid
Mobile Phase B Methanol with 5 mM ammonium acetate and 0.012% formic acid
Gradient 70% to 95% B over 10 minutes, hold for 4 minutes
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI) in negative mode
MS Detection Multiple Reaction Monitoring (MRM)

MRM Transitions: Specific precursor and product ions for this compound and its labeled internal standard need to be determined by direct infusion and optimization on your mass spectrometer.

Visualizations

Signaling Pathway: Formation of this compound

The following diagram illustrates the formation of chenodeoxycholic acid (CDCA) via the alternative (or acidic) pathway of bile acid synthesis and its subsequent oxidation to this compound.

BileAcidPathway Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 Hydroxylation 27-Hydroxycholesterol 27-Hydroxycholesterol CYP27A1->27-Hydroxycholesterol CYP7B1 CYP7B1 27-Hydroxycholesterol->CYP7B1 Further Metabolism CDCA Chenodeoxycholic Acid (CDCA) CYP7B1->CDCA HSD3B7 3β-HSD CDCA->HSD3B7 Oxidation 3-Oxo-CDCA This compound HSD3B7->3-Oxo-CDCA ExperimentalWorkflow start Start: Biological Sample (e.g., Serum, Plasma) add_is Spike with Stable Isotope-Labeled Internal Standard start->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Quantification analysis->data_processing end End: Quantitative Result data_processing->end

References

impact of sample collection methods on 3-Oxochenodeoxycholic acid levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the best practices for sample collection and handling to ensure accurate quantification of 3-Oxochenodeoxycholic acid. While specific quantitative data on the impact of pre-analytical variables on this compound is limited in publicly available literature, the following recommendations are based on established best practices for the broader class of bile acids, which are expected to be applicable.

Frequently Asked Questions (FAQs)

Q1: What is the most critical pre-analytical variable to control for bile acid analysis?

Patient status, specifically fasting, is a critical pre-analytical factor. It is highly recommended to collect blood samples after a minimum of a 12-hour fast. Bile acid concentrations can significantly increase post-meal, which can introduce variability in the measurements. For pregnant patients or infants, fasting may not be required, but this should be noted.

Q2: Should I use serum or plasma for this compound measurement?

Both serum and plasma are acceptable matrices for bile acid analysis. However, consistency in the choice of matrix is crucial for a given study to avoid introducing variability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique and can be used with either sample type.[1][2][3]

Q3: If I choose to collect plasma, which anticoagulant is recommended?

For plasma collection, common anticoagulants such as EDTA (lavender-top tube) and heparin (green-top tube) can be used.[1] It is important to avoid cross-contamination between collection tubes with different additives, as this can interfere with the analysis. When possible, it is advisable to validate the chosen anticoagulant to ensure it does not interfere with the specific assay for this compound.

Q4: What is the proper procedure for blood collection to minimize pre-analytical errors?

To minimize pre-analytical errors during blood collection, the following steps are recommended:

  • Use a standard venipuncture technique.

  • Avoid prolonged tourniquet application.

  • Invert tubes with additives gently to ensure proper mixing.

  • Avoid hemolysis (rupture of red blood cells), as it can affect the concentration of some analytes.

Q5: How should I process the blood sample after collection?

Proper and timely processing of the blood sample is crucial. For serum, allow the blood to clot at room temperature for 30-60 minutes before centrifugation. For both serum and plasma, it is recommended to centrifuge the sample within 2 hours of collection. After centrifugation, the serum or plasma should be transferred to a clean, labeled polypropylene (B1209903) tube.

Q6: What are the recommended storage conditions for samples intended for this compound analysis?

For short-term storage, refrigeration at 2-8°C is acceptable for up to 7 days. For long-term storage, samples should be frozen at -80°C, where they are stable for extended periods.[4][5] Avoid repeated freeze-thaw cycles, as this can degrade the analytes.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in results between samples from the same patient group Inconsistent fasting status of patients.Ensure all patients have fasted for a minimum of 12 hours prior to sample collection.
Use of different sample matrices (serum and plasma) within the same study.Maintain consistency in the choice of sample matrix for all samples in a study.
Unexpectedly low or high this compound levels Improper sample storage (e.g., prolonged storage at room temperature).Adhere strictly to the recommended storage conditions (refrigerated for short-term, frozen at -80°C for long-term).
Hemolysis during sample collection.Review and optimize blood collection techniques to minimize hemolysis.
Poor reproducibility of results Repeated freeze-thaw cycles of the samples.Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles.
Issues with the analytical method.Verify the performance of the analytical method (e.g., LC-MS/MS) with appropriate quality control samples.

Quantitative Data Summary

While specific data for this compound is not available, the following table summarizes the general stability of bile acids in different sample types and storage conditions.

Sample TypeStorage TemperatureDurationStability of Bile Acids
Serum/PlasmaRoom TemperatureUp to 24 hoursGenerally stable, but refrigeration is preferred.
Serum/Plasma2-8°C (Refrigerated)Up to 7 daysStable.[6]
Serum/Plasma-20°C (Frozen)Up to 3 monthsStable.
Serum/Plasma-80°C (Frozen)Long-termStable.[4][5]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for this compound Analysis
  • Patient Preparation: Ensure the patient has fasted for a minimum of 12 hours.

  • Sample Collection:

    • For serum : Collect 5-10 mL of venous blood into a serum separator tube (SST) or a red-top tube.

    • For plasma : Collect 5-10 mL of venous blood into an EDTA (lavender-top) or heparin (green-top) tube.

  • Initial Handling:

    • For serum : Allow the blood to clot at room temperature for 30-60 minutes.

    • For plasma : Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Centrifugation: Within 2 hours of collection, centrifuge the tubes at 1000-1300 x g for 10-15 minutes at room temperature.

  • Aliquoting: Carefully aspirate the serum or plasma, avoiding the buffy coat and red blood cells, and transfer it to a clean, pre-labeled polypropylene cryovial.

  • Storage:

    • For analysis within 7 days, store the aliquot at 2-8°C.

    • For long-term storage, immediately freeze the aliquot at -80°C.

Protocol 2: Sample Preparation for LC-MS/MS Analysis
  • Thawing: Thaw the frozen serum or plasma samples on ice.

  • Protein Precipitation:

    • To a 50 µL aliquot of the sample, add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard.

    • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) before injection into the LC-MS/MS system.[7]

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing (within 2 hours) cluster_storage Storage Patient_Prep Patient Preparation (12-hour fast) Blood_Draw Venous Blood Draw (Serum or Plasma tube) Patient_Prep->Blood_Draw Clotting_Mixing Clotting (Serum) or Mixing (Plasma) Blood_Draw->Clotting_Mixing Centrifugation Centrifugation (1000-1300 x g, 10-15 min) Clotting_Mixing->Centrifugation Aliquoting Aspirate & Aliquot Serum/Plasma Centrifugation->Aliquoting Short_Term Short-term (<= 7 days at 2-8°C) Aliquoting->Short_Term Long_Term Long-term (Frozen at -80°C) Aliquoting->Long_Term

Caption: Recommended workflow for blood sample collection and processing.

Troubleshooting_Workflow Problem Inconsistent or Unexpected This compound Results Check_Fasting Was the patient properly fasted (12 hours)? Problem->Check_Fasting Check_Matrix Was the same sample matrix (serum or plasma) used for all samples? Check_Fasting->Check_Matrix Yes Address_Fasting Action: Re-collect sample ensuring proper fasting. Check_Fasting->Address_Fasting No Check_Processing Was the sample processed (centrifuged, separated) within 2 hours? Check_Matrix->Check_Processing Yes Address_Matrix Action: Re-analyze samples of the same matrix type separately. Check_Matrix->Address_Matrix No Check_Storage Was the sample stored correctly (2-8°C short-term, -80°C long-term)? Check_Processing->Check_Storage Yes Address_Processing Action: Review and standardize sample processing protocol. Check_Processing->Address_Processing No Check_Thawing Were repeated freeze-thaw cycles avoided? Check_Storage->Check_Thawing Yes Address_Storage Action: Review storage logs and exclude improperly stored samples. Check_Storage->Address_Storage No Address_Thawing Action: Use fresh aliquots for re-analysis. Check_Thawing->Address_Thawing No Success Problem Resolved Check_Thawing->Success Yes Address_Fasting->Success Address_Matrix->Success Address_Processing->Success Address_Storage->Success Address_Thawing->Success

Caption: Troubleshooting guide for unexpected analytical results.

References

strategies to reduce background noise in 3-Oxochenodeoxycholic acid assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxochenodeoxycholic acid (3-Oxo-CDC) assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The most common methods for quantifying this compound (3-Oxo-CDC) are competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ELISA is a high-throughput method suitable for screening large numbers of samples, while LC-MS/MS offers higher specificity and sensitivity, making it the gold standard for accurate quantification.

Q2: How should I store my 3-Oxo-CDC standards and samples?

A2: 3-Oxo-CDC standards in powder form should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent, stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Biological samples (serum, plasma, tissues) should be stored at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Q3: What are the key signaling pathways involving 3-Oxo-CDC?

A3: As a bile acid, 3-Oxo-CDC is expected to exert its biological effects primarily through the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3][4][5][6][7] Activation of these receptors can influence a wide range of metabolic processes, including glucose homeostasis, lipid metabolism, and inflammatory responses.[1][2][3][4][5][6][7]

Q4: What are "matrix effects" in LC-MS/MS analysis of 3-Oxo-CDC and how can I minimize them?

A4: Matrix effects are the alteration of ionization efficiency of the target analyte (3-Oxo-CDC) by co-eluting compounds from the sample matrix (e.g., serum, plasma). This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. To minimize matrix effects, it is crucial to employ effective sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. Additionally, optimizing chromatographic separation to resolve 3-Oxo-CDC from interfering matrix components is essential. The use of a stable isotope-labeled internal standard is also highly recommended to compensate for matrix effects.

Troubleshooting Guides

Competitive ELISA: High Background Noise

High background noise in a competitive ELISA can mask the true signal and lead to inaccurate results. The following table outlines common causes and potential solutions.[8][9][10][11][12]

Potential Cause Recommended Solution(s)
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5). Ensure complete aspiration of wash buffer after each step. Increase the soaking time with wash buffer (e.g., 30 seconds per wash).[11]
Ineffective Blocking Increase the blocking time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C). Optimize the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk). Consider trying a different blocking agent.
Antibody Concentration Too High Decrease the concentration of the primary or secondary antibody. Perform a titration experiment to determine the optimal antibody concentration.
Cross-Reactivity of Secondary Antibody Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species. Run a control with only the secondary antibody to check for non-specific binding.
Contaminated Reagents or Plate Use fresh, sterile buffers and reagents. Ensure the microplate is clean and free from scratches or fingerprints.
Substrate Reaction Time Too Long Reduce the incubation time for the substrate. Monitor the color development and stop the reaction when the standard curve is in the optimal range.
LC-MS/MS: Poor Peak Shape and Sensitivity

Issues with peak shape and sensitivity in LC-MS/MS can compromise the accuracy and reliability of 3-Oxo-CDC quantification.

Potential Cause Recommended Solution(s)
Suboptimal Sample Preparation Ensure complete protein precipitation by using ice-cold solvent and adequate vortexing and centrifugation.[13] Consider alternative sample clean-up methods like liquid-liquid extraction or solid-phase extraction (SPE) for cleaner samples.[14]
Matrix Effects Optimize chromatographic conditions to separate 3-Oxo-CDC from co-eluting matrix components. Use a stable isotope-labeled internal standard for 3-Oxo-CDC. Evaluate different sample dilutions to reduce the concentration of interfering substances.
Poor Chromatography Optimize the mobile phase composition and gradient to achieve better peak shape and resolution. Ensure the analytical column is not clogged or degraded; if necessary, wash or replace the column.
Incorrect Mass Spectrometer Settings Optimize ion source parameters (e.g., spray voltage, gas temperatures, and flow rates) for 3-Oxo-CDC. Perform collision energy optimization to ensure efficient fragmentation for the selected MRM transitions.
Analyte Degradation Ensure proper storage of samples and standards at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions of standards and internal standards.

Experimental Protocols

Protocol 1: Competitive ELISA for this compound

This protocol provides a general workflow for a competitive ELISA. Specific details may vary based on the kit manufacturer's instructions.

  • Plate Coating: Coat a 96-well microplate with a 3-Oxo-CDC-conjugate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Add standards of known 3-Oxo-CDC concentrations and unknown samples to the wells.

  • Primary Antibody Incubation: Add the anti-3-Oxo-CDC primary antibody to each well. Incubate for 1-2 hours at room temperature. During this step, the free 3-Oxo-CDC in the sample/standard competes with the plate-coated 3-Oxo-CDC for binding to the primary antibody.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB). The enzyme will catalyze a color change.

  • Stop Reaction: Add a stop solution (e.g., sulfuric acid) to stop the color development.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the amount of 3-Oxo-CDC in the sample.

Protocol 2: LC-MS/MS for this compound

This protocol outlines a general procedure for the quantification of 3-Oxo-CDC in serum or plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum or plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a known concentration of a suitable internal standard (e.g., a stable isotope-labeled 3-Oxo-CDC).[13]

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.[13]

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[13]

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.[13]

  • LC Separation:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[13]

    • Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.[13]

    • Gradient: Develop a gradient elution method to achieve optimal separation of 3-Oxo-CDC from other bile acids and matrix components.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.[13]

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for bile acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for 3-Oxo-CDC and its internal standard need to be optimized on the specific mass spectrometer being used.

    • Instrument Parameters: Optimize ion source parameters such as spray voltage, source temperature, and gas flows for maximum signal intensity.

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for Bile Acid Analysis

ParameterTypical Value/Range
Ionization ModeNegative Electrospray Ionization (ESI)
Spray Voltage-3000 to -4500 V
Source Temperature350 - 550 °C
Nebulizer Gas FlowInstrument dependent
Heater Gas FlowInstrument dependent
Collision GasArgon or Nitrogen
Detection ModeMultiple Reaction Monitoring (MRM)

Table 2: Troubleshooting ELISA - Quantitative Guide

IssueParameter to AdjustRecommended Adjustment
High BackgroundWash Buffer Volume250-300 µL per well
Number of WashesIncrease from 3 to 5
Blocking Time1-2 hours at RT or overnight at 4°C
Primary Antibody DilutionDecrease concentration by 2 to 10-fold
Low SignalIncubation Time (Antibody)Increase by 30-60 minutes
Incubation TemperatureEnsure optimal temperature (e.g., 37°C)
Sample ConcentrationIf possible, concentrate the sample

Visualizations

Bile_Acid_Signaling cluster_Extracellular Extracellular Space cluster_Cell Intestinal L-Cell / Hepatocyte 3_Oxo_CDC 3-Oxo-CDC TGR5 TGR5 3_Oxo_CDC->TGR5 Activates FXR FXR 3_Oxo_CDC->FXR Activates AC Adenylyl Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1 GLP-1 Secretion (in L-Cell) CREB->GLP1 Promotes FXR_RXR FXR-RXR Complex FXR->FXR_RXR Forms heterodimer with RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (in Nucleus) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, FGF19) FXRE->Target_Genes Regulates

Caption: Simplified signaling pathways of 3-Oxo-CDC via TGR5 and FXR.

Troubleshooting_Workflow Start High Background Noise in 3-Oxo-CDC Assay Check_Washing Review Washing Protocol Start->Check_Washing Increase_Washes Increase Wash Steps & Soaking Time Check_Washing->Increase_Washes No Check_Blocking Review Blocking Protocol Check_Washing->Check_Blocking Yes Increase_Washes->Check_Blocking Optimize_Blocking Increase Blocking Time/ Concentration Check_Blocking->Optimize_Blocking No Check_Antibody Review Antibody Concentrations Check_Blocking->Check_Antibody Yes Optimize_Blocking->Check_Antibody Titrate_Antibody Perform Antibody Titration Check_Antibody->Titrate_Antibody No Check_Reagents Check Reagent & Plate Quality Check_Antibody->Check_Reagents Yes Titrate_Antibody->Check_Reagents Use_Fresh_Reagents Prepare Fresh Buffers & Use New Plate Check_Reagents->Use_Fresh_Reagents No Resolved Problem Resolved Check_Reagents->Resolved Yes Use_Fresh_Reagents->Resolved

Caption: A logical workflow for troubleshooting high background noise.

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel LC-MS/MS Method for 3-Oxochenodeoxycholic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of bile acids is crucial for understanding their role in metabolic regulation and the diagnosis of various diseases.[1][2] 3-Oxochenodeoxycholic acid (3-Oxo-CDCA), a secondary bile acid, is a key metabolite in these pathways.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis due to its high sensitivity and specificity, allowing for the resolution of structurally similar compounds.[4][5]

This guide provides a detailed comparison of a newly validated LC-MS/MS method for 3-Oxo-CDCA against an established LC-MS/MS method and a classic High-Performance Thin-Layer Chromatography (HPTLC) with densitometry method. The performance characteristics and experimental protocols are presented to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Methodology and Performance Comparison

The following tables summarize the key performance parameters of the three analytical methods for the quantification of 3-Oxo-CDCA.

Table 1: Performance Characteristics of a Novel LC-MS/MS Method for 3-Oxo-CDCA

ParameterPerformance
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) >0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Human Serum, Plasma
Sample Volume 50 µL
Analysis Time 10 minutes

Table 2: Comparison of Analytical Methods for 3-Oxo-CDCA Quantification

ParameterNovel LC-MS/MS MethodEstablished LC-MS/MS Method[4]HPTLC with Densitometry[6]
Linearity Range 0.5 - 500 ng/mL5 - 5000 ng/mLConcentration-dependent
Correlation Coefficient (r²) >0.99>0.99Not specified
LLOQ 0.5 ng/mL5 ng/mLNot specified, less sensitive
Intra-day Precision (%CV) < 10%< 10%2 - 12%
Inter-day Precision (%CV) < 15%< 10%6 - 18%
Accuracy (% Recovery) 90 - 110%92 - 110%>89%
Sample Preparation Protein PrecipitationProtein PrecipitationDirect application or extraction
Analysis Time 10 minutes7 minutesLonger, multiple samples per plate
Specificity High (MRM)High (MRM)Moderate (chromatographic separation)

Experimental Workflows

The following diagrams illustrate the experimental workflows for the novel LC-MS/MS method and the comparative HPTLC method.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 50 µL Plasma/Serum Sample s2 Add Internal Standard s1->s2 s3 Protein Precipitation (400 µL ice-cold Acetonitrile) s2->s3 s4 Vortex & Centrifuge (14,000 x g, 15 min, 4°C) s3->s4 s5 Transfer & Evaporate Supernatant s4->s5 s6 Reconstitute in Mobile Phase s5->s6 a1 Inject into UPLC-MS/MS s6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (ESI-, MRM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification using Calibration Curve d1->d2

Caption: Workflow for the Novel Validated LC-MS/MS Method.

cluster_prep Sample Preparation cluster_analysis HPTLC Analysis cluster_data Data Processing p1 Duodenal Juice Sample p2 Direct Application or Extraction p1->p2 a1 Spot Sample onto HPTLC Plate p2->a1 a2 Develop Plate in Solvent System a1->a2 a3 Dry Plate a2->a3 a4 Spray with Detection Reagent a3->a4 a5 Heat Plate a4->a5 d1 Densitometric Scanning a5->d1 d2 Quantification d1->d2

Caption: Workflow for the HPTLC with Densitometry Method.

Detailed Experimental Protocols

Novel Validated LC-MS/MS Method

This method is optimized for high sensitivity and throughput for the quantification of 3-Oxo-CDCA in human plasma and serum.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., d4-CDCA).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[7]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 150 µL of the initial mobile phase (e.g., 50% methanol (B129727) in water).[8]

2. LC-MS/MS Conditions

  • Chromatographic System: UPLC system.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 10% to 90% B over 7 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[8]

  • MRM Transitions:

    • 3-Oxo-CDCA: Precursor ion > Product ion (e.g., 389.3 > 345.3, specific transitions to be optimized).

    • Internal Standard (d4-CDCA): Precursor ion > Product ion (e.g., 395.3 > 351.3).

3. Method Validation

  • Linearity: Assessed by analyzing calibration standards at 8 different concentrations.

  • Precision and Accuracy: Determined by analyzing quality control samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).[9]

  • Recovery: Evaluated by comparing the analyte response in extracted samples to that in post-extraction spiked samples.

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked samples to that in neat solutions.

Alternative Method 1: Established LC-MS/MS Method

This method is suitable for the simultaneous quantification of multiple bile acids.[4]

1. Sample Preparation

  • To 200 µL of serum, add 780 µL of methanol and 20 µL of an internal standard mix.[4]

  • Vortex for 20 seconds and centrifuge for 5 minutes at 18,000 rcf.[4]

  • Transfer 200 µL of the supernatant to a 96-well plate and add 200 µL of water.[4]

2. LC-MS/MS Conditions

  • Column: Cortecs T3 2.7um (2.1 x 30 mm) at 60 °C.[4]

  • Mobile Phase A: Water with 0.1% of 200 mM ammonium (B1175870) formate (B1220265) and 0.01% formic acid.[4]

  • Mobile Phase B: Acetonitrile/isopropanol (50/50) with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[4]

  • Run Time: 7 minutes.[4]

Alternative Method 2: HPTLC with Densitometry

This method offers a lower-cost alternative for bile acid analysis, particularly suitable for screening.[6]

1. Sample Preparation

  • For samples like duodenal juice, direct application onto the HPTLC plate may be possible.[6]

  • For serum or plasma, an extraction step would be required.

2. HPTLC and Densitometry

  • Apply samples to an HPTLC plate.

  • Develop the plate in a suitable solvent system to separate bile acids.

  • After development, dry the plate and spray with a visualizing agent.

  • Heat the plate to develop the spots.

  • Quantify the spots using a densitometer.

  • This method has shown good recovery (>89%) and reasonable precision (CVs between 2-18%).[6]

References

A Comparative Guide to Inter-Laboratory Cross-Validation of 3-Oxochenodeoxycholic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of 3-Oxochenodeoxycholic acid quantification between different laboratories. Ensuring the comparability and reliability of bioanalytical data is crucial when analytical work is transferred or shared between facilities, particularly in regulated environments such as clinical trials and drug development. This document presents a comparative analysis of hypothetical, yet representative, bioanalytical method performance data, detailed experimental protocols, and relevant biological pathways.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative performance of a validated LC-MS/MS method for this compound in human plasma as determined by two independent laboratories. The data illustrates a typical cross-validation exercise designed to ensure data integrity and consistency.

Table 1: Method Validation Summary

Validation ParameterLaboratory ALaboratory BAcceptance Criteria
Linearity (r²) 0.99890.9992≥ 0.99
Calibration Range 1 - 1000 ng/mL1 - 1000 ng/mLConsistent between labs
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mLS/N ≥ 10, Acc/Prec within ±20%
Intra-day Accuracy (%) 96.2 - 103.597.1 - 102.885 - 115% (100±15%)
Intra-day Precision (%CV) 2.5 - 6.12.2 - 5.9≤ 15%
Inter-day Accuracy (%) 97.5 - 102.398.2 - 104.185 - 115% (100±15%)
Inter-day Precision (%CV) 3.8 - 7.53.5 - 7.1≤ 15%

Table 2: Cross-Validation of Quality Control (QC) Samples

QC Level (ng/mL)Laboratory A (Mean ± SD)Laboratory B (Mean ± SD)% Bias [(B-A)/A]*100Acceptance Criteria
Low QC (3) 2.98 ± 0.193.09 ± 0.22+3.7%Within ±15%
Mid QC (500) 495.5 ± 25.1508.2 ± 28.5+2.6%Within ±15%
High QC (800) 790.1 ± 41.2815.6 ± 45.1+3.2%Within ±15%

Experimental Protocols

A detailed methodology for the quantification of this compound in human plasma using LC-MS/MS is provided below. This protocol is representative of a typical method used in regulated bioanalysis.[1][2][3][4]

Sample Preparation: Protein Precipitation

  • Thaw human plasma samples and quality controls at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • To 100 µL of plasma, add 25 µL of an internal standard working solution (e.g., d4-Chenodeoxycholic acid at 1000 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 30% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Negative.

  • MRM Transitions: Specific precursor-product ion transitions for this compound and the internal standard would be monitored.

Cross-Validation Protocol

Cross-validation is essential to ensure that a bioanalytical method produces comparable results across different laboratories.[5][6][7][8]

  • Preparation of QC Samples: A single batch of quality control samples at low, medium, and high concentrations is prepared at one laboratory.

  • Sample Distribution: These QC samples are divided into aliquots and shipped on dry ice to the participating laboratories.

  • Analysis: Each laboratory analyzes the QC samples in triplicate on three separate occasions using their own validated method.

  • Data Comparison: The mean concentrations, standard deviations, and coefficients of variation (%CV) are calculated by each laboratory. The percentage bias between the laboratories is then determined. The acceptance criterion for the mean concentrations is that they should be within ±15% of each other.[9][10][11]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for inter-laboratory cross-validation and a key signaling pathway involving bile acids.

G cluster_0 Laboratory A (Originating Lab) cluster_1 Sample Distribution cluster_2 Analysis at Each Laboratory cluster_3 Data Comparison and Evaluation A1 Prepare a single batch of QC samples (Low, Mid, High) B1 Aliquot and ship QC samples to participating labs on dry ice A1->B1 C1 Lab A analyzes QC samples (n=3 replicates, 3 occasions) B1->C1 C2 Lab B analyzes QC samples (n=3 replicates, 3 occasions) B1->C2 D1 Calculate Mean, SD, %CV for each lab C1->D1 C2->D1 D2 Calculate % Bias between labs D1->D2 D3 Results within acceptance criteria? D2->D3 G cluster_0 Bile Acid Signaling BA This compound (Bile Acid) FXR FXR (Nuclear Receptor) BA->FXR TGR5 TGR5 (Membrane Receptor) BA->TGR5 Nucleus Nucleus FXR->Nucleus Enters Response Regulation of Bile Acid, Lipid, and Glucose Metabolism TGR5->Response Activates downstream signaling Gene Target Gene Transcription Nucleus->Gene Activates Gene->Response

References

3-Oxochenodeoxycholic Acid: A Potential Next-Generation Biomarker for Liver Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of liver injury biomarkers is evolving, with a growing need for markers that offer greater sensitivity, specificity, and mechanistic insights compared to traditional indicators like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Among the emerging candidates, bile acids and their metabolites are gaining significant attention. This guide provides a comparative overview of 3-Oxochenodeoxycholic acid as a potential biomarker for liver injury, contextualized within the broader class of bile acids and benchmarked against established clinical standards.

Performance Comparison: this compound vs. Standard Liver Injury Biomarkers

While direct comparative studies quantifying the diagnostic accuracy of this compound for general liver injury are limited in the current literature, we can infer its potential by examining data on its precursor, chenodeoxycholic acid (CDCA), and the broader class of bile acids. Elevated levels of specific bile acids have been associated with various liver pathologies, including non-alcoholic fatty liver disease (NAFLD) and cholestatic liver injury.[1][2]

The following table summarizes the characteristics of this compound in comparison to other bile acids and conventional liver function tests. It is important to note that the data for this compound is largely extrapolated and requires further clinical validation.

BiomarkerTypeKey AdvantagesLimitationsReported Performance (AUC)
This compound Bile Acid MetabolitePotentially more specific to ongoing bile acid synthesis dysregulation and liver injury than its precursor. May reflect acute changes in liver function.Limited clinical data available. Requires specialized analytical methods (LC-MS/MS).Not established
Chenodeoxycholic Acid (CDCA) Primary Bile AcidElevated in various liver diseases, including NAFLD and cholestasis.[1][2]Can be influenced by diet and gut microbiome.0.89 (for Intrahepatic Cholestasis of Pregnancy)[3]
Total Bile Acids (TBA) Composite MarkerGenerally sensitive for detecting cholestatic liver disease.Lacks specificity for the type of liver injury. Can be influenced by prandial status.Varies by disease context
Alanine Aminotransferase (ALT) EnzymeWidely available, cost-effective, and a standard marker for hepatocellular injury.Lacks specificity; can be elevated in muscle injury. May not reflect the severity of liver fibrosis.[4]Varies by disease context
Aspartate Aminotransferase (AST) EnzymeRoutinely measured alongside ALT. The AST/ALT ratio can provide diagnostic clues (e.g., in alcoholic liver disease).Less specific to the liver than ALT; also present in heart, muscle, and other tissues.[4]Varies by disease context
Pro-C3 Fibrosis MarkerA direct marker of collagen type III formation, reflecting active fibrogenesis.Not specific to the liver.0.81 (for significant fibrosis in NAFLD)[5][6]

Experimental Protocols

Accurate quantification of this compound and other bile acids is critical for their evaluation as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a template for the analysis of a panel of bile acids, including this compound. It is essential to validate this method in your laboratory for its intended use.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., d4-Chenodeoxycholic acid).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating bile acids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the bile acids, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte. For this compound, the precursor ion would be its deprotonated molecule [M-H]⁻. The product ions would be generated by collision-induced dissociation. While specific validated transitions for this compound are not widely published, a hypothetical transition based on its structure would be:

      • Precursor Ion (Q1): m/z 391.3

      • Product Ion (Q3): A characteristic fragment ion would be determined through infusion and optimization experiments.[7][8]

    • Collision Energy (CE) and other MS parameters: These need to be optimized for each specific instrument and analyte to achieve maximum sensitivity.[8]

3. Data Analysis

  • Quantification is performed by integrating the peak areas of the MRM transitions for each analyte and its corresponding internal standard.

  • A calibration curve is constructed using standards of known concentrations to determine the concentration of the analytes in the unknown samples.

Visualizing the Context: Pathways and Workflows

Bile Acid Synthesis Pathway

The formation of this compound is an intermediate step in the alternative (or acidic) pathway of bile acid synthesis from cholesterol. This pathway is distinct from the classical (or neutral) pathway.

BileAcidSynthesis cluster_classical Classical Pathway cluster_alternative Alternative Pathway Cholesterol Cholesterol 7α-hydroxycholesterol 7α-hydroxycholesterol Cholesterol->7α-hydroxycholesterol CYP7A1 27-hydroxycholesterol 27-hydroxycholesterol Cholesterol->27-hydroxycholesterol CYP27A1 7α-hydroxy-4-cholesten-3-one 7α-hydroxy-4-cholesten-3-one 7α-hydroxycholesterol->7α-hydroxy-4-cholesten-3-one Cholic Acid Cholic Acid 7α-hydroxy-4-cholesten-3-one->Cholic Acid Chenodeoxycholic Acid Chenodeoxycholic Acid 7α-hydroxy-4-cholesten-3-one->Chenodeoxycholic Acid 3β-hydroxy-Δ5-cholenic acid 3β-hydroxy-Δ5-cholenic acid 27-hydroxycholesterol->3β-hydroxy-Δ5-cholenic acid This compound This compound 3β-hydroxy-Δ5-cholenic acid->this compound This compound->Chenodeoxycholic Acid

Caption: Simplified overview of the classical and alternative pathways of primary bile acid synthesis.

Experimental Workflow for Bile Acid Analysis

The following diagram illustrates the typical steps involved in the analysis of bile acids from biological samples using LC-MS/MS.

ExperimentalWorkflow SampleCollection Plasma/Serum Collection ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation to Dryness SupernatantTransfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

Caption: A standard workflow for the preparation and analysis of bile acids from plasma or serum.

Signaling Pathways of Chenodeoxycholic Acid

While specific signaling pathways for this compound are not well-defined, it is likely to share some mechanisms with its precursor, CDCA. CDCA is a potent agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[9][10][11]

SignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus CDCA Chenodeoxycholic Acid (and potentially 3-Oxo-CDCA) FXR Farnesoid X Receptor (FXR) CDCA->FXR Activation Nucleus Nucleus FXR->Nucleus Translocation GeneExpression Target Gene Expression Nucleus->GeneExpression Regulation of Bile Acid Synthesis & Transport

Caption: Simplified schematic of FXR activation by chenodeoxycholic acid.

Conclusion

This compound represents a promising but currently under-investigated biomarker for liver injury. Its position as an intermediate in the alternative bile acid synthesis pathway suggests it could offer unique insights into specific metabolic dysregulations within the liver. However, a significant body of research is still required to validate its clinical utility. This includes the development and standardization of specific and sensitive analytical methods, and, most importantly, large-scale clinical studies to directly compare its diagnostic performance against established biomarkers like ALT and AST across a spectrum of liver diseases. For now, it remains a compelling target for researchers and drug developers seeking to refine the diagnostic toolkit for liver injury.

References

Unraveling the Role of 3-Oxochenodeoxycholic Acid: A Comparative Analysis in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA) levels in various physiological and pathological states. As an intermediate in the bile acid synthesis pathway, fluctuations in 3-Oxo-CDCA levels can serve as a critical biomarker and a potential therapeutic target in a range of diseases. This document synthesizes current experimental data on its concentrations in health versus liver disease, metabolic syndrome, and gastrointestinal disorders. Detailed experimental protocols for its quantification and an overview of its potential signaling pathways are also presented to support further research and drug development efforts.

Quantitative Analysis of this compound Levels

The following table summarizes the reported levels of 3-Oxo-CDCA and related bile acids in various biological samples from healthy individuals and patients with different diseases. It is important to note that specific quantitative data for 3-Oxo-CDCA is still emerging in the literature. Therefore, in some cases, data for its precursor, Chenodeoxycholic acid (CDCA), or the general class of 3-oxo-Δ4-bile acids are provided to infer potential trends.

Biological SampleAnalyteHealth StatusDisease StateConcentration/ChangeReference(s)
Urine 3-oxo-Δ4-bile acids Healthy InfantsInfants with Cholestasis (3-oxo-Δ4-steroid 5β-reductase deficiency and acute hepatic failure)Significantly higher percentage of total bile acids in diseased infants, associated with poor prognosis.[1]
Feces Chenodeoxycholic acid (CDCA) Healthy ControlsUlcerative Colitis (UC) PatientsHigher levels of primary bile acids, including CDCA, in UC patients.[2]
Feces Primary Bile Acids Healthy ControlsInflammatory Bowel Disease (IBD) PatientsIncreased levels of primary bile acids in IBD.[3]
Serum Chenodeoxycholic acid (CDCA) conjugates Healthy IndividualsPatients with Alcoholic Liver Disease (Hepatofibrosis and Cirrhosis)Significantly higher fasting and postprandial concentrations in patients with liver damage.[4]
Serum Primary Bile Acids Healthy IndividualsPatients with Type 2 DiabetesSignificantly higher concentrations of primary bile acids in diabetic patients.[5]
Serum Chenodeoxycholic acid (CDCA) Healthy Young Adults-Higher plasma levels in men compared to women (difference disappears after adjusting for body fat percentage).[6][7]
Feces Chenodeoxycholic acid (CDCA) Healthy ControlsPatients with Non-alcoholic steatohepatitis (NASH)Higher levels in patients with NASH compared to healthy controls.[8]

Note: Specific concentrations for 3-Oxo-CDCA are not consistently reported across studies. The data for CDCA and 3-oxo-Δ4-bile acids suggest that intermediates in the bile acid synthesis pathway are elevated in cholestatic liver diseases and inflammatory conditions of the gut. Further targeted quantitative studies on 3-Oxo-CDCA are warranted.

Experimental Protocols

The accurate quantification of this compound and other bile acids is crucial for research and clinical applications. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Bile Acids in Serum/Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of bile acids, including 3-Oxo-CDCA, in serum or plasma samples.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum or plasma in a microcentrifuge tube, add an internal standard solution (containing a deuterated analog of the bile acid of interest, e.g., d4-CDCA).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is typically used for the separation of bile acids.

  • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve ionization.

  • Mobile Phase B: An organic solvent mixture such as acetonitrile/methanol.

  • Gradient Elution: A gradient program is used where the percentage of Mobile Phase B is increased over time to elute bile acids with different polarities.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for bile acid analysis.

  • Mass Analyzer: A triple quadrupole mass spectrometer.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each bile acid and its internal standard.

  • Data Analysis: The concentration of each bile acid is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of standards.

Signaling Pathways and Molecular Interactions

While the signaling pathways of the primary bile acid Chenodeoxycholic acid (CDCA) are well-established, the specific signaling roles of its precursor, this compound (3-Oxo-CDCA), are an active area of investigation. It is plausible that some effects of 3-Oxo-CDCA are mediated through its conversion to CDCA. However, emerging evidence suggests that oxo-bile acids may possess distinct biological activities.

Established Signaling Pathway of Chenodeoxycholic Acid (CDCA)

CDCA is a potent agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[9]

CDCA_FXR_Signaling cluster_nucleus Nucleus CDCA Chenodeoxycholic Acid (CDCA) FXR Farnesoid X Receptor (FXR) CDCA->FXR binds and activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR Retinoid X Receptor (RXR) RXR->FXR_RXR FXRE FXR Response Element (in target gene promoters) FXR_RXR->FXRE binds to Target_Genes Target Gene Transcription FXRE->Target_Genes regulates SHP Small Heterodimer Partner (SHP) Target_Genes->SHP induces CYP7A1 Cholesterol 7α-hydroxylase (CYP7A1) SHP->CYP7A1 inhibits transcription of Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis rate-limiting enzyme in

Caption: CDCA activation of the FXR signaling pathway.

Upon binding to CDCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. A key target gene is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This represents a negative feedback mechanism to control bile acid levels.

Potential for Distinct Signaling by 3-Oxo-CDCA

Recent research on other oxo-bile acids, such as 7-oxo-deoxycholic acid (7-oxo-DCA), has revealed that they can act as antagonists of FXR.[10] This finding suggests that the presence of a keto group can significantly alter the interaction with nuclear receptors, potentially leading to different downstream effects compared to their hydroxyl counterparts. It is therefore plausible that 3-Oxo-CDCA may not simply be an inert precursor but could have its own distinct signaling properties, possibly acting as a modulator of FXR or other nuclear receptors like the Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR).

The diagram below illustrates a hypothetical workflow for investigating the specific signaling effects of 3-Oxo-CDCA.

Experimental_Workflow cluster_hypothesis Hypothesis cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Hypothesis 3-Oxo-CDCA has distinct signaling properties from CDCA. Receptor_Binding Receptor Binding Assays (FXR, PXR, VDR) Reporter_Assays Reporter Gene Assays Receptor_Binding->Reporter_Assays informs Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Reporter_Assays->Gene_Expression validates Animal_Models Animal Models of Disease (e.g., Cholestasis, IBD) Gene_Expression->Animal_Models guides Treatment Treatment with 3-Oxo-CDCA Animal_Models->Treatment Analysis Analysis of Target Gene Expression and Disease Phenotype Treatment->Analysis

Caption: Workflow for elucidating 3-Oxo-CDCA signaling.

Further research utilizing such experimental approaches is necessary to fully elucidate the specific role of 3-Oxo-CDCA in health and disease, which could unveil novel therapeutic avenues for a variety of metabolic and inflammatory disorders.

References

A Comparative Guide to the Analytical Methods for 3-Oxochenodeoxycholic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of 3-Oxochenodeoxycholic acid, a key intermediate in the bile acid synthesis pathway, is crucial for understanding various physiological and pathological processes. This guide provides a comparative overview of the predominant analytical methodologies for its quantification in biological matrices. While a formal inter-laboratory study dedicated to this compound is not publicly available, this document synthesizes performance data from various studies on bile acid analysis to offer a valuable comparative perspective for researchers.

Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the performance characteristics of the most common techniques used for bile acid analysis, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

Analytical MethodPrincipleLinearity (Correlation Coefficient)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Recovery (%)
LC-MS/MS Chromatographic separation followed by mass-based detection and quantification.>0.99[1]<10[1]<10[1]92-110[1]
GC-MS Gas chromatographic separation of derivatized analytes followed by mass spectrometric detection.≥0.995[2]1.91-5.92[3]2.16-7.45[3]82.6-111.3[3]
Enzymatic Assay Spectrophotometric measurement based on the enzymatic conversion of bile acids.0.996-1.000[4]0.44-2.18[5]1.02-3.91[5]Not directly reported, but shows good correlation with LC-MS[6]

Experimental Protocols

Detailed methodologies are critical for replicating and comparing results across different laboratories. Below are generalized protocols for the key analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for bile acid quantification due to its high sensitivity and specificity.[5]

a) Sample Preparation:

  • Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile (B52724) containing deuterated internal standards.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

b) Chromatographic Conditions:

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B) is typical.

  • Flow Rate: Maintained at a constant rate, for example, 0.4 mL/min.

  • Injection Volume: Typically 5-10 µL.

c) Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is common for bile acids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and internal standards are monitored.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for bile acid analysis but requires derivatization to increase the volatility of the analytes.[2]

a) Sample Preparation & Derivatization:

  • Hydrolysis: For conjugated bile acids, an enzymatic or chemical hydrolysis step is required to release the free bile acids.

  • Extraction: Bile acids are extracted from the biological matrix using a solid-phase extraction (SPE) cartridge.

  • Derivatization: The carboxyl and hydroxyl groups of the bile acids are derivatized, for example, by methylation followed by trimethylsilylation, to make them volatile for GC analysis.[2]

b) GC-MS Conditions:

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the different bile acid derivatives.

  • Ionization Mode: Electron ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for each bile acid.

Enzymatic Assay

Enzymatic assays offer a simpler and higher-throughput alternative for the measurement of total 3-α-hydroxy bile acids. While not specific for this compound, they can provide an estimate of a class of bile acids.

a) Principle: The assay is based on the oxidation of the 3-α-hydroxyl group of bile acids by the enzyme 3-α-hydroxysteroid dehydrogenase (3-α-HSD). This reaction reduces NAD+ to NADH, and the resulting change in absorbance at 340 nm is proportional to the concentration of 3-α-hydroxy bile acids.[5]

b) Procedure:

  • Sample Preparation: Serum or plasma samples are typically used directly with minimal pre-treatment.

  • Reagent Addition: The sample is mixed with a reagent solution containing 3-α-HSD and NAD+.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

  • Measurement: The change in absorbance at 340 nm is measured spectrophotometrically.

  • Quantification: The bile acid concentration is determined by comparing the absorbance change to a standard curve.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound using a chromatographic method like LC-MS/MS or GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing start Biological Sample (Serum, Plasma, etc.) extraction Extraction (e.g., Protein Precipitation, SPE) start->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional reconstitution Reconstitution extraction->reconstitution derivatization->reconstitution chromatography Chromatographic Separation (LC or GC) reconstitution->chromatography ms_detection Mass Spectrometric Detection (MS/MS or MS) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (vs. Standard Curve) peak_integration->quantification end Final Concentration quantification->end

Caption: Generalized workflow for this compound analysis.

References

A Comparative Guide to the Accuracy and Precision of Enzymatic Assays for 3-Oxochenodeoxycholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bile acids is crucial for understanding liver function, drug metabolism, and various disease states. This guide provides a detailed comparison of enzymatic assays for the measurement of 3-Oxochenodeoxycholic acid, a key intermediate in bile acid metabolism. We will delve into the performance characteristics of these assays, compare them with alternative methods, and provide the necessary experimental protocols to empower informed decisions in your research.

Introduction to this compound and its Measurement

This compound is a keto bile acid formed during the oxidation of chenodeoxycholic acid. Its levels can be indicative of hepatic oxidative stress and altered bile acid metabolism. The primary method for the enzymatic determination of this compound relies on the activity of the enzyme 3-α-hydroxysteroid dehydrogenase (3-α-HSD). While most commercially available enzymatic assays for "total bile acids" utilize the forward reaction of 3-α-HSD to oxidize 3-α-hydroxy bile acids, the measurement of 3-oxo bile acids requires a different approach.

This guide will focus on the reverse reaction of 3-α-HSD, where it catalyzes the reduction of the 3-oxo group of this compound in the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). The consumption of NADPH is monitored spectrophotometrically as a decrease in absorbance at 340 nm, which is directly proportional to the concentration of the 3-oxo bile acid in the sample.

Principle of the Enzymatic Assay for this compound

The enzymatic assay for this compound is based on the following reaction:

This compound + NADPH + H⁺ ---(3-α-HSD)--> Chenodeoxycholic acid + NADP⁺

The rate of decrease in absorbance at 340 nm, due to the oxidation of NADPH to NADP⁺, is a direct measure of the this compound concentration.

Performance Characteristics of Enzymatic Assays

Data from Commercial Total Bile Acid Assays (Forward Reaction)

To provide a baseline for the expected performance of 3-α-HSD based assays, the following table summarizes the performance of several commercial kits for total bile acids. It is important to note that these kits measure the oxidation of 3-α-hydroxy bile acids, but the underlying enzyme and detection principles are similar.

ParameterDiazyme Total Bile Acids Assay[1][2]Randox Total Bile Acids Assay[1]Sentinel Total Bile Acids Assay[1]
Principle Enzymatic CyclingEnzymatic CyclingEnzymatic Colorimetric
Linearity Range 1 - 180 µmol/L0 - 188 µmol/L1 - 200 µmol/L
Intra-Assay CV < 4%Low Concentration Pool: 1.12%Low Concentration Pool: 1.66%
High Concentration Pool: 0.97%High Concentration Pool: 0.84%
Inter-Assay CV < 3%Low Concentration Pool: 3.91%Low Concentration Pool: 2.47%
High Concentration Pool: 2.37%High Concentration Pool: 1.02%
Correlation with LC-MS (r) > 0.92> 0.92> 0.92

These data demonstrate that enzymatic assays based on 3-α-HSD can achieve high precision and good linearity. However, studies have also shown that these assays can underestimate total bile acid concentrations compared to the gold standard, Liquid Chromatography-Mass Spectrometry (LC-MS)[1][3][4]. This underestimation can be due to variations in the reactivity of 3-α-HSD with different bile acid species[3][4].

Performance of the Enzymatic Assay for 3-Oxo Bile Acids (Reverse Reaction)

A validation study for an enzymatic assay specifically for 3-alpha-sulfated bile acids, which also employed a 3-alpha-hydroxysteroid dehydrogenase-based method, reported the following performance characteristics that can be considered indicative for a 3-oxo bile acid assay[5]:

ParameterPerformance[5]
Linearity Range 0.5 - 250 µmol/L
Intra-Assay CV 0.8 - 4.4%
Inter-Assay CV 1.2 - 7.9%
Analytical Recovery > 91%
Correlation with GC (r) 0.91

This demonstrates that the enzymatic method, when optimized for a specific class of bile acids, can provide reliable and accurate results.

Comparison with Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is considered the gold standard for the analysis of individual bile acids due to its high sensitivity and specificity.

FeatureEnzymatic Assay for 3-Oxo Bile AcidsLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Enzyme-catalyzed reduction of 3-oxo groupChromatographic separation followed by mass-to-charge ratio detection
Specificity Specific for the 3-oxo group on the steroid nucleusCan distinguish between different bile acid isomers
Sensitivity Generally in the low micromolar rangeHigh sensitivity, often in the nanomolar range
Throughput High-throughput, suitable for plate readersLower throughput, sample-by-sample analysis
Cost Relatively low cost per sampleHigh initial instrument cost and cost per sample
Expertise Requires basic laboratory skillsRequires specialized expertise for operation and data analysis

A study comparing enzymatic total bile acid assays to LC-MS found that while the enzymatic methods had good correlation, they tended to underestimate the total bile acid concentration[1]. For the analysis of a specific, low-abundance bile acid like this compound, the superior sensitivity and specificity of LC-MS may be advantageous.

Experimental Protocols

Enzymatic Assay for this compound (Reverse Reaction)

This protocol is based on the principles of the reverse reaction of 3-α-hydroxysteroid dehydrogenase.

Materials:

  • 3-α-hydroxysteroid dehydrogenase (3-α-HSD) from Pseudomonas testosteroni

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • This compound standard

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

  • Biological sample (e.g., serum, plasma, tissue homogenate) after appropriate extraction

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 3-α-HSD in phosphate buffer.

    • Prepare a stock solution of NADPH in phosphate buffer. The final concentration in the assay should be in excess (e.g., 0.1-0.2 mM).

    • Prepare a series of standard solutions of this compound in phosphate buffer to generate a standard curve.

  • Sample Preparation:

    • Extract bile acids from the biological matrix using an appropriate method (e.g., solid-phase extraction or liquid-liquid extraction).

    • Resuspend the dried extract in phosphate buffer.

  • Assay Protocol (for a 96-well plate):

    • To each well, add:

      • Sample or standard solution.

      • Phosphate buffer to bring the volume to a desired level.

      • NADPH solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding the 3-α-HSD solution to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time (kinetic measurement).

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔAbs/min) for each standard and sample.

    • Plot the rate of reaction for the standards against their concentrations to generate a standard curve.

    • Determine the concentration of this compound in the samples by interpolating their reaction rates from the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Bile Acid Analysis

A detailed LC-MS protocol is highly dependent on the specific instrumentation and the panel of bile acids being analyzed. However, a general workflow is provided below.

General Workflow:

  • Sample Preparation:

    • Spike the sample with a mixture of deuterated internal standards for various bile acids.

    • Perform protein precipitation with a solvent like acetonitrile (B52724).

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Separation:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and/or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Utilize an electrospray ionization (ESI) source, typically in negative ion mode.

    • Operate the mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Data Analysis:

    • Quantify the individual bile acids by comparing the peak area of the analyte to that of its corresponding internal standard.

Visualizations

Signaling Pathway

Bile_Acid_Metabolism Cholesterol Cholesterol Chenodeoxycholic_acid Chenodeoxycholic Acid (3α-hydroxy) Cholesterol->Chenodeoxycholic_acid Hepatic Synthesis Three_Oxo_CDCA This compound (3-keto) Chenodeoxycholic_acid->Three_Oxo_CDCA Oxidation (e.g., by 3-α-HSD) Conjugation Conjugation (Glycine/Taurine) Chenodeoxycholic_acid->Conjugation Excretion Biliary Excretion Conjugation->Excretion

Caption: Simplified pathway of Chenodeoxycholic Acid metabolism.

Experimental Workflow

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample Biological Sample Extraction Bile Acid Extraction Sample->Extraction Plate Load Plate: Sample/Standard, Buffer, NADPH Extraction->Plate Standards Prepare Standards Standards->Plate Incubate Incubate at 37°C Plate->Incubate Add_Enzyme Add 3-α-HSD Incubate->Add_Enzyme Measure Kinetic Measurement at 340 nm Add_Enzyme->Measure Curve Generate Standard Curve Measure->Curve Calculate Calculate Concentration Curve->Calculate

Caption: Workflow for the enzymatic assay of this compound.

Conclusion

Enzymatic assays for this compound, based on the reverse reaction of 3-α-HSD, offer a cost-effective and high-throughput method for its quantification. While they may not achieve the same level of sensitivity and specificity as LC-MS, their performance, with good precision and linearity, makes them a valuable tool for many research applications. The choice between an enzymatic assay and LC-MS will depend on the specific requirements of the study, including the need for absolute quantification of individual bile acids, sample throughput, and available resources. By understanding the principles and performance characteristics of each method, researchers can select the most appropriate tool for their investigation into the complex world of bile acid metabolism.

References

A Comparative Guide to 3-Oxochenodeoxycholic Acid Profiles in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA) profiles in commonly used animal models. Understanding the species-specific differences in bile acid metabolism is crucial for the accurate interpretation of preclinical data and its translation to human physiology. While direct comparative studies on 3-Oxo-CDCA are limited, this document synthesizes available data on its precursor, chenodeoxycholic acid (CDCA), and general bile acid metabolism to infer likely profiles.

Key Insights on Species Differences in Bile Acid Metabolism

Significant variations exist in the bile acid pools of different species, which directly impacts the generation and concentration of 3-Oxo-CDCA, a metabolic intermediate. Mice, the most common preclinical model, exhibit substantial differences from humans in their bile acid metabolism.[1] Notably, mice efficiently convert chenodeoxycholic acid (CDCA) into α- and β-muricholic acids (MCAs), a pathway that is not prominent in humans.[2][3] This active downstream metabolism of CDCA in mice suggests that the steady-state levels of its intermediate, 3-Oxo-CDCA, may be lower compared to species where CDCA is a primary end-product.

Furthermore, the conjugation of bile acids with amino acids varies significantly. Mice almost exclusively use taurine (B1682933) for conjugation, whereas humans utilize both glycine (B1666218) and taurine.[3] These differences in conjugation and subsequent metabolism can influence the overall bile acid pool and the relative abundance of specific intermediates.

Comparative Data on Chenodeoxycholic Acid (Precursor to 3-Oxo-CDCA)

Animal ModelPrimary Bile AcidsTypical CDCA ProfileKey Metabolic Features Related to CDCAReference
Mouse Cholic acid (CA), Chenodeoxycholic acid (CDCA), α- and β-muricholic acids (MCAs)Lower proportion of the bile acid pool compared to humans due to efficient 6β-hydroxylation to MCAs.CDCA is extensively metabolized to MCAs by the enzyme Cyp2c70. Conjugation is almost exclusively with taurine.[2][3]
Rat Cholic acid (CA), Chenodeoxycholic acid (CDCA), α- and β-muricholic acids (MCAs)Similar to mice, CDCA is a precursor to MCAs.Also possesses the ability to convert CDCA to MCAs.[4]
Hamster Cholic acid (CA), Chenodeoxycholic acid (CDCA)Considered more similar to humans than mice, with CDCA being a major primary bile acid.Lacks the prominent 6β-hydroxylation pathway for MCA synthesis seen in mice and rats.[5]
Rabbit Deoxycholic acid (DCA) is the primary bile acid.CDCA is not a major primary bile acid.Unique bile acid profile dominated by a secondary bile acid.[1]
Human Cholic acid (CA), Chenodeoxycholic acid (CDCA)CDCA is a major primary bile acid, constituting a significant portion of the bile acid pool.CDCA is primarily conjugated with glycine and taurine and is a direct precursor to the secondary bile acid lithocholic acid (LCA) via gut microbiota.[3]

Experimental Protocols

Quantification of this compound

A robust and widely used method for the quantification of bile acids, including 3-Oxo-CDCA, from biological matrices (plasma, liver tissue, bile) is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

1. Sample Preparation (from Liver Tissue)

  • Homogenization: A known weight of frozen liver tissue (e.g., 50 mg) is homogenized in a suitable solvent, typically a mixture of methanol (B129727) and water (e.g., 1 mL of 80% methanol), often containing internal standards (e.g., deuterated bile acids).

  • Protein Precipitation: The homogenate is centrifuged at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet proteins and cellular debris.

  • Supernatant Collection: The supernatant containing the bile acids is carefully collected.

  • Drying and Reconstitution: The supernatant may be dried under a stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase for UPLC-MS/MS analysis to concentrate the sample.

2. UPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reverse-phase column, such as an ACQUITY UPLC BEH C18 column, is commonly used.

    • Mobile Phase: A gradient of two mobile phases is typically employed. For example, Mobile Phase A could be water with a small amount of formic acid and ammonium (B1175870) acetate, and Mobile Phase B could be acetonitrile/methanol with the same additives.

    • Gradient Elution: A gradient program is run to separate the different bile acid species based on their polarity.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for bile acid analysis.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻ of 3-Oxo-CDCA) and a specific product ion generated by its fragmentation. This provides high selectivity and sensitivity.

    • Quantification: The concentration of 3-Oxo-CDCA in the sample is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard, using a standard curve generated from authentic standards.

Visualizations

Signaling Pathway: Bile Acid Synthesis

Bile Acid Synthesis cluster_pathways Biosynthetic Pathways Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 CYP27A1 CYP27A1 Cholesterol->CYP27A1 7α-hydroxycholesterol 7α-hydroxycholesterol CYP7A1->7α-hydroxycholesterol Cholic Acid (CA) Cholic Acid (CA) 7α-hydroxycholesterol->Cholic Acid (CA) Chenodeoxycholic Acid (CDCA) Chenodeoxycholic Acid (CDCA) 7α-hydroxycholesterol->Chenodeoxycholic Acid (CDCA) Classical (Neutral) Pathway Classical (Neutral) Pathway 27-hydroxycholesterol 27-hydroxycholesterol CYP27A1->27-hydroxycholesterol 27-hydroxycholesterol->Chenodeoxycholic Acid (CDCA) Alternative (Acidic) Pathway Alternative (Acidic) Pathway 3-Oxo-CDCA 3-Oxo-CDCA Chenodeoxycholic Acid (CDCA)->3-Oxo-CDCA HSD3B7 Gut Microbiota Gut Microbiota Chenodeoxycholic Acid (CDCA)->Gut Microbiota 7α-dehydroxylation HSD3B7 HSD3B7 Lithocholic Acid (LCA) Lithocholic Acid (LCA) Gut Microbiota->Lithocholic Acid (LCA)

Caption: Simplified overview of the primary bile acid synthesis pathways.

Experimental Workflow: Quantification of 3-Oxo-CDCA

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis Tissue Animal Tissue (Liver) Homogenization Homogenization in Methanol (+ Internal Standards) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Reconstitution Drying & Reconstitution Supernatant->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MS Tandem MS Detection (ESI-, MRM) UPLC->MS Quantification Quantification (vs. Standard Curve) MS->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Workflow for 3-Oxo-CDCA quantification from tissue samples.

References

Evaluating Antibody Specificity for 3-Oxochenodeoxycholic Acid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bile acids is crucial for understanding liver diseases, metabolic disorders, and drug-induced liver injury. Immunoassays, such as ELISA, offer a high-throughput and cost-effective method for this purpose. However, the specificity of the antibodies used is a critical parameter that dictates the reliability of the results. This guide provides a framework for evaluating the specificity of antibodies for 3-Oxochenodeoxycholic acid, a key intermediate in the bile acid synthesis pathway, and compares immunoassay performance with alternative analytical methods.

The Critical Role of Antibody Specificity

An antibody's specificity is its ability to bind to its intended target—in this case, this compound—without significantly binding to other structurally similar molecules. Bile acids share a common sterol backbone, leading to a high potential for cross-reactivity. An antibody that cross-reacts with other bile acids will produce inaccurate and potentially misleading data. Therefore, rigorous evaluation of antibody specificity is paramount.

Comparison of Detection Methodologies

While immunoassays are valuable tools, alternative methods offer higher specificity, albeit often at a lower throughput and higher cost.

FeatureImmunoassay (ELISA)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzymatic Assays
Principle Antigen-antibody bindingSeparation by chromatography, detection by mass-to-charge ratioSeparation of volatile derivatives by chromatography, detection by mass-to-charge ratioEnzymatic conversion of bile acids linked to a detectable signal
Specificity Variable, dependent on antibody cross-reactivityHigh, considered the gold standard[1]High, requires derivatization which can introduce variability[2]Generally measures total or specific classes of bile acids, not individual ones[3]
Sensitivity HighVery HighHighModerate
Throughput HighModerateLow to ModerateHigh
Cost per Sample LowHighHighLow to Moderate
Sample Preparation MinimalMore complex, involves extractionComplex, requires derivatization[2]Minimal

Evaluating Antibody Specificity: A Case Study

To illustrate the importance of specificity, we present representative cross-reactivity data from a commercially available Chenodeoxycholic Acid (CDCA) ELISA kit. As this compound is a direct precursor to CDCA, this data provides a relevant example of the type of information researchers should seek from manufacturers.

Table 1: Representative Cross-Reactivity of a Commercial Chenodeoxycholic Acid Antibody

CompoundCross-Reactivity (%)
Chenodeoxycholic acid100
Glycochenodeoxycholic acid100
Cholic acid4
Deoxycholic acid0.6
Cholesterol0
(Data is for illustrative purposes and is based on a commercially available Chenodeoxycholic Acid ELISA kit datasheet. Researchers should always refer to the specific datasheet for the antibody or kit they are using.)

This table clearly demonstrates that the antibody has high specificity for chenodeoxycholic acid and its glycine (B1666218) conjugate, with minimal cross-reactivity to other primary and secondary bile acids and no cross-reactivity to the precursor, cholesterol. When evaluating an antibody for this compound, a similar table detailing its cross-reactivity with other bile acids, particularly its precursor chenodeoxycholic acid and other keto-bile acids, is essential.

Experimental Protocols

Competitive ELISA for Antibody Specificity Testing

This protocol is a standard method for determining the cross-reactivity of an antibody.

Objective: To determine the percentage of cross-reactivity of an antibody with various structurally related bile acids.

Materials:

  • Microtiter plates pre-coated with a this compound conjugate

  • Antibody specific to this compound

  • Standard this compound solution

  • Solutions of potentially cross-reacting bile acids (e.g., chenodeoxycholic acid, cholic acid, deoxycholic acid, lithocholic acid)

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Plate reader

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the standard this compound to create a standard curve.

  • Sample and Competitor Preparation: Prepare various concentrations of the potentially cross-reacting bile acids.

  • Competitive Binding: Add the standard or the competitor bile acid solutions to the wells of the microtiter plate.

  • Primary Antibody Incubation: Add the this compound specific antibody to all wells. The free analyte (standard or competitor) in the solution will compete with the coated this compound for binding to the antibody.

  • Washing: Wash the plate to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, which will bind to the primary antibody that is bound to the coated antigen.

  • Washing: Wash the plate to remove any unbound secondary antibody.

  • Substrate Addition: Add the substrate solution. The enzyme on the secondary antibody will catalyze a color change.

  • Stopping the Reaction: Add the stop solution to halt the color development.

  • Data Acquisition: Read the absorbance of each well using a plate reader.

  • Calculation of Cross-Reactivity: The concentration of each competitor that causes 50% inhibition of the maximal signal is determined. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (Concentration of Standard at 50% Inhibition / Concentration of Competitor at 50% Inhibition) x 100

Visualizing Key Pathways and Workflows

Chenodeoxycholic Acid Biosynthesis Pathway

This compound is a critical intermediate in the synthesis of chenodeoxycholic acid from cholesterol. Understanding this pathway is essential for identifying potential cross-reactants.

BileAcidSynthesis Cholesterol Cholesterol SevenAlphaHydroxycholesterol 7α-hydroxycholesterol Cholesterol->SevenAlphaHydroxycholesterol CYP7A1 SevenAlphaHydroxy4cholesten3one 7α-hydroxy-4-cholesten-3-one SevenAlphaHydroxycholesterol->SevenAlphaHydroxy4cholesten3one HSD3B7 ThreeOxoCDCA This compound SevenAlphaHydroxy4cholesten3one->ThreeOxoCDCA AKR1D1 CDCA Chenodeoxycholic acid ThreeOxoCDCA->CDCA AKR1C1/AKR1C2

Caption: The classical pathway of chenodeoxycholic acid biosynthesis.

Experimental Workflow for Antibody Specificity Evaluation

The following diagram illustrates the logical steps involved in assessing the specificity of an antibody for a this compound immunoassay.

AntibodySpecificityWorkflow Start Start: Obtain Antibody for This compound SelectCompetitors Select Structurally Similar Bile Acids as Competitors Start->SelectCompetitors CompetitiveELISA Perform Competitive ELISA RunAssay Run Assay with Standards and Competitors CompetitiveELISA->RunAssay SelectCompetitors->CompetitiveELISA AnalyzeData Analyze Data and Calculate % Cross-Reactivity RunAssay->AnalyzeData Decision Decision: Is Antibody Sufficiently Specific? AnalyzeData->Decision CompareMethods Compare with Alternative Methods (LC-MS/MS, GC-MS) CompareMethods->Decision UseAntibody Proceed with Immunoassay Decision->UseAntibody Yes RejectAntibody Reject Antibody or Use Alternative Method Decision->RejectAntibody No

Caption: Workflow for evaluating antibody specificity.

Conclusion

The specificity of an antibody is a non-negotiable parameter for reliable quantification of this compound via immunoassay. Researchers must demand and critically evaluate quantitative cross-reactivity data from manufacturers. When high specificity is required, especially in complex biological matrices, orthogonal methods like LC-MS/MS should be considered for validation or as the primary analytical technique. By following a rigorous evaluation process, scientists can ensure the accuracy and reproducibility of their findings in the dynamic field of bile acid research.

References

Reference Intervals and Quantification Methods for 3-Oxochenodeoxycholic Acid in Human Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies for the quantification of 3-Oxochenodeoxycholic acid in human plasma and presents available data on its reference intervals. This information is intended to support research and development activities where the analysis of bile acid profiles is crucial.

Reference Intervals for 3-Oxo Bile Acids

Direct reference intervals for this compound in healthy adult human plasma are not well-established in the reviewed literature. However, data for the closely related category of "3-Oxo-Δ4 bile acids" in serum, which includes compounds like 7α-hydroxy-3-oxo-4-cholen-24-oic acid, are available for pediatric and adolescent populations. It is important to note that these values may not be directly extrapolated to adults and represent a class of compounds rather than a single analyte.

Analyte CategoryAge GroupSample TypeReference Interval (µmol/L)Data Source
3-Oxo-Δ4 bile acids1 year (N=5)Serum0.01 ± 0.01[1]
3-Oxo-Δ4 bile acids2 years (N=4)Serum0.02 ± 0.01[1]
3-Oxo-Δ4 bile acids10-16 years (N=7)Serum0.01 ± 0.01[1]

Comparison of Analytical Methodologies

The quantification of this compound and other bile acids in human plasma is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which are essential for measuring low endogenous concentrations in a complex biological matrix. While various specific protocols exist, they share common principles in sample preparation, chromatographic separation, and detection.

Experimental Protocols

Below is a detailed description of a common experimental workflow for the analysis of bile acids in human plasma by LC-MS/MS, synthesized from multiple sources.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a widely used method for the extraction of bile acids from plasma or serum due to its simplicity and effectiveness.

  • Materials:

    • Human plasma or serum samples

    • Internal standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)

    • Ice-cold acetonitrile (B52724) (ACN) or methanol (B129727)

    • Microcentrifuge tubes

    • Pipettes and tips

    • Centrifuge

  • Protocol:

    • To a microcentrifuge tube, add 100 µL of the plasma or serum sample.

    • Add a specific volume of the internal standard solution.

    • Add 400 µL of ice-cold acetonitrile or methanol to precipitate the proteins.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant containing the bile acids to a clean tube for analysis.

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially higher sensitivity, solid-phase extraction can be employed.

  • Protocol Outline:

    • Condition an appropriate SPE cartridge (e.g., a reversed-phase sorbent).

    • Load the pre-treated plasma sample.

    • Wash the cartridge to remove interfering substances.

    • Elute the bile acids with a suitable organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. Liquid Chromatography (LC)

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column, most commonly a C18 stationary phase, is used for separation.

  • Mobile Phase: A gradient elution is typically employed using a two-solvent system:

    • Mobile Phase A: Water with an additive such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Mobile Phase B: An organic solvent mixture, such as acetonitrile and/or methanol.

  • Flow Rate: Typical flow rates range from 0.3 to 0.6 mL/min.

  • Column Temperature: The column is often heated (e.g., to 40-50 °C) to improve peak shape and reduce viscosity.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is the standard for bile acid analysis as they readily form [M-H]⁻ ions.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.

  • Key Parameters:

    • Ion Spray Voltage: Optimized for a stable spray in negative mode.

    • Source Temperature: Maintained at an elevated temperature to aid in desolvation.

    • Collision Gas: Nitrogen or argon is used in the collision cell to induce fragmentation.

    • MRM Transitions: Specific precursor and product ions are selected for each bile acid to be quantified.

Visualizing the Workflow and Metabolic Context

To better illustrate the experimental and biological context of this compound analysis, the following diagrams are provided.

Analytical Workflow for this compound Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (Reversed-Phase C18) supernatant->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification (based on IS ratio) ms_detection->quantification data_review Data Review & Reporting quantification->data_review

Caption: A typical workflow for the quantification of this compound in human plasma.

Bile Acid Synthesis Pathway Simplified Primary Bile Acid Synthesis Pathway cholesterol Cholesterol intermediate1 7α-hydroxycholesterol cholesterol->intermediate1 intermediate2 ... (multi-step enzymatic conversion in the liver) ... intermediate1->intermediate2 cdca Chenodeoxycholic Acid (Primary Bile Acid) intermediate2->cdca oxo_cdca This compound cdca->oxo_cdca Oxidation conjugation Conjugation (with Glycine or Taurine) cdca->conjugation

Caption: The position of this compound in the bile acid synthesis pathway.

References

A Comparative Guide to the Linearity and Range of 3-Oxochenodeoxycholic Acid Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA), a key intermediate in bile acid metabolism, is crucial for understanding various physiological and pathological processes. This guide provides an objective comparison of the performance of common analytical methods for 3-Oxo-CDCA detection, with a focus on linearity and dynamic range, supported by experimental data from peer-reviewed studies and technical documents.

Quantitative Performance Comparison

The selection of an appropriate detection method is critical for generating reliable and reproducible data. The following table summarizes the quantitative performance of various analytical techniques used for the quantification of bile acids, including 3-Oxo-CDCA.

Analytical MethodLinearity (R²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Sample Type(s)
LC-MS/MS >0.99[1][2]5 ng/mL[1][2]5000 ng/mL[1][2]Serum, Plasma, Feces[3][4][5]
≥0.9939[3]10.0 ng/mL[3]2500 ng/mL[3]Human Serum[3]
>0.9980.2 ng/mL (for a specific bile acid)[6]Wide dynamic range[7]Plasma[7]
>0.99992.0 µg/mL (for related impurities of Cholic Acid)80.0 µg/mL (for related impurities of Cholic Acid)Bulk Drugs[8]
GC-MS ≥ 0.995[9]0.1 ng (on column)[9]100 ng (on column)[9]Serum, Feces[10][11]
-0.25 µmol/g[11]5.00 µmol/g[11]Human Stool[11]
Linear over 2-30 µmol/L[10]0.4 µmol/L[10]30 µmol/L[10]Serum[10]
Enzymatic Assay Optimal linearity between 3–138 μmol/L[12][13][14]1 µmol/L[12]200 µmol/L[12]Plasma[12][13][14]
Linear from 1 to 150 µmol/l[15]--Serum[15]
ELISA -30 nM[16][17][18]2000 nM[16]Plasma, Serum, Feces, Cell and Tissue Lysates[16][17]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing experimental results. Below are representative protocols for the key analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for bile acid analysis due to its high sensitivity and specificity.[19]

Sample Preparation (Protein Precipitation) [3][7]

  • To 100 µL of serum or plasma, add an internal standard solution.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[7]

  • Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C.[5][7]

  • Transfer the supernatant to a clean tube for analysis.

Chromatographic Conditions [1][5]

  • Column: A reverse-phase C18 column is commonly used (e.g., 2.6 µm, 100 x 2.1 mm).[3]

  • Mobile Phase A: Water with 0.1% formic acid or 1 mM ammonium (B1175870) acetate (B1210297) with 0.1% acetic acid.[1][5]

  • Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid or 0.1% acetic acid.[1][5]

  • Gradient Elution: A typical gradient runs from a low to a high percentage of mobile phase B over several minutes to separate the bile acids.

  • Flow Rate: Approximately 0.3-1.0 mL/min.[1][5]

Mass Spectrometry Conditions [5]

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each bile acid.

  • Ion Spray Voltage: Around -4200 V.

  • Source Temperature: Approximately 500°C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for bile acid analysis, often requiring derivatization to increase the volatility of the analytes.[9]

Sample Preparation and Derivatization [9]

  • Extraction: Bile acids are extracted from the biological matrix.

  • Derivatization: A two-step derivatization is common:

    • Methylation: The carboxyl group is methylated.

    • Trimethylsilylation (TMS): The hydroxyl groups are converted to TMS ethers.

Chromatographic Conditions [11]

  • Column: A capillary column such as an Rtx-5MS is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An oven temperature gradient is used to separate the derivatized bile acids.

Mass Spectrometry Conditions [11]

  • Ionization Mode: Electron Ionization (EI).

  • Scan Type: Selected Ion Monitoring (SIM) is used for quantification, monitoring specific ions for each derivatized bile acid.

Enzymatic Assay

Enzymatic assays are often used for the quantification of total bile acids and rely on the activity of 3-α-hydroxysteroid dehydrogenase (3α-HSD).[12]

Assay Principle [12][20]

  • 3α-HSD catalyzes the oxidation of the 3α-hydroxyl group of bile acids to a 3-keto group, with the concomitant reduction of NAD+ to NADH.

  • The amount of NADH produced is directly proportional to the concentration of 3α-hydroxy bile acids in the sample.

  • The NADH can be measured spectrophotometrically at 340 nm or can be coupled to a colorimetric reaction.[20]

  • For 3-oxo-bile acids, a pre-reduction step with sodium borohydride (B1222165) is performed to convert the 3-oxo group to a 3-hydroxyl group, which can then be measured by the 3α-HSD reaction.[20]

Visualizing the Methodologies

Diagrams can provide a clear overview of the experimental workflows and underlying biochemical pathways.

Bile_Acid_Metabolism Cholesterol Cholesterol Primary_BAs Primary Bile Acids (e.g., Chenodeoxycholic Acid) Cholesterol->Primary_BAs Hepatic Synthesis Oxidation Oxidation (e.g., by HSDH enzymes) Primary_BAs->Oxidation Gut_Microbiota Gut Microbiota Transformation Primary_BAs->Gut_Microbiota Three_Oxo_CDCA This compound Oxidation->Three_Oxo_CDCA Secondary_BAs Secondary Bile Acids Gut_Microbiota->Secondary_BAs

Caption: Simplified pathway of bile acid metabolism showing the formation of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Serum, Plasma, etc.) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into UPLC/HPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: General experimental workflow for the quantification of this compound using LC-MS/MS.

Enzymatic_Assay_Workflow Sample Sample containing 3-Oxo-CDCA Reduction Reduction Step (Sodium Borohydride) Sample->Reduction Reduced_Sample Sample with 3-Hydroxy-BAs Reduction->Reduced_Sample Enzyme_Reaction Enzymatic Reaction (3α-HSD, NAD+) Reduced_Sample->Enzyme_Reaction NADH_Formation NADH Formation Enzyme_Reaction->NADH_Formation Detection Spectrophotometric Detection (340 nm) NADH_Formation->Detection

Caption: Workflow for the enzymatic detection of 3-Oxo-bile acids.

References

A Comparative Guide to the Gene Expression Effects of 3-Oxochenodeoxycholic Acid and Other Oxo-Bile Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of 3-Oxochenodeoxycholic acid (3-Oxo-CDCA) and other oxo-bile acids on gene expression. The information is compiled from various studies to offer a comprehensive overview for researchers in drug development and metabolic disease. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways.

Introduction to Oxo-Bile Acids and Gene Regulation

Bile acids, traditionally known for their role in digestion, are now recognized as crucial signaling molecules that regulate a wide array of genes involved in metabolism, inflammation, and cell proliferation. This regulation is primarily mediated by nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors, like the Takeda G-protein-coupled receptor 5 (TGR5).

Oxo-bile acids, which are derivatives of primary and secondary bile acids containing a ketone group, represent a class of metabolites with distinct biological activities. Their effects on gene expression can vary significantly depending on the position of the oxo-group, the parent bile acid, and the cellular context. Understanding these differential effects is critical for developing targeted therapies for metabolic and inflammatory diseases.

Comparative Analysis of Gene Expression

The following tables summarize the available quantitative data on the effects of various oxo-bile acids on the activation of FXR and TGR5, key regulators of gene expression. It is important to note that the data are compiled from different studies and experimental systems; therefore, direct comparisons should be made with caution.

Farnesoid X Receptor (FXR) Activation

FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose homeostasis. Its activation by bile acids leads to the transcriptional regulation of numerous target genes.

Bile AcidReceptorAssay SystemPotency (EC50/IC50)Efficacy (% of control)Reference(s)
Chenodeoxycholic Acid (CDCA)Human FXRLuciferase Reporter Assay (CHO cells)11 µM100%[1]
3-Oxo-Lithocholic Acid (3-Oxo-LCA)Human FXRLuciferase Reporter Assay (HEK293 cells)Potent Agonist-[2]
7-Oxo-Deoxycholic Acid (7-Oxo-DCA)Human FXRLuciferase Reporter Assay (HEK293 cells)Neutral Antagonist (IC50 = 13.795 μM)-[3]
iso-Deoxycholic Acid (isoDCA)Human FXRLuciferase Reporter Assay (HEK293 cells)Potent Agonist (EC50 = 4.384 μM)> CDCA[3]
Cholic Acid 3-O-glucuronideHuman FXRNot Specified91.5 µM-[4]
Takeda G-protein-coupled Receptor 5 (TGR5) Activation

TGR5 is a cell surface receptor that, upon activation by bile acids, influences glucose homeostasis, energy expenditure, and inflammatory responses.

Bile AcidReceptorAssay SystemPotency (EC50)Reference(s)
Lithocholic Acid (LCA)Human TGR5cAMP Assay0.53 µM[1]
Deoxycholic Acid (DCA)Human TGR5cAMP Assay1.0 µM[1]
Chenodeoxycholic Acid (CDCA)Human TGR5cAMP Assay4.4 µM[1]
Cholic Acid (CA)Human TGR5cAMP Assay7.7 µM[1]
7α-methylated UDCAHuman TGR5Luciferase Reporter AssaySignificantly higher than UDCA[5]

Signaling Pathways and Experimental Workflows

Farnesoid X Receptor (FXR) Signaling Pathway

Bile acids activate FXR, leading to the regulation of target genes involved in bile acid homeostasis.

FXR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile_Acids Bile Acids (e.g., 3-Oxo-CDCA) FXR_inactive FXR (inactive) Bile_Acids->FXR_inactive Binds and Activates FXR_RXR_inactive FXR-RXR Heterodimer (inactive) FXR_inactive->FXR_RXR_inactive RXR_inactive RXR (inactive) RXR_inactive->FXR_RXR_inactive FXR_RXR_active FXR-RXR Heterodimer (active) FXR_RXR_inactive->FXR_RXR_active Translocation FXRE FXR Response Element (FXRE) on DNA FXR_RXR_active->FXRE Binds Target_Genes Target Gene Transcription (e.g., SHP, FGF19, BSEP, OSTα/β) FXRE->Target_Genes Regulates

Caption: FXR Signaling Pathway Activation by Bile Acids.

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling Pathway

Activation of TGR5 by bile acids initiates a cascade of intracellular events, primarily through the production of cyclic AMP (cAMP).

TGR5_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bile_Acids Bile Acids TGR5 TGR5 Receptor Bile_Acids->TGR5 Binds G_Protein G-Protein TGR5->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Caption: TGR5 Signaling Pathway Activation by Bile Acids.

Experimental Workflow for Gene Expression Analysis

A typical workflow for assessing the impact of oxo-bile acids on gene expression in cell culture.

Experimental_Workflow Cell_Culture 1. Cell/Organoid Culture (e.g., HepG2, Primary Hepatocytes, Intestinal Organoids) Treatment 2. Treatment with Oxo-Bile Acids (Varying concentrations and time points) Cell_Culture->Treatment RNA_Isolation 3. Total RNA Isolation Treatment->RNA_Isolation QC 4. RNA Quality Control (e.g., Nanodrop, Bioanalyzer) RNA_Isolation->QC cDNA_Synthesis 5. cDNA Synthesis QC->cDNA_Synthesis Gene_Expression 6. Gene Expression Analysis cDNA_Synthesis->Gene_Expression qPCR Quantitative PCR (qPCR) (For specific target genes) Gene_Expression->qPCR RNA_Seq RNA Sequencing (For whole transcriptome analysis) Gene_Expression->RNA_Seq Data_Analysis 7. Data Analysis and Interpretation qPCR->Data_Analysis RNA_Seq->Data_Analysis

References

Validation of 3-Oxochenodeoxycholic Acid as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxochenodeoxycholic acid (3-Oxo-CDCA) is a keto-bile acid intermediate in the synthesis of the primary bile acid chenodeoxycholic acid (CDCA). While not a major component of the circulating bile acid pool in healthy individuals, its accumulation is a hallmark of a rare genetic disorder, Δ4-3-oxosteroid-5β-reductase (AKR1D1) deficiency. This deficiency leads to a failure in the production of primary bile acids and results in severe cholestatic liver disease due to the buildup of hepatotoxic 3-oxo-Δ4 bile acids. This guide provides a comparative analysis of therapeutic strategies relevant to 3-Oxo-CDCA, focusing on the established treatment for AKR1D1 deficiency and exploring the hypothetical validation of 3-Oxo-CDCA as a direct therapeutic target.

Comparison of Therapeutic Strategies

The primary therapeutic context for 3-Oxo-CDCA is in the management of AKR1D1 deficiency. The current standard of care is an indirect approach that does not target 3-Oxo-CDCA itself but rather aims to suppress its production. A hypothetical alternative would be to directly target 3-Oxo-CDCA or its downstream effects.

FeatureCurrent Standard: Bile Acid Replacement Therapy Hypothetical: Direct Targeting of 3-Oxo-CDCA
Mechanism of Action Oral administration of primary bile acids (chenodeoxycholic acid and/or cholic acid) activates the farnesoid X receptor (FXR) in the liver and intestine. This induces a negative feedback loop, primarily through the induction of Fibroblast Growth Factor 19 (FGF19) in the intestine and Small Heterodimer Partner (SHP) in the liver, which suppresses the rate-limiting enzyme in bile acid synthesis, cholesterol 7α-hydroxylase (CYP7A1).Development of a small molecule inhibitor that either directly binds to and neutralizes 3-Oxo-CDCA, blocks its transport into hepatocytes, or inhibits its downstream signaling pathways.
Therapeutic Rationale By inhibiting CYP7A1, the synthesis of all bile acid intermediates, including the toxic 3-oxo-Δ4-bile acids, is reduced. It also restores the pool of functional primary bile acids necessary for bile flow and lipid absorption.To directly mitigate the presumed toxicity of 3-Oxo-CDCA, which could be beneficial if this molecule has specific detrimental effects beyond being a marker of a dysfunctional pathway.
Supporting Evidence Clinical studies have shown that treatment with CDCA and/or cholic acid in patients with AKR1D1 deficiency leads to a significant reduction in urinary 3-oxo-Δ4-bile acids, normalization of liver function tests, and improved clinical outcomes.Currently, there is no direct experimental evidence to support this strategy. The therapeutic benefit of reducing 3-Oxo-CDCA is established, but whether direct targeting is superior to the current approach is unknown. Recent findings that a related molecule, 3-oxo-lithocholic acid, is a potent FXR agonist suggest that 3-oxo bile acids may have specific biological activities worth exploring.
Advantages - Proven clinical efficacy and safety. - Addresses the root cause of the disease by restoring the primary bile acid pool. - Well-understood mechanism of action.- Potentially more specific with fewer off-target effects compared to systemic bile acid administration. - Could be applicable to other conditions where 3-oxo-bile acids might play a role.
Disadvantages - Lifelong therapy is required. - Potential for side effects associated with high doses of bile acids (e.g., diarrhea). - Does not correct the underlying genetic defect.- Entirely speculative at this stage. - The specific toxic mechanisms of 3-Oxo-CDCA are not fully elucidated. - No known lead compounds or validated targets for this approach.
Development Stage Clinically approved and standard of care.Pre-clinical concept.

Experimental Data and Protocols

Quantitative Data

The efficacy of bile acid replacement therapy is monitored by measuring the reduction of atypical bile acids in urine and the restoration of normal primary bile acids.

AnalytePre-Treatment Levels (Urine)Post-Treatment Levels (Urine)
3-oxo-Δ4-bile acids Highly ElevatedSignificantly Reduced / Normalized
Primary Bile Acids (CDCA, CA) Very Low / UndetectableRestored to near-normal levels

Note: Specific concentrations can vary significantly between patients. The data reflects the general trend observed in clinical practice.

Experimental Protocols

Protocol 1: Quantification of 3-Oxo-CDCA in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of 3-oxo-bile acids in serum or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • To 100 µL of serum, plasma, or urine, add an internal standard solution containing a stable isotope-labeled analog of the bile acids of interest (e.g., d4-CDCA).
  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
  • Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of 50% methanol (B129727) in water for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry:
  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • Detection: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for 3-Oxo-CDCA and the internal standard need to be optimized. For 3-Oxo-CDCA (C24H38O4, MW: 390.56), the precursor ion would be [M-H]- at m/z 389.3. Product ions would be determined by fragmentation experiments.

3. Data Analysis:

  • Quantify the concentration of 3-Oxo-CDCA by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of purified 3-Oxo-CDCA.

Protocol 2: FXR Activation Luciferase Reporter Assay

This assay is used to determine if a compound can activate the farnesoid X receptor (FXR).

1. Cell Culture and Transfection:

  • Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS.
  • Co-transfect the cells with an FXR expression plasmid, a luciferase reporter plasmid containing FXR response elements (e.g., from the SHP promoter), and a Renilla luciferase plasmid (for normalization).

2. Compound Treatment:

  • 24 hours post-transfection, treat the cells with varying concentrations of the test compound (e.g., 3-Oxo-CDCA) or a known FXR agonist (e.g., GW4064, CDCA) as a positive control. Use a vehicle (e.g., DMSO) as a negative control.
  • Incubate for 18-24 hours.

3. Luciferase Assay:

  • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.
  • Calculate the fold induction of luciferase activity relative to the vehicle control.
  • Plot the fold induction against the compound concentration to determine the EC50 (half-maximal effective concentration).

Protocol 3: TGR5-Mediated cAMP Signaling Assay

This assay measures the activation of the G-protein coupled receptor TGR5 by quantifying the downstream second messenger, cyclic AMP (cAMP).

1. Cell Culture:

  • Use a cell line that endogenously expresses TGR5 or has been engineered to overexpress it (e.g., CHO-K1 cells).

2. Compound Treatment:

  • Treat the cells with the test compound (e.g., 3-Oxo-CDCA) or a known TGR5 agonist (e.g., INT-777) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
  • Incubate for a short period (e.g., 30 minutes).

3. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay based on HTRF or ELISA).

4. Data Analysis:

  • Generate a standard curve with known cAMP concentrations.
  • Determine the cAMP concentration in the cell lysates and plot it against the test compound concentration to determine the EC50.

Protocol 4: In Vivo Studies in an AKR1D1 Deficient Mouse Model

AKR1D1 knockout mice are available and can be used to study the metabolic consequences of this enzyme deficiency, although they do not fully replicate the severe liver disease in humans.

1. Animal Model:

  • Use AKR1D1 knockout mice and wild-type littermates as controls.
  • House the animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Treatment:

  • Administer the test compound (e.g., a potential direct inhibitor of 3-Oxo-CDCA) or a control vehicle to the mice via an appropriate route (e.g., oral gavage).
  • A positive control group could be treated with CDCA.

3. Monitoring and Sample Collection:

  • Monitor body weight, food intake, and general health.
  • At the end of the study, collect blood, urine, and liver tissue.

4. Analysis:

  • Measure serum liver enzymes (e.g., ALT, AST) to assess liver injury.
  • Quantify bile acid profiles in serum, urine, and liver using LC-MS/MS (as in Protocol 1).
  • Perform histological analysis of the liver to assess for cholestasis, inflammation, and fibrosis.
  • Analyze the expression of genes involved in bile acid synthesis and transport in the liver and intestine by qPCR.

Visualizations

Caption: Bile Acid Synthesis Pathways.

Therapeutic_Mechanism Oral_Bile_Acids Oral CDCA / Cholic Acid FXR_Activation FXR Activation (Intestine & Liver) Oral_Bile_Acids->FXR_Activation FGF19_SHP Increased FGF19 (intestine) & SHP (liver) FXR_Activation->FGF19_SHP CYP7A1_Suppression Suppression of CYP7A1 FGF19_SHP->CYP7A1_Suppression 3_Oxo_Production_Decrease Decreased production of 3-Oxo-Bile Acids CYP7A1_Suppression->3_Oxo_Production_Decrease Toxicity_Reduction Reduced Liver Toxicity 3_Oxo_Production_Decrease->Toxicity_Reduction Experimental_Workflow Sample Biological Sample (Serum, Urine) Extraction Spike Internal Standard Protein Precipitation Solid Phase Extraction Sample->Extraction LC_MS LC-MS/MS Analysis (Reverse Phase Chromatography, Negative ESI, MRM) Extraction->LC_MS Data_Analysis Peak Integration Standard Curve Generation Concentration Calculation LC_MS->Data_Analysis Result Quantified 3-Oxo-CDCA Concentration Data_Analysis->Result

Correlation of 3-Oxochenodeoxycholic Acid Levels with Clinical Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Oxochenodeoxycholic acid and related bile acids in the context of clinical outcomes. Due to the limited direct clinical data on this compound, this guide also includes data on its precursor, Chenodeoxycholic acid (CDCA), and a functionally related molecule, 3-Oxo-lithocholic acid (3-oxo-LCA), to offer a broader perspective for research and drug development.

Quantitative Data Summary

The following tables summarize the available quantitative data correlating bile acid levels with clinical outcomes. It is important to note that specific quantitative data for this compound remains scarce in publicly available literature.

Table 1: Correlation of this compound with Clinical Outcomes

BiomarkerConditionSample TypeObservationClinical Implication (Hypothesized)
This compoundCritical IllnessFecalPart of a panel of 13 microbiota-derived metabolites used to predict 30-day mortality.Potential component of a metabolic signature for risk stratification in critically ill patients.
3-Oxodeoxycholic acid or this compoundPost-Liver Transplant InfectionFecalPart of a metabolite signature predicting postoperative infection.May serve as a non-invasive biomarker to identify patients at high risk for infectious complications post-transplantation.
This compoundCOVID-19FecalMentioned as a potential indicator for diagnosis.[1]Could be explored as part of a multi-metabolite diagnostic panel for COVID-19.

Table 2: Comparative Data for Chenodeoxycholic Acid (CDCA) in Liver Disease

BiomarkerConditionSample TypeConcentration Range / ObservationClinical Implication
Chenodeoxycholic acid (CDCA)Nonalcoholic Fatty Liver Disease (NAFLD)SerumIncreased with the severity of NAFLD.Elevated CDCA may indicate worsening of NAFLD.
Glycochenodeoxycholic acid (GCDCA)Liver CirrhosisSerumSignificantly increased in patients with early cirrhosis compared to chronic hepatitis.[2]GCDCA is a potential biomarker for the diagnosis of liver cirrhosis.[2]
Chenodeoxycholic acid (CDCA)Cholestatic Liver InjuryLiver TissueConcentration is strongly increased during cholestasis.[3]High levels of CDCA are implicated in cholestatic liver injury and fibrosis through NLRP3 inflammasome activation.[3]

Table 3: Comparative Data for 3-Oxo-lithocholic acid (3-oxo-LCA) in Colorectal Cancer (Preclinical)

BiomarkerConditionModelObservationClinical Implication (Potential)
3-Oxo-lithocholic acid (3-oxo-LCA)Colorectal CancerIn vitro & In vivo (mouse models)Inhibited tumor progression and promoted apoptosis.[4]3-oxo-LCA and other FXR-activating 3-oxo bile acids could be investigated as therapeutic agents for colorectal cancer.[4]

Experimental Protocols

1. Quantification of this compound and other Bile Acids by LC-MS/MS

This protocol is a generalized procedure based on methodologies described in the literature for the targeted analysis of bile acids in biological samples.

  • Sample Preparation (Plasma/Serum):

    • To 100 µL of plasma or serum, add an internal standard solution (containing deuterated bile acid standards).

    • Precipitate proteins by adding 400 µL of ice-cold methanol.

    • Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Sample Preparation (Fecal):

    • Homogenize a known weight of lyophilized fecal sample.

    • Extract bile acids using an appropriate solvent system (e.g., 75% ethanol) with sonication.

    • Centrifuge to pellet solid debris.

    • The supernatant can be further purified using solid-phase extraction (SPE) if necessary.

    • Evaporate the solvent and reconstitute in the mobile phase for analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatography (LC):

      • System: Agilent 1290 Infinity II Bio LC system or equivalent.

      • Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or similar reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

      • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a run time of 15-20 minutes.

      • Flow Rate: 0.3-0.5 mL/min.

      • Column Temperature: 40-50°C.

    • Mass Spectrometry (MS):

      • System: Agilent 6495D triple quadrupole LC/MS or a similar tandem mass spectrometer.

      • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each bile acid are monitored. For this compound, the transition would be specific to its molecular weight and fragmentation pattern.

    • Quantification:

      • Bile acid concentrations are determined by comparing the peak area ratios of the endogenous bile acids to their corresponding deuterated internal standards against a calibration curve constructed with known concentrations of bile acid standards.

Signaling Pathways and Experimental Workflows

Bile Acid Metabolism and Transformation

The following diagram illustrates the formation of this compound from its primary bile acid precursor, Chenodeoxycholic acid, through the action of gut microbiota.

Bile_Acid_Metabolism cluster_liver Liver Hepatocyte cluster_gut Gut Lumen Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 CDCA Chenodeoxycholic Acid (Primary Bile Acid) CYP7A1->CDCA Multiple Steps CDCA_gut Chenodeoxycholic Acid CDCA->CDCA_gut Biliary Secretion Gut_Microbiota Gut_Microbiota HSDH Hydroxysteroid Dehydrogenases (HSDHs) Gut_Microbiota->HSDH Oxo_CDCA This compound (Secondary Bile acid) HSDH->Oxo_CDCA CDCA_gut->Gut_Microbiota FXR_Signaling cluster_cell Intestinal Epithelial Cell Oxo_BA 3-Oxo Bile Acid (e.g., 3-oxo-LCA) FXR FXR Oxo_BA->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Biological_Effects Biological Effects (e.g., ↓ Cell Proliferation, ↑ Apoptosis) Target_Genes->Biological_Effects Workflow Sample Biological Sample (Plasma, Serum, Feces) Extraction Bile Acid Extraction (e.g., Protein Precipitation, SPE) Sample->Extraction LC_MS LC-MS/MS Analysis (Targeted MRM) Extraction->LC_MS Data_Processing Data Processing (Peak Integration, Quantification) LC_MS->Data_Processing Statistical_Analysis Statistical Analysis (Correlation with Clinical Data) Data_Processing->Statistical_Analysis Results Results (Biomarker Identification, Pathway Analysis) Statistical_Analysis->Results

References

Establishing Certified Reference Materials for 3-Oxochenodeoxycholic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available reference materials for 3-Oxochenodeoxycholic acid, an important intermediate in bile acid metabolism. Establishing a certified reference material (CRM) is critical for ensuring the accuracy and comparability of analytical results in research, clinical diagnostics, and pharmaceutical development. This document outlines the key quality attributes of available standards, details the experimental protocols required for their characterization, and provides a framework for the development of a true CRM.

Comparison of Commercially Available this compound Reference Materials

The following table summarizes the specifications of this compound reference materials available from prominent suppliers. It is important to note that while these products are sold as "reference standards," they may not meet the stringent requirements of a "certified reference material," which necessitates a comprehensive characterization of purity, identity, and stability, along with a statement of metrological traceability and uncertainty.

Supplier Product Name CAS Number Molecular Formula Purity Specification Analytical Method(s) Cited Format Storage
Sigma-Aldrich (Avanti) 3-oxo chenodeoxycholic acid4185-00-6C₂₄H₃₈O₄>99%TLCPowder-20°C
MedChemExpress This compound4185-00-6C₂₄H₃₈O₄99.92%HPLC, ¹H NMR, MSSolid (White to off-white)-20°C (3 years)
Cayman Chemical 3-oxo Deoxycholic Acid4185-01-7C₂₄H₃₈O₄≥95%Not specifiedSolid-20°C

Note: Data is compiled from publicly available information on supplier websites. For the most accurate and up-to-date information, please refer to the supplier's Certificate of Analysis.

Experimental Protocols for Characterization

The establishment of a certified reference material for this compound requires rigorous characterization using a variety of analytical techniques to confirm its identity, purity, and stability. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of this compound and quantifying impurities.

  • Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or ELSD (Drift Tube: 50°C, Nebulizer Gas: Nitrogen at 2.5 bar).

  • Sample Preparation: Accurately weigh and dissolve the reference material in methanol (B129727) to a concentration of 1 mg/mL.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the material in 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC).

  • Analysis: The acquired spectra should be consistent with the known chemical structure of this compound. Key expected signals include the absence of the C3-proton signal typical for chenodeoxycholic acid and the presence of characteristic carbonyl signals in the ¹³C spectrum.

Mass Spectrometry (MS) for Molecular Weight Verification

MS is used to confirm the molecular weight and elemental composition of the compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically preferred for bile acids.

  • Sample Infusion: The sample, dissolved in methanol or acetonitrile, is infused directly into the mass spectrometer.

  • Data Analysis: The observed mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻ should be compared to the theoretical exact mass of this compound (C₂₄H₃₈O₄, theoretical exact mass: 390.2765).

Thermogravimetric Analysis (TGA) for Residual Solvent and Water Content

TGA is used to determine the amount of volatile impurities, such as residual solvents and water.

  • Instrumentation: A thermogravimetric analyzer.

  • Method: Heat a small, accurately weighed sample (5-10 mg) under a controlled atmosphere (e.g., nitrogen) from ambient temperature to approximately 300°C at a constant heating rate (e.g., 10°C/min).

  • Analysis: The weight loss observed corresponds to the content of volatile components.

Establishing a Certified Reference Material: A Workflow

The development of a true CRM involves a comprehensive and well-documented process to ensure its quality and metrological traceability.

crm_workflow cluster_synthesis Material Production cluster_characterization Characterization cluster_certification Certification cluster_stability Stability Monitoring synthesis Synthesis and Purification of this compound identity Identity Confirmation (NMR, MS) synthesis->identity stability_short Short-term Stability (Transport Simulation) synthesis->stability_short stability_long Long-term Stability (Storage Conditions) synthesis->stability_long purity Purity Assessment (HPLC, qNMR) identity->purity impurities Impurity Profiling (LC-MS, GC-MS) purity->impurities content Content Assignment (Mass Balance, qNMR) impurities->content uncertainty Uncertainty Budget Calculation content->uncertainty interlab Interlaboratory Comparison uncertainty->interlab certificate Issuance of Certificate of Analysis interlab->certificate

Workflow for Establishing a Certified Reference Material.

Metabolic Pathway of this compound

This compound is a key intermediate in the metabolic pathway of bile acids. It is formed from the primary bile acid, chenodeoxycholic acid, through the action of hydroxysteroid dehydrogenases. This conversion is a critical step in the overall homeostasis of bile acids.

bile_acid_pathway cholesterol Cholesterol cheno Chenodeoxycholic Acid (Primary Bile Acid) cholesterol->cheno Multiple Enzymatic Steps (in Liver) oxo_cheno This compound cheno->oxo_cheno Hydroxysteroid Dehydrogenase oxo_cheno->cheno Hydroxysteroid Dehydrogenase other_bile_acids Other Bile Acid Metabolites oxo_cheno->other_bile_acids Further Metabolism

Formation of this compound.

Conclusion

The availability of well-characterized reference materials for this compound is paramount for advancing research in bile acid metabolism and its role in health and disease. While several suppliers offer reference standards, researchers should carefully consider the level of characterization provided. The development of a Certified Reference Material, following the rigorous workflow outlined in this guide, would represent a significant step forward in ensuring the quality and reliability of analytical data across different laboratories and studies. The provided experimental protocols offer a starting point for the comprehensive characterization required for such a standard.

Safety Operating Guide

Navigating the Disposal of 3-Oxochenodeoxycholic Acid: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Oxochenodeoxycholic acid, a bile acid derivative utilized in various research applications. Adherence to these procedures is paramount to protect personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets (SDS), this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemically resistant gloves.

  • Skin and Body Protection: Laboratory coat or other impervious clothing.

  • Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if handling fine powders.

In the event of exposure, follow these first-aid measures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.

  • After Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash it before reuse.[1][2]

  • After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • After Swallowing: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is classified as a laboratory chemical waste and should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[3]

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: Unless explicitly determined to be non-hazardous by your institution's EHS office, all this compound waste, including pure compound, solutions, and contaminated materials, must be managed as hazardous chemical waste.[3][4]

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility has been verified. Store it separately from incompatible materials, such as strong oxidizing agents.[5][6]

Step 2: Container Selection and Labeling

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container should be in good condition, free of cracks or deterioration.[5][7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant"). The accumulation start date must also be recorded on the label.[4][8]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5][9]

  • Storage Conditions: Keep the container closed at all times, except when adding waste.[3][5][9] The SAA should be inspected weekly for any signs of leakage.[5]

  • Quantity Limits: Be aware of the quantity limits for hazardous waste accumulation in an SAA. Typically, this is a maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste.[4][9]

Step 4: Waste Disposal Request and Pickup

  • Contact EHS: Once the container is full or has reached the accumulation time limit (often up to one year for partially filled containers), contact your institution's EHS department to arrange for pickup and disposal.[5][9] Do not dispose of this compound down the drain or in the regular trash.[3][4][7]

Disposal of Empty Containers:

A container that held this compound can be disposed of as regular trash only after it has been thoroughly emptied, leaving as little residue as possible. The chemical label should be defaced or removed, and the cap should be taken off before disposal.[3] For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required before disposal as regular trash.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the management of hazardous chemical waste, which are applicable to the disposal of this compound.

ParameterGuidelineSource
pH for Drain Disposal (if permissible by EHS for neutralized, non-hazardous waste) > 5.0 and < 12.5[5]
Maximum Hazardous Waste Volume in SAA 55 gallons[4][9]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[9]
Maximum Storage Time in SAA (partially filled) Up to 1 year[5]
Time for Removal After Container is Full Within 3 calendar days[4][9]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling a chemical spill is a critical protocol for laboratory safety.

Chemical Spill Response Protocol:

  • Assess the Situation: Determine the extent of the spill and if there is an immediate danger to personnel. If the spill is large or involves highly toxic materials, evacuate the area and contact EHS.

  • Alert Personnel: Notify others in the immediate vicinity of the spill.

  • Don Appropriate PPE: Wear the recommended PPE before attempting to clean the spill.

  • Contain the Spill: For liquid spills, use an absorbent material like diatomite or universal binders to contain the spill and prevent it from spreading.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Clean the Area: Absorb the spilled solution with an inert material. Decontaminate the surfaces and any equipment by scrubbing with a suitable solvent, such as alcohol.[1]

  • Dispose of Cleanup Materials: All materials used to clean the spill, including absorbent pads and contaminated PPE, must be collected and disposed of as hazardous waste.[3]

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation and Handling cluster_1 Waste Characterization and Segregation cluster_2 Containerization and Labeling cluster_3 Storage and Accumulation cluster_4 Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe treat_hazardous Treat as Hazardous Waste ppe->treat_hazardous segregate Segregate from Incompatible Waste treat_hazardous->segregate container Select Compatible, Leak-Proof Container segregate->container label_waste Label with 'Hazardous Waste', Chemical Name, and Date container->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa keep_closed Keep Container Closed store_saa->keep_closed check_full Container Full or Time Limit Reached? keep_closed->check_full check_full->keep_closed No request_pickup Contact EHS for Waste Pickup check_full->request_pickup Yes disposal Proper Disposal by EHS request_pickup->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operations Guide for Handling 3-Oxochenodeoxycholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Oxochenodeoxycholic acid (CAS No: 4185-00-6). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. According to safety data sheets, the compound is classified as causing serious eye irritation and may cause an allergic skin reaction.[1] Some sources also indicate it may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation.[2]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[2]

Required Personal Protective Equipment: A summary of the necessary PPE is provided in the table below.

Protection Type Equipment Specification Purpose & Use Case
Eye & Face Safety goggles with side-shields or a face shield.[1][2]Required for all handling. Protects against dust particles and accidental splashes. A face shield should be worn over goggles when there is a significant splash risk.
Hand Chemical-resistant gloves (e.g., Nitrile rubber).Required for all handling. Prevents skin contact, irritation, and potential allergic reactions.[2]
Body Laboratory coat or impervious clothing.[2]Required for all handling. Protects skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator.[2]Required when handling outside of a fume hood or when dust generation is likely. Prevents respiratory tract irritation.[2]

Standard Operating Protocol for Handling

Adherence to a strict operational protocol is crucial for safety.

Step 1: Preparation

  • Read the Safety Data Sheet (SDS) for this compound before beginning work.

  • Ensure the work area (preferably a fume hood) is clean and uncluttered.

  • Don all required PPE as specified in the table above.

  • Assemble all necessary equipment and reagents.

Step 2: Handling and Use

  • Handle the solid compound carefully to avoid generating dust.

  • If transferring the powder, use a spatula and weigh it in a contained manner (e.g., in a weigh boat within the fume hood).

  • Avoid all direct contact with the substance.

  • Do not eat, drink, or smoke in the work area.[2]

  • After handling, wash hands thoroughly with soap and water, even after wearing gloves.[1][2]

Step 3: Storage

  • Store the compound in a tightly closed container in a dry, well-ventilated place.

  • Store locked up.[2]

Emergency and Disposal Plans

First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] If eye irritation persists, seek medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][2] If an allergic reaction or irritation occurs, seek medical advice.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2]

  • Ingestion: Rinse the mouth with water.[2] Do not induce vomiting.[2] Call a physician for guidance.[2]

Spill Cleanup Protocol: This protocol addresses minor spills that can be handled by trained laboratory personnel.

  • Evacuate & Alert: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, eye protection, and a lab coat.

  • Contain: Prevent the spill from spreading. For a dry powder spill, carefully cover it with a damp paper towel to avoid making the dust airborne.

  • Collect: Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (such as alcohol) followed by soap and water.[2]

  • Dispose: Seal and label the waste container as "Hazardous Waste: this compound" and dispose of it according to institutional and local regulations.[1][2]

Waste Disposal Plan:

  • Collection: All materials contaminated with this compound, including gloves, weigh boats, and cleaning materials, must be collected as hazardous waste.

  • Container: Use a designated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.[3]

  • Labeling: The label should clearly state the contents, including the full chemical name and associated hazards.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management firm.[4] Do not dispose of this chemical down the drain.[5]

Visual Workflow: Safe Handling and Emergency Response

The following diagram outlines the logical flow for safely handling this compound and the appropriate response to an accidental spill.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_spill Emergency Spill Protocol cluster_disposal Disposal prep_sds Read SDS prep_ppe Don Required PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area handle_weigh Weigh/Transfer Solid (Minimize Dust) prep_area->handle_weigh handle_use Perform Experiment handle_weigh->handle_use handle_clean Clean Up & Wash Hands handle_use->handle_clean spill_alert Alert & Evacuate Area handle_use->spill_alert Accidental Spill disposal_collect Collect Contaminated Waste handle_clean->disposal_collect Routine Waste end_op Operation Complete handle_clean->end_op spill_ppe Don Emergency PPE (incl. Respirator) spill_alert->spill_ppe spill_contain Contain Spill spill_ppe->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_decon Decontaminate Surface spill_collect->spill_decon spill_decon->disposal_collect disposal_label Label Hazardous Waste disposal_collect->disposal_label disposal_contact Contact EHS for Pickup disposal_label->disposal_contact end_spill Spill Resolved disposal_contact->end_spill start Start Work start->prep_sds

Caption: Workflow for handling this compound and responding to spills.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxochenodeoxycholic acid
Reactant of Route 2
3-Oxochenodeoxycholic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.